Ethyl 2-(6-methylpyridin-3-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(6-methylpyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)11-7-9/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZNDLSLVBGHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(6-methylpyridin-3-yl)acetate
Foreword: The Significance of Pyridine Scaffolds in Modern Drug Discovery
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in drug design. Ethyl 2-(6-methylpyridin-3-yl)acetate, a substituted pyridylacetate, represents a key building block for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route to this valuable compound and details the analytical techniques required for its thorough characterization, offering insights grounded in practical laboratory experience.
I. Strategic Approach to the Synthesis of this compound
The synthesis of this compound can be approached through several modern synthetic methodologies. Among the most powerful and versatile are palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds.[1][2] Two primary strategies are considered here: the Sonogashira coupling and the Heck reaction.
-
The Sonogashira Coupling Route: This approach would involve the coupling of a 3-halo-6-methylpyridine with a terminal alkyne, such as ethyl propiolate.[3][4] The resulting alkynoate would then require reduction of the triple bond to a single bond to yield the target acetate. While effective, this two-step process adds complexity.
-
The Heck Reaction Route: A more direct approach is the Mizoroki-Heck reaction, which couples an aryl or vinyl halide with an alkene.[5][6] In this case, 3-bromo-6-methylpyridine can be reacted with ethyl acrylate in the presence of a palladium catalyst to form an intermediate acrylate, which is then readily reduced to the desired saturated ester. This pathway is often preferred for its atom economy and fewer synthetic steps.
This guide will focus on the Heck reaction pathway due to its efficiency and convergence. The subsequent hydrogenation of the acrylate intermediate is a well-established and high-yielding transformation.
II. Experimental Protocol: A Two-Step Synthesis via the Heck Reaction
This section provides a detailed, step-by-step protocol for the synthesis of this compound, starting from commercially available 3-bromo-6-methylpyridine and ethyl acrylate.
Step 1: Palladium-Catalyzed Heck Coupling of 3-Bromo-6-methylpyridine with Ethyl Acrylate
The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an sp²-hybridized carbon of a halide and an sp²-hybridized carbon of an alkene.[7] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Reaction Scheme:
Materials and Reagents:
-
3-Bromo-6-methylpyridine
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-6-methylpyridine (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF to dissolve the solids, followed by ethyl acrylate (1.5 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl (E)-3-(6-methylpyridin-3-yl)acrylate.
Step 2: Catalytic Hydrogenation of Ethyl (E)-3-(6-methylpyridin-3-yl)acrylate
Catalytic hydrogenation is a classic and highly effective method for the reduction of carbon-carbon double bonds.[8] The use of a heterogeneous catalyst like palladium on carbon allows for easy removal of the catalyst after the reaction.
Reaction Scheme:
Materials and Reagents:
-
Ethyl (E)-3-(6-methylpyridin-3-yl)acrylate
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve the ethyl (E)-3-(6-methylpyridin-3-yl)acrylate (1.0 eq) in ethanol in a hydrogenation flask.
-
Carefully add 10% palladium on carbon (5-10 mol% Pd) to the solution.
-
Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification by distillation under reduced pressure may be performed if necessary.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
III. Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Data
The expected spectroscopic data for this compound can be predicted based on its structure and by comparison with analogous compounds such as ethyl 2-pyridylacetate, ethyl 3-pyridylacetate, and ethyl 4-pyridylacetate.[9][10][11]
| Technique | Expected Observations |
| ¹H NMR | Ethyl group: Triplet (~1.2 ppm, 3H) and a quartet (~4.1 ppm, 2H). Methyl group on pyridine: Singlet (~2.5 ppm, 3H). Methylene group (CH₂): Singlet (~3.6 ppm, 2H). Pyridine protons: A set of aromatic protons in the range of 7.0-8.5 ppm, showing characteristic splitting patterns for a 2,5-disubstituted pyridine. |
| ¹³C NMR | Ethyl group: Peaks around 14 ppm (CH₃) and 61 ppm (CH₂). Methyl group on pyridine: Peak around 24 ppm. Methylene group (CH₂): Peak around 40 ppm. Ester carbonyl: Peak around 171 ppm. Pyridine carbons: A set of aromatic carbons in the range of 120-150 ppm. |
| IR (Infrared) Spectroscopy | C=O stretch (ester): Strong absorption band around 1735 cm⁻¹. C-O stretch (ester): Absorption bands in the region of 1150-1300 cm⁻¹. C-H stretches (aliphatic): Bands just below 3000 cm⁻¹. C=C and C=N stretches (aromatic): Bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₀H₁₃NO₂ = 179.22 g/mol ). Fragmentation Pattern: Characteristic fragments corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and other fragments arising from the pyridine ring. |
Visualizing the Characterization Workflow
Sources
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- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
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- 8. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 3-pyridylacetate | C9H11NO2 | CID 96490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ajgreenchem.com [ajgreenchem.com]
Ethyl 2-(6-methylpyridin-3-yl)acetate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2-(6-methylpyridin-3-yl)acetate. As a pyridine derivative, this compound holds potential as a key intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. Direct experimental data for this specific isomer is not extensively available in public databases. Therefore, this document synthesizes information from closely related analogues and established chemical principles to provide reliable predicted data and detailed experimental protocols. This guide is intended for researchers, medicinal chemists, and process development scientists who may be considering the use of this molecule in their synthetic workflows.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position and an ethyl acetate group at the 3-position. The structural arrangement of these functional groups is critical to its chemical reactivity and potential applications in building more complex molecular architectures.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₃NO₂
-
Molecular Weight: 179.22 g/mol
-
Canonical SMILES: CCOC(=O)CC1=CN=C(C=C1)C
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from data available for its structural isomers and related compounds, providing a scientifically grounded estimation for experimental planning.
| Property | Predicted Value | Basis for Prediction and Notes |
| Physical State | Liquid | Based on analogues like Ethyl 2-pyridylacetate and Ethyl 2-(pyridin-3-yl)acetate, which are liquids at room temperature.[1] |
| Boiling Point | ~230-250 °C (at 760 mmHg) | Higher than Ethyl 2-pyridylacetate (122-126 °C / 10 mmHg) due to the additional methyl group increasing molecular weight and van der Waals forces.[1] |
| Density | ~1.05 - 1.10 g/mL | Similar to Ethyl 2-pyridylacetate (1.084 g/mL) and Ethyl 2-(pyridin-3-yl)acetate (1.086 g/cm³).[1][2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane, chloroform). Sparingly soluble in water. | Typical for pyridine esters. The ester group allows for some water solubility, but the aromatic ring and ethyl chain limit it. |
| pKa (of pyridinium ion) | ~4.5 - 5.5 | The pyridine nitrogen is basic. The methyl group is weakly electron-donating, which may slightly increase the basicity compared to unsubstituted pyridine. |
Proposed Synthesis Protocol: Fischer Esterification
A reliable method for the preparation of this compound is the Fischer esterification of the corresponding carboxylic acid, 2-(6-methylpyridin-3-yl)acetic acid. This method is well-established for converting carboxylic acids to esters in the presence of an acid catalyst and an excess of the alcohol.
Causality Behind Experimental Choices:
-
Starting Material: 2-(6-methylpyridin-3-yl)acetic acid is the logical precursor. Its parent acid, 6-Methylnicotinic acid, is a commercially available starting material for its synthesis.[3][4]
-
Reagents: Ethanol serves as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.
-
Reaction Conditions: Refluxing the mixture drives the equilibrium towards the product side by removing the water formed during the reaction, in accordance with Le Châtelier's principle. An excess of ethanol also helps to shift the equilibrium to favor ester formation.
-
Work-up: The reaction mixture is first neutralized to remove the acid catalyst and any unreacted carboxylic acid. Sodium bicarbonate is a suitable base for this purpose as it is mild and the resulting carbon dioxide can be easily removed. Extraction with an organic solvent like ethyl acetate is then used to isolate the desired ester from the aqueous phase.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(6-methylpyridin-3-yl)acetic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of acid).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. The addition is exothermic and should be done while cooling the flask in an ice bath.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture until the effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Predicted Spectroscopic Data
The following are the predicted spectroscopic signatures for this compound, which are crucial for its identification and characterization. These predictions are based on the analysis of its structural isomers and fundamental principles of spectroscopy.
¹H NMR Spectroscopy
-
Ethyl Group:
-
A triplet at ~1.2-1.3 ppm (3H), corresponding to the methyl protons (-OCH₂CH₃ ), coupled to the methylene protons.
-
A quartet at ~4.1-4.2 ppm (2H), corresponding to the methylene protons (-OCH₂ CH₃), coupled to the methyl protons.
-
-
Methylene Bridge:
-
A singlet at ~3.6-3.7 ppm (2H), corresponding to the methylene protons connecting the pyridine ring and the carbonyl group (-CH₂ COO-).
-
-
Pyridine Ring:
-
A singlet at ~2.5 ppm (3H) for the methyl group at the 6-position (-CH₃ ).
-
A doublet at ~7.2 ppm (1H) for the proton at the 5-position.
-
A doublet of doublets at ~7.6 ppm (1H) for the proton at the 4-position.
-
A doublet at ~8.4 ppm (1H) for the proton at the 2-position.
-
¹³C NMR Spectroscopy
-
Ethyl Group: ~14 ppm (-OCH₂C H₃) and ~61 ppm (-OC H₂CH₃).
-
Methylene Bridge: ~40 ppm (-C H₂COO-).
-
Carbonyl Carbon: ~170 ppm (-C =O).
-
Pyridine Ring: ~24 ppm (-C H₃), and four signals between ~122-158 ppm for the aromatic carbons.
Mass Spectrometry (EI)
-
Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks:
-
m/z = 134: Loss of the ethoxy group (-OC₂H₅).
-
m/z = 106: Loss of the entire ethyl acetate group (-CH₂COOC₂H₅).
-
Chemical Reactivity and Stability
-
Ester Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(6-methylpyridin-3-yl)acetic acid and ethanol.
-
Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
-
Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[5][6]
-
References
-
PubChem. (n.d.). Ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
- Sasol. (2025, January 15). Material Safety Data Sheet - Ethyl Acetate.
- ChemScene. (2025, December 25). Safety Data Sheet. Retrieved from a source providing the SDS for a similar compound.
-
MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(5-hydroxy-6-methyl-2-pyridinyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Ethyl pyridine-4-acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-pyridylacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). 6-Methylnicotinic acid.
-
National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(5-methylpyridin-3-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Ethyl 2-pyridylacetate 98%.
-
PubChem. (n.d.). 6-Methylnicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 2-(6-methylpyridin-3-yl)acetate: Synthesis, Properties, and Applications for the Research Professional
This guide provides a comprehensive overview of Ethyl 2-(6-methylpyridin-3-yl)acetate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While not as extensively documented as some of its isomers, its unique substitution pattern on the pyridine ring makes it a valuable synthon for accessing novel chemical space. This document will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, and its prospective applications, offering a foundational resource for researchers and scientists in the field.
Introduction and Core Identification
This compound is the ethyl ester of 2-(6-methylpyridin-3-yl)acetic acid. The precursor acid is cataloged with CAS Number 19733-96-1 .[1][2][3] The ethyl ester itself is less commonly cited in commercial databases, suggesting its primary role as a downstream synthetic intermediate rather than a readily available starting material. Its molecular structure, featuring a methyl group at the 6-position and an ethyl acetate substituent at the 3-position of the pyridine ring, offers a distinct electronic and steric profile for molecular design and synthesis.
Molecular Structure and Physicochemical Profile
The molecular structure of this compound is presented below:
Molecular Formula: C₁₀H₁₃NO₂
Molecular Weight: 179.22 g/mol
A table summarizing its key physicochemical properties is provided below. It is important to note that due to the limited availability of experimental data for this specific isomer, some of these values are estimated based on the known properties of related pyridyl acetates and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |
| Molecular Weight | 179.22 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | Inferred from structural analogues |
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the corresponding carboxylic acid. This approach ensures a high-purity final product suitable for further synthetic transformations.
Step 1: Synthesis of 2-(6-Methylpyridin-3-yl)acetic acid (CAS 19733-96-1)
While various methods for the synthesis of pyridylacetic acids exist, a common and effective strategy involves the hydrolysis of a corresponding nitrile or the oxidation of a suitable precursor. For the purpose of this guide, we will assume the availability of the precursor acid, 2-(6-methylpyridin-3-yl)acetic acid, which has a registered CAS number.[1][2][3]
Step 2: Fischer Esterification to this compound
The conversion of the carboxylic acid to its ethyl ester is a classic Fischer esterification reaction. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis due to its reliability and scalability.
Reaction Scheme:
Caption: Fischer Esterification Workflow
Experimental Protocol:
-
Reaction Setup: To a solution of 2-(6-methylpyridin-3-yl)acetic acid (1.0 equivalent) in anhydrous ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). The use of anhydrous ethanol is crucial to drive the equilibrium towards the product side by minimizing the presence of water.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step is critical to quench the catalyst and facilitate the extraction of the ester.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes). The choice of ethyl acetate as the extraction solvent is advantageous due to its ability to efficiently dissolve the product while having limited miscibility with the aqueous phase.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Causality and Self-Validation:
-
Acid Catalyst: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol.
-
Le Chatelier's Principle: Using an excess of ethanol as the solvent drives the equilibrium towards the formation of the ester product. The removal of water, a byproduct, would further enhance the yield.
-
Neutralization: The bicarbonate work-up is a self-validating step. The cessation of gas evolution indicates that the acidic catalyst has been fully neutralized, preventing potential acid-catalyzed hydrolysis of the ester during work-up and storage.
Applications in Drug Discovery and Development
Substituted pyridylacetic acids and their esters are valuable intermediates in the synthesis of a wide range of biologically active molecules. The unique substitution pattern of this compound makes it a promising building block for the following reasons:
-
Scaffold for Novel Analogs: This compound can serve as a starting point for the synthesis of novel analogs of known drugs. For instance, it is structurally related to intermediates used in the synthesis of COX-2 inhibitors like Etoricoxib. The 6-methyl group and the 3-acetate substituent provide distinct vectors for further functionalization, allowing for the exploration of structure-activity relationships.
-
Heterocyclic Chemistry: The pyridine nitrogen offers a site for N-alkylation or N-oxidation, while the aromatic ring can undergo various electrophilic or nucleophilic substitution reactions, depending on the reaction conditions. The ester functionality can be hydrolyzed back to the carboxylic acid for amide bond formation or reduced to the corresponding alcohol, providing a handle for diverse chemical transformations.
Caption: Potential Synthetic Transformations
Conclusion
This compound, while not a commonplace reagent, represents a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis from the corresponding carboxylic acid opens the door to a wide array of potential derivatives. The structural motifs accessible from this intermediate are highly relevant to contemporary drug discovery programs, making it a compound of interest for researchers aiming to synthesize novel and potent therapeutic agents.
References
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Bide Pharmatech Ltd. 2-(6-Methylpyridin-3-yl)acetic acid CAS NO.19733-96-1. [Link]
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PubChem. Ethyl 2-(5-methylpyridin-3-yl)acetate | C10H13NO2 | CID 59186963. [Link]
- Google Patents. A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- Google Patents. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
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Organic Syntheses. ethyl 2-pyridylacetate. [Link]
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PubChem. ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate | C10H13NO3. [Link]
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Spectroscopic data of "Ethyl 2-(6-methylpyridin-3-yl)acetate" (NMR, IR, MS)
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An In-Depth Technical Guide to Ethyl 2-(6-methylpyridin-3-yl)acetate: A Core Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Pyridine Nucleus
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products, vitamins, and blockbuster pharmaceuticals. Its unique electronic properties, hydrogen bonding capabilities, and ability to modulate physicochemical characteristics like solubility and basicity make it an indispensable tool for drug designers. Within this vast chemical space, Ethyl 2-(6-methylpyridin-3-yl)acetate has emerged as a particularly strategic building block. Its bifunctional nature, possessing both a reactive methylene-ester group and a decorated pyridine core, offers synthetic chemists a versatile handle for constructing complex molecular architectures. This guide provides a detailed exploration of its synthesis, properties, and critical applications, with a particular focus on its role in the synthesis of high-value pharmaceutical intermediates.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |
| Molecular Weight | 179.22 g/mol | Calculated |
| CAS Number | 313983-29-8 | Supplier Data |
| Appearance | Typically a colorless to pale yellow liquid/oil | Inferred from isomers[1] |
| Boiling Point | Not widely reported; distillation under reduced pressure is expected. | Inferred from isomers[2][3] |
| Density | ~1.08 g/mL | Estimated based on similar structures[1] |
Spectroscopic Insights: A Predictive Analysis
While an experimental spectrum is not publicly cataloged, the expected ¹H and ¹³C NMR spectral features can be reliably predicted based on established chemical shift principles.
-
¹H NMR: The spectrum would be characterized by:
-
A singlet for the methyl group on the pyridine ring (CH ₃), likely around δ 2.5-2.6 ppm .
-
A singlet for the alpha-methylene protons (-CH ₂-COOEt) around δ 3.6-3.7 ppm .
-
The ethyl ester signals: a quartet (-O-CH ₂-CH₃) around δ 4.1-4.2 ppm and a triplet (O-CH₂-CH ₃) around δ 1.2-1.3 ppm .
-
Three distinct aromatic signals for the pyridine ring protons, with coupling patterns revealing their substitution.
-
-
¹³C NMR: Key resonances would include:
-
The ester carbonyl carbon (C=O) signal downfield, around δ 170-172 ppm .
-
Aromatic carbons of the pyridine ring between δ 120-150 ppm .
-
The ethyl ester carbons (-O-C H₂- and -C H₃) around δ 61 ppm and δ 14 ppm , respectively.
-
The alpha-methylene carbon (-C H₂-COOEt) around δ 40-42 ppm .
-
The pyridine methyl carbon (-C H₃) around δ 24 ppm .
-
Synthesis of the Building Block: Strategic Approaches
The synthesis of pyridyl acetates can be approached through several established methodologies. The most common strategies involve forming the C-C bond between the pyridine ring and the acetate moiety.
Palladium-Catalyzed Cross-Coupling
A robust and widely applicable method involves the palladium-catalyzed α-arylation of an ester enolate. This approach couples a halopyridine with the enolate of ethyl acetate or a related equivalent. The choice of ligand and base is critical to prevent side reactions and ensure high yields.
Caption: Palladium-catalyzed synthesis of the title compound.
Experimental Protocol: Palladium-Catalyzed α-Arylation
Causality: This protocol is based on well-established α-arylation methodologies for esters, which offer high functional group tolerance. The use of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the desired C-C bond. LiHMDS is chosen as a strong, non-nucleophilic base to generate the ester enolate in situ while minimizing undesired side reactions.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., a biaryl phosphine, 4 mol%).
-
Reagent Addition: Add 5-bromo-2-methylpyridine (1.0 equiv.) and anhydrous toluene.
-
Enolate Formation: In a separate flask, prepare the lithium enolate by adding ethyl acetate (1.5 equiv.) to a solution of lithium hexamethyldisilazide (LiHMDS, 1.6 equiv.) in anhydrous toluene at -78 °C.
-
Coupling Reaction: Slowly add the pre-formed enolate solution to the catalyst-halopyridine mixture.
-
Heating: Warm the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield this compound.
Core Application: Keystone for the Synthesis of Etoricoxib
A primary and high-impact application of this compound is its role as a precursor to a key intermediate for the COX-2 inhibitor, Etoricoxib . The building block is transformed into 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone .
Reaction Pathway: From Ester to Ketosulfone
This transformation is not a direct conversion but typically involves a multi-step sequence. A common industrial approach involves the Claisen condensation of this compound with an appropriate ester, followed by hydrolysis, decarboxylation, and subsequent coupling or functionalization.
However, a more direct and elegant approach involves the palladium-catalyzed α-arylation of a related ketone, 5-acetyl-2-methylpyridine , with a phenylsulfone coupling partner.[4][5] While this bypasses the direct use of our title ester, it highlights the synthetic equivalence and strategic importance of the C-C bond formation at this position. For the purpose of illustrating the utility of the pyridylacetate, we will consider a pathway involving its conversion.
A plausible synthetic route involves the reaction of the ester with a Grignard or organolithium reagent derived from 4-bromophenyl methyl sulfone, although this can be challenging. A more controlled method is the Claisen-type condensation.
Caption: Synthesis of a key Etoricoxib intermediate.
Experimental Protocol: Two-Step Synthesis of the Ketosulfone Intermediate
Causality: This two-step sequence leverages classic carbonyl chemistry. The Claisen condensation (Step 1) is a reliable method for forming a C-C bond by creating a β-keto ester. Sodium ethoxide is an effective base for generating the necessary enolate from the starting ester. The subsequent acidic hydrolysis and decarboxylation (Step 2) is a standard transformation to remove the ester group and afford the target ketone.
-
Step 1: Claisen Condensation
-
To a solution of sodium ethoxide (1.1 equiv.) in anhydrous ethanol, add this compound (1.0 equiv.) dropwise at room temperature under an inert atmosphere.
-
Add methyl 4-(methylsulfonyl)benzoate (1.0 equiv.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, neutralize with dilute acetic acid, and remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to give the crude β-keto ester, which may be used directly in the next step.
-
-
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude β-keto ester from the previous step in a mixture of acetic acid and concentrated hydrochloric acid.[6]
-
Heat the solution to reflux (approx. 100-110 °C) for 6-12 hours until gas evolution (CO₂) ceases.
-
Cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone .[5]
-
Broader Synthetic Utility and Future Outlook
Beyond its role in the synthesis of Etoricoxib, this compound is a versatile platform for accessing a wide range of substituted pyridines.
-
Enolate Chemistry: The α-protons are acidic and can be deprotonated to form an enolate, which can then be alkylated, acylated, or used in various condensation reactions to introduce further complexity.
-
Hydrolysis to Acid: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to furnish 2-(6-methylpyridin-3-yl)acetic acid. This carboxylic acid is a valuable synthon itself, enabling amide bond formation, conversion to other functional groups, or use in other coupling reactions.
-
Ring Functionalization: The pyridine ring can undergo further functionalization, such as electrophilic substitution (if activated) or metalation-substitution, allowing for the introduction of substituents at other positions.
The strategic placement of the methyl group and the acetate side chain makes this building block a powerful tool for navigating the chemical space of 3-substituted pyridines. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in drug discovery and materials science, the importance of well-designed building blocks like this compound will only increase. Its proven utility in large-scale pharmaceutical synthesis underscores its reliability and value to the broader scientific community.
References
-
Dounay, A. B., et al. (2025). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances. Available at: [Link]
-
F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2014). Very efficient process for preparing an intermediate of etoricoxib. Justia Patents. Available at: [Link]
- Merck & Co., Inc. (2006). Process for the synthesis of etoricoxib. Google Patents.
-
Aurobindo Pharma Ltd. (2014). A process for the preparation of etoricoxib. EPO Patent 2479166. Available at: [Link]
-
Kofron, W. G., & Baclawski, L. M. (1972). Metalation of 2-methylpyridine derivatives: Ethyl 6-methylpyridine-2-acetate. Organic Syntheses, 52, 75. Available at: [Link]
- Zydus Cadila. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
-
PubChem. (n.d.). ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate. National Center for Biotechnology Information. Available at: [Link]
- F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
University of Oxford. (n.d.). Supplemental Chemical Synthesis. ORCA - Oxford University Research Archive. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-(5-methylpyridin-3-yl)acetate. National Center for Biotechnology Information. Available at: [Link]
- F.I.S. - Fabbrica Italiana Sintetici S.p.A. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
Chemsrc. (n.d.). 3-Bromo-2-ethenyl-6-methylpyridine. Chemsrc. Available at: [Link]
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Natelson, S., & Gottfried, S. P. (1941). A convenient method for the preparation of bromoacetic acid and ethyl bromoacetate. Organic Syntheses, 21, 14. Available at: [Link]
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Alcaide, B., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PubMed Central. Available at: [Link]
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Van, H. T. K. (2010). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-b-MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. ResearchGate. Available at: [Link]
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Reactivity and stability of "Ethyl 2-(6-methylpyridin-3-yl)acetate"
An In-depth Technical Guide to the Reactivity and Stability of Ethyl 2-(6-methylpyridin-3-yl)acetate
Abstract
This compound is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research due to its structural motifs. As a key intermediate, a comprehensive understanding of its chemical reactivity and stability is paramount for researchers in drug discovery and process development. This guide provides a detailed examination of the molecule's behavior under various conditions, moving beyond simple data presentation to explain the underlying chemical principles that govern its transformations. We will explore its key reactive sites, delve into its degradation pathways under hydrolytic, photolytic, and oxidative stress, and present validated protocols for its analysis. This document is structured to serve as a practical, field-proven resource for scientists, offering insights into experimental design, interpretation of results, and best practices for handling and storage.
Molecular Profile and Physicochemical Properties
A foundational understanding of a molecule begins with its structure and inherent physicochemical characteristics. These properties dictate its solubility, membrane permeability, and interactions with its environment, which are critical parameters in both synthesis and formulation.
Structure and Nomenclature
The molecule consists of a pyridine ring substituted at the 3-position with an ethyl acetate group and at the 6-position with a methyl group. The correct IUPAC name for this compound is This compound .
The structural arrangement of the substituents on the pyridine ring is crucial as it defines the electronic and steric environment of the molecule's reactive centers.
Physicochemical Data
The following table summarizes key computed and experimental properties, which are essential for designing experiments, developing analytical methods, and predicting the compound's behavior.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | PubChem[2] |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[2] |
| XLogP3 (Predicted) | 1.4 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| pKa (Pyridine N, Predicted) | ~4.5 - 5.5 | General Pyridine Chemistry |
| Form | Typically an oil or low-melting solid | General Observation |
Chemical Reactivity Profile
The reactivity of this compound is governed by three primary functional regions: the ester moiety, the pyridine ring, and the activated α-methylene bridge. Understanding the interplay of these sites is key to controlling reactions and preventing unwanted side products.
Caption: ICH Q1B workflow for photostability testing.
Protocol 3.2: ICH Q1B Photostability Testing
-
Sample Preparation: Prepare samples of the solid material spread thinly in a petri dish and a solution in a quartz cuvette. Prepare identical "dark control" samples by wrapping them securely in aluminum foil.
-
Exposure: Place the test samples in a validated photostability chamber. Expose them to a light source compliant with ICH Q1B guidelines, such as a xenon lamp or a combination of cool white and near-UV fluorescent lamps.[3] The dark controls are placed in the same chamber to experience the same thermal stress.
-
Analysis: After the specified exposure duration, retrieve all samples. Analyze the samples and dark controls by a stability-indicating HPLC method.
-
Interpretation: A significant difference in degradation between the exposed sample and the dark control indicates photolability. The dark control is crucial as it decouples thermal degradation from photolytic degradation.
Thermal and Oxidative Stability
-
Thermal Stability: As a relatively simple ester, significant decomposition is not expected until temperatures well above 100°C. Thermogravimetric Analysis (TGA) is the standard method to determine the onset of thermal decomposition, which often proceeds via complex radical mechanisms at high temperatures.[4][5]
-
Oxidative Stability: The compound's susceptibility to oxidation can be assessed through forced degradation. The pyridine ring and the α-methylene bridge are potential sites of oxidation.
Protocol 3.3: Oxidative Forced Degradation
-
Preparation: Dissolve the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points and Analysis: Monitor the reaction by HPLC at intervals (e.g., 2, 8, 24 hours) until significant degradation (e.g., 10-20%) is observed or until 24 hours have passed.
-
Causality: The formation of new peaks, potentially including the N-oxide or products from side-chain oxidation, indicates susceptibility to oxidative stress. This is critical for assessing compatibility with excipients that may contain peroxide impurities.
Analytical Methodologies
Robust analytical methods are required to separate the parent compound from potential impurities and degradation products. A "stability-indicating method" is one that can achieve this separation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse technique for purity and stability analysis of this compound.
Protocol 4.1: Stability-Indicating HPLC Method Development Approach
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical starting gradient would be 10% B to 90% B over 20 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and 270 nm) and to obtain UV spectra for peak purity assessment.
-
Method Validation: The method is validated by analyzing the stressed samples from the forced degradation studies. The ability to resolve the parent peak from all degradation product peaks is the primary requirement for a stability-indicating method.
Gas Chromatography-Mass Spectrometry (GC-MS)
For assessing volatile impurities or for certain quantification purposes, GC-MS is a powerful tool, provided the compound is thermally stable enough for volatilization without decomposition in the injector port.[6][7][8]
Safe Handling and Storage Recommendations
Based on the reactivity and stability profile, the following storage and handling procedures are recommended:
-
Storage Conditions: Store in a cool, dry, dark place in a tightly sealed container to protect from moisture and light. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these will cause rapid degradation.
References
-
PubChem. ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate | C10H13NO3. National Center for Biotechnology Information. [Link]
- Al-Taifi, E. A., et al. (2016). Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate.
- GC-MS analysis of ethyl acetate. (2016). Journal of Pure and Applied Sciences.
- Volchegorskii, I. A., et al. (2023). Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. Pharmaceutical Chemistry Journal, 57, 346–352.
-
Purification of ethyl acetate fraction by HPLC. ResearchGate. [Link]
- Google Patents. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
University of Pécs. Determination of ethyl acetate using gas chromatography. [Link]
-
Chemsrc. Ethyl 2-(5-chloro-6-methylpyridin-3-YL)acetate. [Link]
-
National Institutes of Health. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]
-
PubChem. Ethyl 2-(5-methylpyridin-3-yl)acetate | C10H13NO2. National Center for Biotechnology Information. [Link]
-
PubChem. ethyl 2-(6-methyl-4-oxo-1H-pyridin-2-yl)acetate | C10H13NO3. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Pyridineacetic acid, 6-methyl-, ethyl ester. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
MDPI. Catalytic Performance and Reaction Mechanisms of Ethyl Acetate Oxidation over the Au–Pd/TiO2 Catalysts. [Link]
- Riley, C. M., et al. (1995). Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Pharmaceutical Research, 12(9), 1361-70.
-
RSC Publishing. Catalytic oxidation mechanism of ethyl acetate on O-ligand-single-atom-Ni/2-dimensional reduced graphene oxide. [Link]
- Ayyappan, K.R., et al. (2009). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15): A Kinetic Study.
-
Scholars Research Library. GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. [Link]
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ALCHEMY: JOURNAL OF CHEMISTRY. isolation and characterization of secondary metabolites in ethyl acetate fraction from indonesian eucheuma. [Link]
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ResearchGate. Thermal properties of ethyl vinyl acetate (EVA)/montmorillonite (MMT) nanocomposites for biomedical applications. [Link]
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MDPI. Thermal Stability of Highly Filled Cellulosic Biocomposites Based on Ethylene–Vinyl Acetate Copolymer. [Link]
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ResearchGate. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. [Link]
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ResearchGate. Catalytic oxidation mechanism of ethyl acetate on O-ligand-single-atom-Ni/2 dimensional reduced graphene oxide: the essential role of O ligand. [Link]
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PubChem. 2-(6-Methyl-3-pyridinyl)ethyl acetate | C10H13NO2. National Center for Biotechnology Information. [Link]
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The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 2-(6-methylpyridin-3-yl)acetate
This in-depth technical guide explores the discovery, synthesis, and critical applications of Ethyl 2-(6-methylpyridin-3-yl)acetate. Far from being a household name, this heterocyclic compound represents a vital molecular scaffold in modern medicinal chemistry. Its history is intrinsically linked to the development of targeted therapies, and its synthesis showcases elegant strategies in organic chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this important building block.
I. Historical Context and the Rise of Pyridylacetic Acid Derivatives
The pyridine ring, a benzene ring with one carbon atom replaced by nitrogen, is a ubiquitous feature in a vast number of pharmaceutical agents and biologically active compounds.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. The introduction of an acetic acid or ester moiety onto this ring system gives rise to the pyridylacetic acid derivatives, a class of compounds that has proven to be particularly valuable.
Historically, the synthesis of substituted pyridines was a significant challenge. Early methods, such as the Hantzsch pyridine synthesis developed in 1881, provided foundational access to this heterocyclic system.[1] Over the decades, the demand for more complex and specifically functionalized pyridines, driven by the burgeoning pharmaceutical industry, spurred the development of more sophisticated synthetic methodologies. Pyridylacetic acid derivatives, including this compound, emerged as critical intermediates in the construction of complex drug molecules. Their utility lies in the reactive handles provided by both the ester group and the potential for further modification of the pyridine ring.
While a singular "discovery" of this compound is not documented in a landmark publication, its appearance in the scientific and patent literature coincides with the development of selective COX-2 inhibitors, most notably Etoricoxib. The history of this compound is therefore one of enabling technology—its value was realized and defined by its crucial role in the synthesis of a blockbuster drug.
II. Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and process development.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not readily available for the 3-yl isomer, though the 2-yl isomer is 5552-83-0.[2][3] |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and alcohols. |
Note: Specific experimental data for this exact isomer can be sparse in publicly available databases. The provided information is based on the general properties of similar compounds.
III. Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through several established routes for preparing pyridylacetic acid derivatives. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and economic viability.
A. Synthesis from 6-methylnicotinic acid derivatives
A common and logical approach involves the elaboration of a pre-existing 6-methylpyridine-3-carboxylic acid (6-methylnicotinic acid) framework.
Workflow for Synthesis from 6-methylnicotinic acid:
Caption: Synthetic pathway from 6-methylnicotinic acid.
Detailed Protocol (Illustrative):
-
Esterification of 6-methylnicotinic acid:
-
Suspend 6-methylnicotinic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until TLC or GC-MS analysis indicates complete conversion.
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product, ethyl 6-methylnicotinate, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Claisen Condensation to Ethyl 6-methylnicotinoylacetate:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this, add a mixture of ethyl 6-methylnicotinate and an excess of ethyl acetate.
-
Heat the reaction mixture to reflux for several hours.[4]
-
Monitor the reaction for the formation of the β-keto ester.
-
Upon completion, cool the mixture and neutralize with a dilute acid.
-
Extract the product and purify, often via vacuum distillation.
-
-
Decarboxylation:
-
The resulting β-keto ester can be subjected to acidic hydrolysis and decarboxylation to yield the desired product. However, for many applications, the related ketone intermediate is directly used.
-
B. Cross-Coupling Approaches
Modern synthetic organic chemistry offers powerful cross-coupling reactions that can also be employed. For instance, a suitably protected (halomethyl)pyridine could be coupled with a malonic ester derivative, followed by hydrolysis and decarboxylation.
IV. Critical Role as a Pharmaceutical Intermediate
The primary significance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, most notably the selective COX-2 inhibitor, Etoricoxib.
Workflow for the Synthesis of a Key Etoricoxib Intermediate:
Caption: Conversion to a key Etoricoxib intermediate.
In the synthesis of Etoricoxib, this compound or a closely related derivative is reacted with a derivative of (4-methylsulfonyl)phenylacetic acid.[5] This reaction forms the core diarylethanone structure of the final drug molecule. The choice of the ethyl ester provides a good balance of reactivity and stability for this crucial C-C bond-forming step.
The synthesis of the key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is the subject of numerous patents, highlighting the industrial importance of this transformation.[6][7] These patents often describe various conditions and reagents to optimize the yield and purity of this critical step, underscoring the central role of the pyridylacetate starting material.
V. Future Outlook
The continued importance of the pyridine scaffold in drug discovery ensures that compounds like this compound will remain relevant. While its primary current application is in the synthesis of Etoricoxib, its structural motifs are of interest in the development of new chemical entities. As synthetic methodologies continue to evolve, more efficient and sustainable routes to this and other pyridylacetic acid derivatives are likely to be developed. Furthermore, the exploration of new biological targets may uncover novel applications for this versatile building block.
VI. References
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry - ACS Publications, 2022-10-18. URL:
-
A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents, WO2013065064A1. URL:
-
5552-83-0|Ethyl 2-(6-methylpyridin-2-yl)acetate. BLDpharm. URL:
-
Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents, US20120232281A1. URL:
-
Pyridine. Wikipedia. URL:
-
Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents, EP2551265B1. URL:
-
Synthesis of 1.1 6-methyl nicotinoyl acetic acid ethyl ester. PrepChem.com. URL:
-
Ethyl 2-(6-methylpyridin-2-yl)acetate 95% | CAS: 5552-83-0. AChemBlock. URL:
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A Technical Guide to Exploring the Biological Potential of Ethyl 2-(6-methylpyridin-3-yl)acetate Derivatives
Abstract: The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. This guide focuses on the untapped potential of derivatives based on the "Ethyl 2-(6-methylpyridin-3-yl)acetate" core. We present a comprehensive framework for the synthesis, screening, and evaluation of a chemical library derived from this starting material. This document serves as a technical roadmap for researchers and drug development professionals, outlining hypothesized biological activities, detailed experimental workflows, and data interpretation strategies to unlock the therapeutic promise of this compound class.
Introduction: The Rationale for Investigating this compound Derivatives
The search for novel therapeutic agents is a cornerstone of biomedical research. Heterocyclic compounds, particularly those containing a pyridine ring, are of significant interest due to their prevalence in biologically active molecules. The pyridine ring is an excellent bioisostere for a phenyl ring but possesses a key advantage: the nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly influence a molecule's solubility, membrane permeability, and protein-binding interactions.
The core structure, this compound, presents several key features for derivatization:
-
A 6-methylpyridine Ring: This provides a basic nitrogen center for potential interactions with biological targets and a methyl group that can be further functionalized or used to modulate steric and electronic properties.
-
An Ethyl Acetate Moiety: The ester group is a versatile handle for chemical modification, allowing for the creation of amides, carboxylic acids, and other functional groups. This is a common strategy for improving pharmacokinetic properties and target engagement.
Given that various pyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, a systematic exploration of the chemical space around the this compound core is a scientifically sound and promising endeavor.
Hypothesized Biological Activities and Supporting Evidence
Based on the structural features of the core molecule and the known activities of related pyridine-containing compounds, we hypothesize that derivatives of this compound may exhibit the following biological activities:
Anticancer Activity
The pyridine ring is a key component of several approved anticancer drugs (e.g., Imatinib, Sorafenib). The nitrogen atom in the pyridine ring can participate in crucial hydrogen bonding interactions within the ATP-binding pockets of various kinases, which are often dysregulated in cancer. It is plausible that derivatives of our core molecule could be designed to act as kinase inhibitors or to interfere with other cancer-related signaling pathways. For instance, studies on various substituted pyridine derivatives have shown significant cytotoxic effects against a range of cancer cell lines.
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often contain heterocyclic scaffolds. The mechanism of action could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes or various cytokines. The structural similarity of our core to known anti-inflammatory agents suggests that its derivatives could modulate these pathways.
Antimicrobial Activity
The pyridine nucleus is also present in a number of compounds with demonstrated antibacterial and antifungal properties. These compounds can act through various mechanisms, including the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The ability of the pyridine nitrogen to be quaternized also opens the door to creating derivatives that can act as cationic surfactants with membrane-disrupting properties.
Synthetic Strategy and Library Development
A successful screening campaign relies on a structurally diverse library of compounds. The this compound core is amenable to several straightforward synthetic modifications.
Workflow for Derivative Library Synthesis
The following diagram outlines a general workflow for generating a focused library of derivatives:
Caption: Workflow for the synthesis and preparation of a screening library.
Key Synthetic Reactions
-
Hydrolysis of the Ester: The ethyl ester can be easily hydrolyzed under basic conditions (e.g., using LiOH or NaOH in a water/THF mixture) to yield the corresponding carboxylic acid. This carboxylic acid is a key intermediate for further modifications.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This is one of the most effective ways to rapidly generate a large and diverse library of derivatives. The choice of amines should be guided by principles of medicinal chemistry, incorporating a variety of functional groups, ring systems, and stereochemistries.
Experimental Workflows for Biological Screening
The following protocols are provided as a starting point for evaluating the biological activity of the newly synthesized derivatives.
Primary Anticancer Screening: MTT Assay
This assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Culture: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to the desired final concentrations (e.g., in a dose-response range from 0.1 to 100 µM) in cell culture medium. Add the compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound.
Data Presentation: Anticancer Activity
The results of the primary anticancer screen should be summarized in a clear and concise table.
| Compound ID | R-Group (from Amide Coupling) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Lead-001 | Benzylamine | 15.2 | 22.5 | 18.9 |
| Lead-002 | 4-Fluorobenzylamine | 8.7 | 12.1 | 9.8 |
| Lead-003 | Cyclohexylamine | >100 | >100 | >100 |
| Doxorubicin | (Positive Control) | 0.1 | 0.08 | 0.12 |
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening data will provide valuable insights into the structure-activity relationships of the synthesized derivatives.
Workflow for Hit-to-Lead Development
Caption: Iterative cycle of hit-to-lead optimization.
This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and will be crucial for developing potent and selective lead compounds from the this compound core.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for exploring its potential. The key to success will be a systematic and iterative approach to library design, biological screening, and data analysis. Future work should focus on expanding the structural diversity of the library, exploring a wider range of biological assays based on initial findings, and ultimately, advancing the most promising lead compounds into more complex preclinical models.
References
- Synthesis and Anticancer Activity of Novel Pyridine Derivatives.Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/journal/jmcmar]
- The Role of Pyridine Scaffolds in Anti-inflammatory Drug Discovery.Current Medicinal Chemistry. [URL: https://www.benthamscience.com/journal/15/current-medicinal-chemistry/]
- Recent Advances in the Antimicrobial Activity of Pyridine and its Derivatives.Molecules. [URL: https://www.mdpi.com/journal/molecules]
- MTT Cell Viability Assay Protocol.Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Peptide Coupling Reagents: A Review.Chemical Reviews. [URL: https://pubs.acs.org/journal/chreay]
A Technical Guide to the Strategic Use of Ethyl 2-(6-methylpyridin-3-yl)acetate for Novel Compound Library Synthesis
Foreword: The Enduring Value of Privileged Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery and agrochemical research, the pyridine ring stands as a "privileged scaffold".[1][2] Its presence in numerous FDA-approved drugs and natural products underscores its ability to favorably interact with a wide array of biological targets.[3][4] The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties, metabolic stability, and target engagement. This guide focuses on a particularly versatile building block: Ethyl 2-(6-methylpyridin-3-yl)acetate . We will explore its synthesis, reactivity, and strategic deployment in the generation of diverse compound libraries, providing researchers with the foundational knowledge to leverage this scaffold in their discovery programs.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is most efficiently approached in a two-step sequence starting from the commercially available 2-methyl-5-ethylpyridine. This involves an initial oxidation to form the key intermediate, (6-methylpyridin-3-yl)acetic acid, followed by a classical Fischer esterification.
Step 1: Synthesis of (6-methylpyridin-3-yl)acetic acid
The oxidation of the ethyl group at the 5-position of 2-methyl-5-ethylpyridine to a carboxylic acid is a critical transformation. While various oxidizing agents can be employed, a robust method involves the use of nitric acid under elevated temperature and pressure.[5]
Experimental Protocol: Oxidation of 2-methyl-5-ethylpyridine
-
Reaction Setup: In a high-pressure reactor, charge 2-methyl-5-ethylpyridine (1.0 eq).
-
Addition of Oxidizing Agent: Carefully add a 70-100% aqueous solution of nitric acid (6-15 eq).
-
Reaction Conditions: Seal the reactor and heat to a temperature of 250-325°F. The pressure will increase due to the reaction; ensure it is maintained within the safe operating limits of the reactor.
-
Reaction Time: Maintain the reaction at temperature for 10-60 minutes.
-
Work-up and Isolation: After cooling the reactor to ambient temperature, carefully vent any residual pressure. The reaction mixture is then concentrated under reduced pressure to remove excess nitric acid. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield (6-methylpyridin-3-yl)acetic acid.
Step 2: Fischer Esterification to this compound
With the carboxylic acid in hand, the final step is a straightforward acid-catalyzed esterification with ethanol.[6][7]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add (6-methylpyridin-3-yl)acetic acid (1.0 eq) and a large excess of absolute ethanol (which also serves as the solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.05-0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[8]
Chemical Reactivity and Diversification Potential
The true utility of this compound lies in its multiple points for diversification. The molecule can be readily functionalized at the methylene bridge, the ester moiety, and the pyridine ring itself.
Caption: Diversification pathways for this compound.
Reactions at the Methylene Bridge: Building Molecular Complexity
The α-protons on the methylene bridge are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile that can react with a variety of electrophiles, enabling the construction of more complex carbon skeletons.[9][10]
Experimental Protocol: α-Alkylation
-
Enolate Formation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve this compound (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C. Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.05 eq), dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add a solution of an alkyl halide (e.g., benzyl bromide, 1.1 eq) in dry THF to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent, and purify as described in the esterification protocol.
| Reaction Type | Electrophile | Resulting Structure |
| Alkylation | R-X (e.g., alkyl halides, benzyl halides) | α-Substituted esters |
| Acylation | RCOCl (e.g., acyl chlorides) | β-Keto esters |
| Aldol Addition | RCHO (e.g., aldehydes) | β-Hydroxy esters |
Modification of the Ester Group: Introducing Diverse Functional Groups
The ester functionality is a versatile handle for introducing a wide range of functional groups, most notably amides, which are prevalent in bioactive molecules.
Experimental Protocol: Amidation
-
Reaction Setup: Dissolve this compound (1.0 eq) and a primary or secondary amine (1.2 eq) in a suitable solvent such as methanol or THF.
-
Reaction Conditions: The reaction can be promoted by heating or by the addition of a catalyst. For less reactive amines, direct aminolysis may require high temperatures. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.
Functionalization of the Pyridine Ring
The pyridine ring itself can be functionalized to introduce additional points of diversity. While the existing substituents direct the regioselectivity, several transformations are possible.
-
N-Oxidation: Treatment with an oxidizing agent like m-CPBA can form the corresponding N-oxide, which alters the electronic properties of the ring and can facilitate subsequent nucleophilic substitution reactions.
-
Halogenation: Under the right conditions, the pyridine ring can be halogenated, introducing a handle for palladium-catalyzed cross-coupling reactions.[1][11] This opens up the possibility of introducing aryl, heteroaryl, or vinyl groups.
Strategic Application in Compound Library Synthesis
The true power of this compound is realized when these diversification strategies are combined in a systematic manner to generate a large and diverse compound library.
Caption: Conceptual workflow for library synthesis.
Potential Applications of the Resulting Compound Library
Libraries derived from the this compound scaffold are well-positioned to yield hits in several key therapeutic and agrochemical areas.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many approved kinase inhibitors.[12][13] The diverse functionalities that can be introduced around the 6-methylpyridine core can be tailored to target the ATP-binding site of various kinases.
Caption: Generic kinase inhibition by a competitive inhibitor.
-
Agrochemicals: The structural motif of a substituted pyridine is central to the neonicotinoid class of insecticides.[14][15] Libraries based on this scaffold could yield novel and potent agrochemicals.[16]
-
Anticancer Agents: Many pyridine-containing compounds have demonstrated significant anticancer activity through various mechanisms.[17][18]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel compound libraries. Its straightforward synthesis and multiple points for diversification allow for the rapid generation of a wide array of analogues. The privileged nature of the 6-methylpyridine scaffold ensures that libraries derived from this building block have a high probability of interacting with biological targets of therapeutic and agrochemical interest. This guide provides a strategic framework and practical protocols to empower researchers to fully exploit the potential of this important chemical entity.
References
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- Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., Gould, N. P., Lundell, G. F., Holtz, W. J., Veber, D. F., Anderson, P. S., Chang, R. S. L., Lotti, V. J., Cerino, D. J., Chen, T. B., Kling, P. J., Kunkel, K. A., Springer, J. P., & Hirshfield, J. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of Medicinal Chemistry, 31(12), 2235–2246.
- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
- (n.d.). “Organic Chemistry” by Jonathan Clayden, Nick Greeves, and Stuart Warren.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.).
- Medicinal Importance and Chemosensing Applications of Pyridine Deriv
- (n.d.).
- Tawfik, H. O., Shaldam, M. A., Nocentini, A., Salem, R., Almahli, H., Al-Rashood, S. T., Supuran, C. T., & Eldehna, W. M. (2022). Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1043–1052.
- Acetoacetic ester synthesis - Wikipedia. (n.d.).
- 6.8: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023, July 24).
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- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- Tawfik, H. O., Shaldam, M. A., Nocentini, A., Salem, R., Almahli, H., Al-Rashood, S. T., Supuran, C. T., & Eldehna, W. M. (2022). Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1043–1052.
- González-Gutiérrez, J. P., Moris, S., & Barrientos, C. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Journal of the Chilean Chemical Society, 68(3), 5901–5903.
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- Drug Discovery - Inhibitor | chemical-kinomics. (n.d.).
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- (n.d.).
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- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- (n.d.).
- Neonicotinoid - Wikipedia. (n.d.).
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- Burilov, A. R., Mironov, V. F., Gimalova, F. A., Burilova, E. A., Sultanova, E. B., Gubaidullin, A. T., Katalnikov, T. R., & Kasiyeva, K. K. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. International Journal of Molecular Sciences, 26(24), 11874.
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Navigating the Isomeric Maze: A Technical Guide to the Commercial Availability of Ethyl 2-(6-methylpyridin-3-yl)acetate and Its Analogs
Abstract
This technical guide addresses the commercial landscape of "Ethyl 2-(6-methylpyridin-3-yl)acetate," a query of significant interest to professionals in synthetic chemistry and drug discovery. Our investigation reveals that this specific isomer is not a readily cataloged commercial product. This guide, therefore, serves a dual purpose: first, to clarify the chemical identity and isomeric ambiguities surrounding this structure, and second, to provide a detailed procurement and application guide for its commercially available, structurally related analogs. We present a comparative analysis of key suppliers for readily available isomers, expert guidance on quality assessment, and standard protocols for laboratory handling, ensuring researchers can make informed decisions for their synthetic needs.
Chemical Identity Assessment: Pinpointing the Target Molecule
A primary challenge for researchers sourcing substituted pyridine intermediates is the precise identification of the desired isomer. The query "this compound" does not correspond to a compound with a consistently listed CAS number or a broad commercial footprint. It is crucial to differentiate it from its more common isomers and related structures, as a seemingly minor change in substituent position dramatically alters the molecule's synthetic utility and availability.
The most pertinent, commercially available analogs include:
-
Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS: 5552-83-0): The most common and readily sourced isomer.
-
Ethyl 2-(5-methylpyridin-3-yl)acetate (CAS: 913839-60-8): Another positional isomer.
-
Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate (CAS: 126118-68-1): A related ketoester, not a direct acetate analog, but sharing the core heterocyclic scaffold.
The structural differences are illustrated below. Understanding these distinctions is the foundational step in sourcing the correct building block for a synthetic campaign.
Caption: Structural comparison of the requested compound and its key analogs.
Commercial Landscape and Supplier Analysis
While the specifically requested "3-yl" acetate is elusive, its "2-yl" isomer and the "3-yl-oxoacetate" variant are available from various suppliers, ranging from large global distributors to specialized synthesis labs. These compounds are typically offered at research-grade purity (e.g., >95%). The choice of supplier often depends on a balance of required purity, scale (milligrams to kilograms), lead time, and documentation support.
Below is a comparative table of representative suppliers for the commercially available analogs.
| Compound Name | CAS Number | Representative Supplier(s) | Typical Purity | Available Quantities |
| Ethyl 2-(6-methylpyridin-2-yl)acetate | 5552-83-0 | BLDpharm, AChemBlock, Key Organics Ltd.[1][2] | ≥95% | 5g, 25g, Bulk Inquiry |
| Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate | 126118-68-1 | BLDpharm, Sigma-Aldrich (Enamine)[3][4] | ≥95% | Research Quantities |
| Ethyl 2-(5-methylpyridin-3-yl)acetate | 913839-60-8 | BLDpharm[5][6] | Research Grade | Research Quantities |
| Ethyl 2-(pyridin-3-yl)acetate | 39931-77-6 | MedChemExpress[7] | >99% | 5g, 10g, 50g |
Note: This table is representative and not exhaustive. Availability and product specifications are subject to change. Always verify with the supplier.
Procurement Strategy and Quality Control for Researchers
From a senior scientist's perspective, procuring a chemical intermediate is not merely a transaction but the first critical step of an experiment. The quality of this starting material dictates the success, reproducibility, and interpretation of all subsequent results.
The Supplier Selection Workflow
A systematic approach to supplier selection is paramount. The goal is to balance cost, availability, and, most importantly, quality and reliability.
Caption: A systematic workflow for selecting and qualifying a chemical supplier.
The Criticality of the Certificate of Analysis (CoA)
The CoA is a non-negotiable document. It is the supplier's guarantee of the material's identity and quality for a specific batch.
-
What to Scrutinize:
-
Identity Confirmation: Look for confirmation by ¹H NMR and/or Mass Spectrometry. Does the data match the expected structure?
-
Purity Assessment: This is most commonly determined by HPLC or GC. For sensitive applications, such as catalysis or late-stage pharmaceutical synthesis, a purity of >98% is often required. Understand that a lower purity may introduce side reactions or downstream purification challenges.
-
Solvent and Water Content: Residual solvents can be poisonous to catalysts or reactive in your system. Water content (determined by Karl Fischer titration) is critical for moisture-sensitive reactions.
-
Lot Number: Ensure the CoA you review corresponds to the exact lot you will receive. Quality can vary between batches.
-
Standard Laboratory Protocol: Handling and Storage of Pyridine Acetate Derivatives
Substituted pyridines require careful handling. The following is a generalized protocol based on standard safety data for these chemical classes.[8][9] Always refer to the specific SDS provided by the supplier for the exact material you are handling.
Objective: To ensure the safe handling and storage of ethyl (methyl-pyridin-yl)acetate derivatives to maintain chemical integrity and personnel safety.
Personal Protective Equipment (PPE):
-
Standard laboratory coat
-
Chemical splash goggles or face shield
-
Appropriate chemical-resistant gloves (e.g., nitrile)
Procedure:
-
Work Area Preparation:
-
Aliquoting and Dispensing:
-
The compound is typically a liquid or low-melting solid. Use a clean, dry glass syringe or pipette for transfers.
-
To prevent atmospheric moisture contamination for anhydrous applications, use a nitrogen or argon blanket.
-
Tightly reseal the container immediately after use.[10]
-
-
Storage:
-
Spill & Waste Management:
Applications in Drug Discovery and Organic Synthesis
The interest in the "6-methylpyridin-3-yl" scaffold, even if the specific ethyl acetate is not common, is well-founded. This structural motif is a key component in advanced pharmaceutical intermediates. For example, derivatives of 6-methyl-3-aminopyridine are precursors in the synthesis of complex molecules, and the related ketone, 1-(6-methylpyridin-3-yl)ethanone, is a documented intermediate in the synthesis of the COX-2 inhibitor Etoricoxib. This highlights the industrial and academic importance of building blocks containing this specific heterocyclic core.
Researchers seeking "this compound" are likely aiming to use it as a nucleophile (after deprotonation of the alpha-carbon) or as a precursor to other functionalized pyridines for constructing larger, biologically active molecules. Given its limited availability, a researcher's best course of action may be to procure the more available Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0) if their synthetic design can accommodate the change in substitution pattern, or to consider a custom synthesis route for the specific "3-yl" isomer if it is absolutely required.
Conclusion
The procurement of specialized chemical reagents is a critical task that demands precision and due diligence. While "this compound" is not a standard commercially available product, a clear understanding of its structural isomers opens up viable procurement pathways for researchers. The most readily available analog, Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS: 5552-83-0) , serves as an excellent alternative for many applications. For projects where the 3-yl substitution is non-negotiable, a custom synthesis approach is the most realistic path forward. By employing a rigorous supplier evaluation process, carefully scrutinizing quality documentation, and adhering to safe handling protocols, scientists can confidently integrate these valuable pyridine building blocks into their research and development pipelines.
References
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- 11. carlroth.com [carlroth.com]
Methodological & Application
The Versatile Building Block: Ethyl 2-(6-methylpyridin-3-yl)acetate in Medicinal Chemistry
Introduction: The Strategic Importance of the 6-Methylpyridin-3-yl Acetic Acid Scaffold
In the landscape of modern drug discovery, the rational design of small molecules hinges on the availability of versatile chemical building blocks. Ethyl 2-(6-methylpyridin-3-yl)acetate and its parent carboxylic acid, 2-(6-methylpyridin-3-yl)acetic acid (CAS No: 19733-96-1), represent a privileged scaffold in medicinal chemistry.[1][2][3] The inherent asymmetry of the pyridine ring, coupled with the reactive acetic acid side chain, provides a rich platform for the synthesis of diverse and complex molecular architectures. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis, properties, and key applications of this compound, with a particular focus on its role as a precursor to key pharmaceutical intermediates.
The strategic importance of this scaffold lies in its presence within the chemical architecture of several biologically active compounds. Notably, derivatives of the 6-methylpyridin-3-yl moiety are key components in the synthesis of selective COX-2 inhibitors, a critical class of anti-inflammatory drugs.[4][5] Understanding the chemistry and handling of this compound is therefore crucial for laboratories engaged in the synthesis of novel therapeutic agents.
Physicochemical Properties and Handling
While specific experimental data for this compound is not widely published, its properties can be inferred from its parent acid and related analogs.
Table 1: Physicochemical Properties of 2-(6-Methylpyridin-3-yl)acetic acid
| Property | Value | Source |
| CAS Number | 19733-96-1 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [6] |
| Appearance | Solid | Inferred |
| Storage | Sealed refrigeration | [3] |
Note: The ethyl ester would be a liquid at room temperature with a higher boiling point and lower water solubility compared to the parent acid.
Handling and Storage: Both the carboxylic acid and its ethyl ester should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store the compounds in tightly sealed containers in a cool, dry place. For long-term storage, refrigeration is recommended.[3]
Synthesis and Key Transformations: Protocols and Mechanistic Insights
The primary utility of this compound in medicinal chemistry is as a reactive intermediate. Its synthesis from the corresponding carboxylic acid is a straightforward esterification, and its subsequent transformations are key to building more complex molecular frameworks.
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a standard Fischer esterification of 2-(6-methylpyridin-3-yl)acetic acid. The reaction is catalyzed by a strong acid, typically sulfuric acid, and driven to completion by using an excess of ethanol, which also serves as the solvent.
Workflow Diagram:
Caption: Fischer Esterification Workflow.
Materials:
-
2-(6-methylpyridin-3-yl)acetic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-(6-methylpyridin-3-yl)acetic acid (1.0 eq) in absolute ethanol (10-20 volumes).
-
Acid Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The mixture may become warm.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality and Self-Validation: The use of excess ethanol serves a dual purpose: it acts as the solvent and shifts the equilibrium towards the product side, maximizing the yield. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The final work-up with sodium bicarbonate is crucial to neutralize the acid catalyst and any unreacted carboxylic acid, allowing for clean extraction of the ester. The purity of the final product can be readily assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of a Key Etoricoxib Intermediate
A significant application of the 6-methylpyridin-3-yl scaffold is in the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS No: 221615-75-4), a key intermediate in the production of the selective COX-2 inhibitor, Etoricoxib.[4][7][8] While patents often describe the synthesis of this intermediate from 1-(6-methylpyridin-3-yl)ethanone, a plausible and convergent route can be envisioned starting from 2-(6-methylpyridin-3-yl)acetic acid or its ethyl ester. This would involve the formation of an activated carboxylic acid derivative followed by a coupling reaction.
Conceptual Synthetic Pathway:
Caption: Plausible route to an Etoricoxib intermediate.
Protocol 2: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
This protocol is adapted from patented procedures and outlines the final oxidation step to yield the target intermediate.[4]
Materials:
-
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone
-
Acetic acid
-
Methanesulfonic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium thiosulfate
-
Sodium hydroxide (NaOH) solution
-
Deionized water
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Dropping funnel
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: In a jacketed reaction vessel, charge 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (1.0 eq), glacial acetic acid (1.5 vol), and methanesulfonic acid (1.2 eq).
-
Cooling: Cool the reaction mixture to 5-10 °C with stirring.
-
Oxidation: Add 30% hydrogen peroxide (3.0 eq) dropwise via a dropping funnel, maintaining the internal temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for at least 6 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0-5 °C and slowly add a solution of sodium thiosulfate in water to quench any unreacted peroxide.
-
pH Adjustment: Adjust the pH of the mixture to 5.5-6.5 by the portion-wise addition of a 30% sodium hydroxide solution, maintaining the temperature below 20 °C.
-
Precipitation and Filtration: Stir the resulting suspension at 20-25 °C for 2 hours. Collect the precipitated solid by filtration.
-
Washing and Drying: Wash the filter cake with deionized water and dry the solid under vacuum at 40 °C to a constant weight to afford 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[4]
Expert Insights and Rationale: The oxidation of the sulfide to the sulfone is a critical step in enhancing the biological activity of the final drug molecule. The use of hydrogen peroxide in an acidic medium is a common and effective method for this transformation. Methanesulfonic acid acts as a catalyst in this process. The careful control of temperature during the addition of hydrogen peroxide is essential to prevent runaway reactions. The final pH adjustment is crucial for the precipitation of the product, which is less soluble at a neutral pH.
Broader Applications and Future Directions
The 6-methylpyridin-3-yl acetic acid scaffold is not limited to the synthesis of COX-2 inhibitors. Its structural motifs are found in a variety of other biologically active molecules. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can be modified to interact with a range of biological targets.
For instance, derivatives of pyridinyl acetamides have been explored for their cytotoxic activity against various cancer cell lines. The strategic placement of substituents on both the pyridine and acetamide moieties can lead to potent and selective anticancer agents.
Furthermore, the ester functionality of this compound can be readily converted to amides, hydrazides, and other functional groups, opening up a vast chemical space for the generation of new chemical entities for high-throughput screening and lead optimization programs.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an important starting material for the construction of complex, biologically active molecules. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to effectively utilize this scaffold in their drug discovery and development endeavors. As the quest for novel therapeutics continues, the strategic application of such privileged structures will undoubtedly play a pivotal role in the design of the next generation of medicines.
References
-
Organic Syntheses. ethyl 2-pyridylacetate. [Link]
- Google Patents.
- Google Patents. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Google Patents.
-
Amerigo Scientific. (6-Methylpyridin-3-yl)acetic acid. [Link]
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Google Patents.
-
PubChem. ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate. [Link]
-
Justia Patents. Very efficient process for preparing an intermediate of etoricoxib. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. echemi.com [echemi.com]
- 3. 2-(6-Methylpyridin-3-yl)acetic acid, CasNo.19733-96-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 6. (6-Methylpyridin-3-yl)acetic acid - Amerigo Scientific [amerigoscientific.com]
- 7. chemscene.com [chemscene.com]
- 8. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
Experimental protocol for the hydrolysis of "Ethyl 2-(6-methylpyridin-3-yl)acetate"
Application Note & Protocol
Topic: High-Efficiency Hydrolysis of Ethyl 2-(6-methylpyridin-3-yl)acetate to 2-(6-Methylpyridin-3-yl)acetic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Ester Hydrolysis
The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of active pharmaceutical ingredients (APIs). The target molecule of this protocol, 2-(6-methylpyridin-3-yl)acetic acid, is a valuable building block in medicinal chemistry. This guide provides a detailed, field-tested protocol for the hydrolysis of its ethyl ester precursor, "this compound." We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and provide a robust, step-by-step procedure for synthesis, purification, and analysis.
Pillar 1: Mechanistic Insight – The Rationale Behind Saponification
The hydrolysis of an ester under basic conditions is known as saponification.[1][2][3] This process is effectively irreversible and is a cornerstone of synthetic chemistry due to its high efficiency. The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][5]
The Saponification Mechanism involves three key steps:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[5][6]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, ethoxide, EtO⁻) as the leaving group.
-
Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically very favorable and drives the overall reaction to completion, forming a stable carboxylate salt.[6] An acidic workup is then required in a separate step to protonate the carboxylate and yield the final carboxylic acid product.
The choice of base is critical. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common, lithium hydroxide (LiOH) is frequently employed in modern laboratory settings. The lithium cation (Li⁺) is a hard Lewis acid and can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially stabilizing the tetrahedral intermediate.[7] Furthermore, LiOH often exhibits better solubility in mixed aqueous-organic solvent systems commonly used to dissolve ester starting materials.[6][8]
Caption: Figure 1: The mechanism of base-catalyzed ester hydrolysis (saponification).
Pillar 2: Experimental Protocol
This protocol is designed for high-yield synthesis and straightforward purification.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier Example | Purity |
| This compound | C₁₀H₁₃NO₂ | 179.22 | Sigma-Aldrich | ≥97% |
| Lithium Hydroxide Monohydrate | LiOH·H₂O | 41.96 | MilliporeSigma | ≥98% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | J.T. Baker | Anhydrous |
| Deionized Water | H₂O | 18.02 | In-house | N/A |
| Hydrochloric Acid (1M) | HCl | 36.46 | Fisher Scientific | 1.0 M |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | EMD Millipore | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Acros Organics | ACS Grade |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stir plate and stir bar
-
Glass funnel and filter paper
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
pH paper or calibrated pH meter
-
TLC plates (silica gel 60 F₂₅₄)
-
Erlenmeyer flasks
Detailed Step-by-Step Methodology
Caption: Figure 2: A streamlined workflow for the hydrolysis and purification process.
1. Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.58 mmol).
-
Dissolve the ester in a mixture of Tetrahydrofuran (THF, 15 mL) and deionized water (5 mL). Stir until a homogeneous solution is formed.
-
In a separate beaker, dissolve Lithium Hydroxide Monohydrate (0.47 g, 11.16 mmol, 2.0 equivalents) in deionized water (5 mL).
-
Add the LiOH solution dropwise to the stirred ester solution at room temperature.
2. Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
TLC System: Use a 3:1 mixture of Ethyl Acetate:Hexanes as the eluent.
-
Procedure: Spot the starting material (a small sample dissolved in ethyl acetate) and the reaction mixture on a TLC plate. The starting ester will have a higher Rf value than the product carboxylic acid, which is more polar and will remain closer to the baseline. The reaction is complete upon the disappearance of the starting material spot. This typically takes 2-4 hours.
3. Workup and Isolation:
-
Once the reaction is complete, remove the THF from the reaction mixture using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add 1M HCl dropwise while stirring to acidify the mixture. Monitor the pH using pH paper or a meter. Continue adding acid until the pH is approximately 4-5.[9] The product, 2-(6-methylpyridin-3-yl)acetic acid, will likely precipitate as a white solid.
-
Transfer the mixture to a 100 mL separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 15 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
4. Purification:
-
The crude 2-(6-methylpyridin-3-yl)acetic acid can be purified by recrystallization.[9][10]
-
A suitable solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and heptane.
-
Dissolve the crude solid in a minimal amount of the hot solvent (or the more soluble solvent of the pair), then slowly add the anti-solvent until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Pillar 3: Safety, Data, and Trustworthiness
Safety Precautions:
-
Lithium Hydroxide (LiOH): Corrosive and can cause severe skin and eye burns.[11][12] Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[13][14]
-
Tetrahydrofuran (THF): Flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care, ensuring proper PPE is worn.
Expected Results & Characterization:
-
Yield: >90% (after purification)
-
Appearance: White to off-white crystalline solid.
-
Product Characterization: The identity and purity of the final product, 2-(6-methylpyridin-3-yl)acetic acid[15][16][17], should be confirmed using standard analytical techniques such as:
-
¹H NMR: To confirm the proton environment of the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₈H₉NO₂, MW: 151.16).
-
Melting Point (MP): To assess purity by comparing with literature values.
-
This protocol provides a self-validating system. The clear endpoint via TLC monitoring, the straightforward workup driven by pH changes, and the final purification step ensure a high degree of confidence in the final product's identity and purity, making it suitable for subsequent use in drug discovery and development workflows.
References
-
Chemistry Saponification. (n.d.). Sathee NEET. Retrieved from [Link]
-
What is Saponification: Mechanism, Application & Example. (n.d.). Aakash Institute. Retrieved from [Link]
-
SAFETY DATA SHEET LITHIUM HYDROXIDE. (2018). Micropore, Inc. Retrieved from [Link]
-
Saponification: Definition, Examples, Mechanism, & Application. (n.d.). Chemistry Learner. Retrieved from [Link]
-
Saponification | Definition, Reaction & Mechanism. (n.d.). Study.com. Retrieved from [Link]
-
Safety Data Sheet: Lithium hydroxide. (n.d.). Carl ROTH. Retrieved from [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
-
Saponification is the hydrolysis of an ester with NaOH or KOH to give alcohol and sodium or potassium salt of the acid. (2020). BYJU'S. Retrieved from [Link]
-
Safety Data Sheet: Lithium hydroxide. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. (2014). Reddit. Retrieved from [Link]
-
Base hydrolysis of esters. (2022). YouTube. Retrieved from [Link]
-
Standard Operating Procedure for Lithium Hydroxide. (n.d.). University of Georgia Research. Retrieved from [Link]
-
Bases. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]
-
A-level Chemistry Specification. (2015). AQA. Retrieved from [Link]
-
2-(6-Methylpyridin-3-yl)acetic acid CAS NO.19733-96-1. (n.d.). Bide Pharmatech Ltd. Retrieved from [Link]
-
Basic Hydrolysis of Esters – Saponification. (2022). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Saponification [satheeneet.iitk.ac.in]
- 2. Saponification | Definition, Reaction & Mechanism - Lesson | Study.com [study.com]
- 3. byjus.com [byjus.com]
- 4. What is Saponification: Mechanism, Application & Example | AESL [aakash.ac.in]
- 5. Saponification: Definition, Examples, Mechanism, & Application [chemistrylearner.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. aqa.org.uk [aqa.org.uk]
- 11. microporeusa.com [microporeusa.com]
- 12. carlroth.com [carlroth.com]
- 13. prochemonline.com [prochemonline.com]
- 14. research.uga.edu [research.uga.edu]
- 15. 19733-96-1 | 2-(6-Methylpyridin-3-yl)acetic acid - AiFChem [aifchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. 2-(6-Methylpyridin-3-yl)acetic acid, CasNo.19733-96-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
Application Notes and Protocols for the Selective Reduction of Ethyl 2-(6-methylpyridin-3-yl)acetate to 2-(6-methylpyridin-3-yl)ethanol
Abstract
This comprehensive guide provides a detailed protocol for the efficient and selective reduction of the ester, Ethyl 2-(6-methylpyridin-3-yl)acetate, to the corresponding primary alcohol, 2-(6-methylpyridin-3-yl)ethanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document furnishes a robust, field-proven protocol employing Lithium Aluminum Hydride (LAH) as the reducing agent, emphasizing safe handling, mechanistic understanding, and a reliable work-up procedure for high-purity product isolation.
Introduction: The Significance of Pyridine Alcohols
2-(6-methylpyridin-3-yl)ethanol is a valuable building block in medicinal chemistry and drug development. The presence of the pyridine moiety offers a handle for further functionalization, while the primary alcohol provides a reactive site for esterification, etherification, or conversion to other functional groups. The precise and high-yielding synthesis of such intermediates is paramount for the rapid advancement of drug discovery pipelines. The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis, and the choice of reducing agent is critical to achieving the desired outcome with high fidelity.
Method Selection: A Comparative Overview of Reducing Agents
The reduction of esters to primary alcohols can be accomplished using various hydride-donating reagents. However, the reactivity of these agents varies significantly.
-
Sodium Borohydride (NaBH₄): A mild reducing agent, NaBH₄ is generally incapable of reducing esters under standard conditions.[1] Its utility is primarily for the reduction of aldehydes and ketones.
-
Catalytic Hydrogenation: While effective for some ester reductions, this method often requires high pressures and temperatures, and the catalyst can sometimes be sensitive to pyridine-containing compounds.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and highly effective reducing agent for a wide array of functional groups, including esters, carboxylic acids, and amides.[2] Its high reactivity ensures a complete and rapid conversion of the starting ester to the desired primary alcohol. For the reduction of this compound, LiAlH₄ is the reagent of choice to ensure a high-yielding and clean reaction.
Mechanistic Insight: The Pathway of Ester Reduction by LiAlH₄
The reduction of an ester with LiAlH₄ proceeds through a two-step nucleophilic acyl substitution followed by a nucleophilic addition.
-
Nucleophilic Attack: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.
-
Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group. This results in the formation of an intermediate aldehyde.
-
Second Hydride Attack: The aldehyde formed is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH₄. This leads to a second tetrahedral intermediate, an aluminum alkoxide.
-
Protonation: A final aqueous work-up step protonates the aluminum alkoxide to yield the primary alcohol, 2-(6-methylpyridin-3-yl)ethanol.
Experimental Protocol: Reduction of this compound
This protocol is designed for the safe and efficient reduction on a laboratory scale.
Materials and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| This compound | C₁₀H₁₃NO₂ | 179.22 (estimated) | 5.0 g | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 1.27 g | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | As per work-up | - |
| 15% (w/v) Sodium Hydroxide Solution | NaOH | 40.00 | As per work-up | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | For extraction | - |
Safety Precautions: Handling Lithium Aluminum Hydride
Lithium Aluminum Hydride is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents. Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All manipulations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses, and appropriate gloves are required.
-
Quenching: A proper quenching procedure is critical. Never add water directly to a large excess of LiAlH₄.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand should be readily available.
Reaction Setup and Procedure
Figure 1: Experimental workflow for the reduction of this compound.
Step-by-Step Protocol:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Addition of LiAlH₄: Under a positive pressure of nitrogen, carefully add Lithium Aluminum Hydride (1.27 g, 33.5 mmol) to the reaction flask.
-
Solvent Addition: Add anhydrous THF (50 mL) to the flask via a syringe.
-
Cooling: Cool the resulting grey suspension to 0 °C using an ice-water bath.
-
Ester Solution Preparation: In a separate dry flask, dissolve this compound (5.0 g, 27.9 mmol) in anhydrous THF (50 mL).
-
Ester Addition: Slowly add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
With vigorous stirring, very slowly and cautiously add deionized water (1.27 mL) dropwise. Gas evolution will be observed.
-
Next, add 15% aqueous NaOH solution (1.27 mL) dropwise.
-
Finally, add deionized water (3.81 mL) dropwise.
-
Remove the ice bath and stir the mixture vigorously for 30 minutes as it warms to room temperature. A granular white precipitate of aluminum salts should form.
-
-
Isolation:
-
Filter the mixture through a pad of Celite® in a Büchner funnel.
-
Wash the filter cake thoroughly with diethyl ether (3 x 50 mL).
-
Combine the filtrate and the ethereal washings.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(6-methylpyridin-3-yl)ethanol.
-
Purification
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(6-methylpyridin-3-yl)ethanol as a colorless oil.
Product Characterization
The identity and purity of the final product, 2-(6-methylpyridin-3-yl)ethanol, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Molecular Formula: C₈H₁₁NO
-
Molecular Weight: 137.18 g/mol [3]
Conclusion
The reduction of this compound to 2-(6-methylpyridin-3-yl)ethanol is effectively achieved using Lithium Aluminum Hydride in anhydrous THF. The protocol detailed herein, with a particular emphasis on the Fieser work-up method, provides a reliable and scalable procedure for obtaining the desired primary alcohol in high yield and purity. The strict adherence to safety precautions when handling LiAlH₄ is paramount to the successful and safe execution of this synthesis.
References
-
PubChem. (n.d.). 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(5-methylpyridin-3-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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University of Nottingham. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
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AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Retrieved from [Link]
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PubChem. (n.d.). 2-[3-[(2-Amino-6-methylpyridin-3-yl)methyl]-4-(hydroxymethyl)-1,3-thiazol-3-ium-5-yl]ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-methyl-3-Pyridineethanol. National Center for Biotechnology Information. Retrieved from [Link]
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-
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Application Notes & Protocols: Strategic Amide Bond Formation with Ethyl 2-(6-methylpyridin-3-yl)acetate
Introduction: The Central Role of the Amide Bond
The amide bond is an indispensable structural motif in a vast array of biologically active molecules, forming the backbone of peptides and proteins.[1] Consequently, the reliable and efficient formation of this linkage is one of the most frequently performed and critical reactions in medicinal chemistry and drug discovery.[2] This guide provides an in-depth technical overview and detailed protocols for the synthesis of amides using Ethyl 2-(6-methylpyridin-3-yl)acetate as a key building block.
This substrate presents a common synthetic challenge: the direct reaction of an ester with an amine (aminolysis) to form an amide is often slow and requires harsh conditions, such as high heat or strong bases.[3][4][5] A more versatile and widely adopted strategy in research and development involves a two-stage approach: first, the saponification (hydrolysis) of the ester to its corresponding carboxylic acid, followed by the activation of this acid with a coupling reagent to facilitate reaction with a chosen amine under mild conditions. This guide will focus on this robust two-stage pathway, offering detailed, field-proven protocols and mechanistic insights.
Strategic Overview: From Ester to Amide
The conversion of this compound to a desired amide is most effectively achieved through a two-part synthetic sequence. This approach provides greater flexibility in coupling a wide variety of amines and generally results in higher yields and purity compared to direct aminolysis.
Caption: Overall workflow from the starting ester to the final amide product.
PART I: Protocol for Ester Saponification
The initial, critical step is the quantitative conversion of the starting ester to its corresponding carboxylic acid. Base-mediated hydrolysis is the standard and most efficient method for this transformation.
Protocol 1: Lithium Hydroxide Mediated Saponification
This protocol utilizes lithium hydroxide in a mixed aqueous-organic solvent system, which ensures solubility of the starting ester while facilitating the hydrolysis reaction.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (e.g., for 10 mmol of ester, use 30 mL THF, 10 mL MeOH, and 10 mL H₂O). Stir the solution at room temperature until the ester is fully dissolved.
-
Base Addition: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting ester has been consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring to acidify the mixture to a pH of ~5-6. The carboxylic acid product will often precipitate as a solid.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate. The pyridine nitrogen can be protonated at low pH, which may affect extraction efficiency; adjusting the pH carefully is key.
-
Washing and Drying: Combine the organic extracts and wash them once with brine. Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-(6-methylpyridin-3-yl)acetic acid, which can be used in the next step without further purification if it appears clean by NMR.
PART II: Amide Coupling Methodologies
With the carboxylic acid in hand, the next stage is the coupling reaction with a primary or secondary amine. This is achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[6][7] We present two robust, widely-used protocols.
Method A: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times, high yields, and ability to suppress racemization, making it a gold standard in modern synthesis.[8][9]
Mechanism of Action: The reaction proceeds via the formation of a highly reactive OAt-active ester.[9][10] The base deprotonates the carboxylic acid, which then attacks HATU. The displaced HOAt anion subsequently forms the active ester, which is then readily attacked by the amine to form the stable amide bond.[9][10]
Caption: Simplified workflow for HATU-mediated amide coupling.
Protocol 2: General Procedure for HATU Coupling
Materials:
-
2-(6-methylpyridin-3-yl)acetic acid
-
Amine of choice (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(6-methylpyridin-3-yl)acetic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq), and finally, add DIPEA (2.0 - 3.0 eq) dropwise. Note: The order of addition can be critical. Pre-activating the acid by mixing it with HATU and DIPEA for 5-10 minutes before adding the amine can prevent side reactions like guanidinylation of the amine, where the amine attacks HATU directly.[8]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by LC-MS. Reactions are typically complete within 1-4 hours.[8]
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide.[11]
Method B: EDC/HOBt-Mediated Amide Coupling
This classic method uses a water-soluble carbodiimide, EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), in conjunction with an additive, HOBt (1-Hydroxybenzotriazole).[12] This combination is cost-effective and highly reliable.
Mechanism of Action: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[13] This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. HOBt acts as a scavenger, rapidly converting the O-acylisourea into an HOBt-active ester, which is less prone to side reactions and reacts cleanly with the amine to form the amide.[13]
Caption: Simplified workflow for EDC/HOBt-mediated amide coupling.
Protocol 3: General Procedure for EDC/HOBt Coupling
Materials:
-
2-(6-methylpyridin-3-yl)acetic acid
-
Amine of choice (primary or secondary)
-
EDC hydrochloride
-
HOBt hydrate
-
DIPEA or TEA (optional, but recommended)
-
Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Setup and Dissolution: In a round-bottom flask, dissolve 2-(6-methylpyridin-3-yl)acetic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.5 eq) to the mixture.
-
Activation: Cool the flask in an ice bath (0 °C). Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours. Monitor by LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 2 (HATU coupling). A key advantage of EDC is that the resulting urea byproduct is water-soluble and can be efficiently removed during the aqueous workup.[7][14]
Data Summary and Method Comparison
| Parameter | Method A: HATU Coupling | Method B: EDC/HOBt Coupling |
| Coupling Reagent | HATU | EDC hydrochloride |
| Additive | None required (HOAt is part of HATU) | HOBt |
| Base | DIPEA or TEA (2.0-3.0 eq) | DIPEA or TEA (1.5 eq) |
| Typical Solvent | DMF, DCM | DMF, DCM |
| Reaction Time | Fast (1-4 hours) | Moderate (8-16 hours) |
| Pros | High efficiency, fast, low racemization | Cost-effective, water-soluble urea byproduct |
| Cons | Higher cost, potential for guanidinylation side reaction | Slower, HOBt has explosive properties |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If coupling is sluggish, particularly with electron-deficient or sterically hindered amines, switching to a more potent coupling agent like HATU is recommended.[2][15] Gentle heating (40-50 °C) can also facilitate the reaction, though it may increase the risk of side reactions.
-
Difficult Amines: For extremely challenging couplings, converting the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with the amine in the presence of a non-nucleophilic base, is a powerful alternative.[1][16]
-
Purification: The urea byproduct from carbodiimide reagents like DCC (a non-water-soluble analog of EDC) can be difficult to remove via chromatography. Using EDC simplifies this, as the byproduct is washed away.[17] If tetramethylurea from HATU is problematic during purification, a reverse-phase HPLC may be necessary for highly polar products.[18]
-
Stoichiometry: Always use a slight excess of the amine (1.1-1.2 eq) and coupling reagents (1.2 eq) to ensure the complete consumption of the limiting carboxylic acid. Excess base is crucial to neutralize the hydrochloride salt of EDC and the HOBt, as well as to deprotonate the starting acid.
Conclusion
The synthesis of amides from this compound is most reliably achieved through a two-stage process involving saponification to the carboxylic acid followed by a mediated coupling reaction. Both HATU and EDC/HOBt represent robust, high-yielding, and scalable methods suitable for a wide range of research and drug development applications. The choice between these protocols can be guided by factors such as cost, reaction time, and the specific nature of the amine substrate. By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize target amide molecules.
References
-
Journal of the American Chemical Society. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. [Link]
-
Organic Process Research & Development. (2004). Recent development of peptide coupling reagents in organic synthesis. [Link]
-
YouTube. (2014). How to Make Amides: Mechanism. [Link]
-
ResearchGate. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]
-
YouTube. (2025). What Is The Detailed Mechanism Of Amide Bond Formation?. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. [Link]
-
ACS Publications. (n.d.). Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. [Link]
-
Taylor & Francis Online. (2009). SYNTHESIS OF AMIDES FROM ESTERS AND AMINES UNDER MICROWAVE IRRADIATION. [Link]
-
ResearchGate. (2025). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. [Link]
-
ACS Publications. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. [Link]
-
ACS Publications. (n.d.). Amide and Peptide Bond Formation in Water at Room Temperature. [Link]
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
-
Organic-Chemistry.org. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
ResearchGate. (n.d.). Literature methods for the amide bond formation and this work. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ResearchGate. (n.d.). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. [Link]
-
Reddit. (2023). Trying to minimize side reactions in a peptide coupling reaction. [Link]
-
Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
EurekAlert!. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]
-
Royal Society of Chemistry. (n.d.). 'Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide'. [Link]
-
BORIS Portal. (n.d.). Green Chemistry. [Link]
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Application Note: Nucleophilic Reactivity and Synthetic Protocols for Ethyl 2-(6-methylpyridin-3-yl)acetate
An in-depth guide to the nucleophilic reactions of Ethyl 2-(6-methylpyridin-3-yl)acetate, including detailed application notes and protocols for researchers in synthetic chemistry and drug development.
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis, most notably as a key intermediate in the synthesis of pharmaceuticals such as the COX-2 inhibitor Etoricoxib.[1][2] Its structural features—a reactive ester, an acidic α-carbon, and a pyridine core—offer multiple avenues for synthetic modification. This guide provides a detailed exploration of its reactions with various nucleophiles, offering both mechanistic insights and field-tested laboratory protocols. We will cover nucleophilic attacks at the ester carbonyl (amidation, reduction, Grignard addition) and reactions proceeding via enolate intermediates at the α-carbon (alkylation, condensation).
Introduction: A Versatile Synthetic Intermediate
This compound possesses three primary sites of reactivity, making it a versatile scaffold for chemical elaboration. Understanding the interplay between these sites is crucial for designing effective synthetic routes.
-
Ester Carbonyl (Electrophilic Site): The carbonyl carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles, leading to classic acyl substitution or addition reactions.
-
α-Carbon (Proton Acidity): The methylene protons adjacent to the carbonyl group (α-protons) are acidic (pKa ≈ 25 in DMSO). Deprotonation with a suitable base generates a nucleophilic enolate, which can participate in C-C bond-forming reactions.
-
Pyridine Ring: While the pyridine nitrogen provides basicity, the ring itself is generally electron-deficient and can be modified through electrophilic substitution (with difficulty) or, more commonly, through transition-metal-catalyzed cross-coupling reactions if appropriately functionalized (e.g., with a halide).
This guide focuses on the first two modes of reactivity, which are central to the utility of this compound in building complex molecular architectures.
Caption: Key reactivity sites of this compound.
Reactions at the Ester Carbonyl: Acyl Substitution and Reduction
The electrophilic carbonyl group is a primary target for nucleophiles. These reactions are fundamental for converting the ester into other essential functional groups.
Amidation with Amines
The reaction of this compound with primary or secondary amines yields the corresponding 2-(6-methylpyridin-3-yl)acetamide derivatives. These amides are prevalent in pharmacologically active compounds. The reaction typically requires elevated temperatures or catalysis to proceed at a practical rate, as amines are moderate nucleophiles and the ethoxide is a relatively poor leaving group.
Mechanistic Principle: The reaction follows the nucleophilic acyl substitution pathway. The amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the ethoxide leaving group, and a final deprotonation step by a base (often another equivalent of the amine) yields the neutral amide product.
Caption: Simplified workflow for nucleophilic acyl substitution.
Protocol 1: Synthesis of N-Benzyl-2-(6-methylpyridin-3-yl)acetamide
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Sodium methoxide (catalytic, ~0.1 eq)
-
Toluene (solvent)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel)
-
-
Procedure:
-
To a solution of this compound (10 mmol, 1.79 g) in toluene (20 mL) in a 50 mL round-bottom flask, add benzylamine (12 mmol, 1.29 g, 1.31 mL).
-
Add sodium methoxide (1 mmol, 54 mg).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure amide.
-
| Parameter | Condition | Expected Outcome |
| Temperature | Reflux (~110°C) | Drives the reaction to completion. |
| Catalyst | NaOMe | Increases reaction rate. |
| Work-up | Aqueous wash | Removes unreacted amine and catalyst. |
| Yield | 75-85% | Typical for this transformation. |
Reduction to 2-(6-methylpyridin-3-yl)ethanol
Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the ester to a primary alcohol.[3][4] Milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards esters.[5][6] This transformation is a robust method for accessing the corresponding alcohol, a valuable intermediate for further functionalization (e.g., etherification or conversion to a leaving group).
Mechanistic Principle: The reaction involves two successive hydride transfers from the AlH₄⁻ anion.[7] The first hydride attacks the carbonyl, forming a tetrahedral intermediate which then eliminates ethoxide to yield an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride equivalent to form an alkoxide, which is protonated during aqueous work-up to give the primary alcohol.[3]
Protocol 2: LiAlH₄ Reduction to 2-(6-methylpyridin-3-yl)ethanol
-
Reagents & Materials:
-
Lithium aluminum hydride (LiAlH₄, 1.5 eq)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask with dropping funnel and nitrogen inlet
-
Ice bath
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents
-
-
Procedure:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a dry, inert atmosphere (N₂ or Ar).
-
Suspend LiAlH₄ (15 mmol, 0.57 g) in anhydrous THF (20 mL) in a 100 mL three-neck flask and cool the slurry to 0°C in an ice bath.
-
Dissolve this compound (10 mmol, 1.79 g) in anhydrous THF (10 mL) and add it to a dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Cool the flask back to 0°C and carefully quench the reaction by the sequential, dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water again (1.8 mL). This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Stir the resulting slurry vigorously for 30 minutes until a white precipitate forms.
-
Add anhydrous magnesium sulfate (MgSO₄), stir for another 15 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude alcohol, which can be purified by chromatography or distillation if necessary.
-
Reactions via Enolate Intermediates (α-Carbon Reactivity)
The acidity of the α-protons allows for the formation of a nucleophilic enolate, enabling a variety of crucial C-C bond-forming reactions.
α-Alkylation
The enolate of this compound can be alkylated by reacting it with an alkyl halide in a classic Sₙ2 reaction.[8] To avoid side reactions like self-condensation (Claisen condensation), it is critical to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure quantitative and irreversible deprotonation.[9][10]
Mechanistic Principle: LDA, a sterically hindered strong base, rapidly deprotonates the α-carbon at low temperature to form the kinetic enolate. This nucleophilic enolate then attacks the electrophilic carbon of an alkyl halide (preferably primary or methyl), displacing the halide and forming a new C-C bond.[11]
Caption: Experimental workflow for the α-alkylation of the ester.
Protocol 3: α-Methylation using LDA and Iodomethane
-
Reagents & Materials:
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (n-BuLi, 1.05 eq, solution in hexanes)
-
This compound (1.0 eq)
-
Iodomethane (CH₃I, 1.2 eq)
-
Anhydrous THF
-
Schlenk line or equivalent inert atmosphere setup
-
Dry ice/acetone bath (-78°C)
-
-
Procedure:
-
LDA Preparation: In a flame-dried flask under nitrogen, dissolve diisopropylamine (11 mmol, 1.54 mL) in anhydrous THF (15 mL). Cool to -78°C. Add n-BuLi (10.5 mmol, e.g., 4.2 mL of a 2.5 M solution) dropwise. Stir at -78°C for 15 minutes, then allow it to warm to 0°C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78°C.
-
Enolate Formation: In a separate flame-dried flask, dissolve this compound (10 mmol, 1.79 g) in anhydrous THF (20 mL). Cool to -78°C.
-
Transfer the LDA solution via cannula into the ester solution dropwise. A color change is often observed. Stir for 45 minutes at -78°C to ensure complete enolate formation.
-
Alkylation: Add iodomethane (12 mmol, 0.75 mL) dropwise to the enolate solution at -78°C. Stir at this temperature for 2 hours.
-
Quench the reaction at -78°C by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting ethyl 2-(6-methylpyridin-3-yl)propanoate by flash chromatography.
-
Knoevenagel Condensation
The active methylene group of the ester can undergo a Knoevenagel condensation with aldehydes or ketones, catalyzed by a weak base like piperidine or pyridine.[12][13] This reaction is a powerful method for forming C=C double bonds and synthesizing α,β-unsaturated systems.[14][15]
Protocol 4: Knoevenagel Condensation with Benzaldehyde
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Acetic acid (0.1 eq)
-
Benzene or Toluene with Dean-Stark apparatus
-
-
Procedure:
-
Combine this compound (10 mmol, 1.79 g), benzaldehyde (10 mmol, 1.06 g, 1.02 mL), piperidine (1 mmol, 0.1 mL), and acetic acid (1 mmol, 0.06 mL) in benzene (50 mL) in a flask equipped with a Dean-Stark trap and reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture and wash with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product, ethyl 2-(6-methylpyridin-3-yl)-3-phenylacrylate, by recrystallization or column chromatography.
-
References
- Donati, D., et al. (2010). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.
-
Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库. Provides synthetic routes for Etoricoxib, illustrating the use of pyridine-based intermediates. Available at: [Link]
- Riener, M., et al. (2012). Process for the synthesis of etoricoxib. US Patent US9024030B2. This patent details processes for making Etoricoxib and its intermediates.
- Forcato, M., et al. (2014). Very efficient process for preparing an intermediate of etoricoxib. US Patent US20140206888A1. Describes an efficient process for preparing a key Etoricoxib intermediate.
-
Buchwald–Hartwig amination. Wikipedia. Provides an overview of the palladium-catalyzed C-N bond formation reaction. Available at: [Link]
-
Kumada coupling. Wikipedia. Details the nickel- or palladium-catalyzed cross-coupling of Grignard reagents with organic halides. Available at: [Link]
-
An Improved Process For The Preparation Of Etoricoxib. Quick Company. Outlines various synthetic schemes for Etoricoxib, including cross-coupling strategies. Available at: [Link]
-
Knoevenagel Condensation. Cambridge University Press. Describes the condensation of aldehydes and ketones with active methylene compounds. Available at: [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Explains the mechanism of ester reduction by hydride reagents. Available at: [Link]
-
Dieckmann condensation. Wikipedia. Describes the intramolecular condensation of diesters. Available at: [Link]
-
Kumada Coupling. Organic Chemistry Portal. Provides information on the Kumada cross-coupling reaction. Available at: [Link]
-
Dieckmann Condensation. NROChemistry. Details the mechanism and procedure for the Dieckmann condensation. Available at: [Link]
-
Reduction with NaBH4 or LiAlH4. YouTube. A video tutorial on reduction reactions with common hydride reagents. Available at: [Link]
-
Volchegorskii, I. A., et al. (2023). Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. ResearchGate. Provides examples of synthesis involving substituted pyridines. Available at: [Link]
-
ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate. PubChem. Provides chemical data for a related compound. Available at: [Link]
-
Al-Taifi, E. A., et al. (2016). Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E. Provides an example of a complex pyridine derivative synthesis. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Provides a general overview of the Knoevenagel condensation reaction. Available at: [Link]
-
Alkylation of enolates. University of Liverpool. A chapter detailing the principles of enolate alkylation. Available at: [Link]
-
Sonogashira coupling. Wikipedia. An overview of the palladium- and copper-catalyzed cross-coupling of alkynes and aryl/vinyl halides. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. A guide to the green chemistry aspects of the Buchwald-Hartwig amination. Available at: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. A resource on the Dieckmann condensation reaction. Available at: [Link]
-
Singh, G., et al. (2018). Recent developments in knoevenagel condensation reaction: a review. International Journal of Scientific Research in Science and Technology. A review article on the Knoevenagel condensation. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Provides a detailed look at the mechanism and scope of the reaction. Available at: [Link]
-
22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Discusses the alkylation of enolates, including the acetoacetic ester synthesis. Available at: [Link]
-
Dieckmann Condensation. Chemistry LibreTexts. Provides an overview of the Dieckmann condensation. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. A review of the evolution of the Buchwald-Hartwig amination. Available at: [Link]
-
Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. YouTube. A video explaining the practical aspects of reductions with hydride reagents. Available at: [Link]
-
22.7 Alkylation of Enolate Ions. NC State University Libraries. A textbook section on the alkylation of enolate ions. Available at: [Link]
-
Ruijter, E., et al. (2011). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. A minireview on the development and applications of the Buchwald-Hartwig amination. Available at: [Link]
-
Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. ResearchGate. A study on reactions involving ethyl acetoacetate. Available at: [Link]
-
22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Another resource page on the alkylation of enolate ions. Available at: [Link]
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Covers the reduction of various functional groups using hydride reagents. Available at: [Link]
-
Singh, R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Molbank. A research article on Knoevenagel condensation. Available at: [Link]
-
Alkylation of Enolates. YouTube. A video tutorial explaining the alkylation of thermodynamic and kinetic enolates. Available at: [Link]
-
Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. Research on Knoevenagel condensation reactions. Available at: [Link]
-
LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction. YouTube. A video comparing the reactivity of LiAlH₄ and NaBH₄. Available at: [Link]
-
Special cases of successful cross-Claisen condensations. University of Calgary. Lecture notes discussing the Dieckmann reaction. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. An overview of the Sonogashira reaction. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. A resource on the Sonogashira coupling reaction. Available at: [Link]
-
Rosen, B. M., et al. (2006). Kumada coupling of aryl and vinyl tosylates under mild conditions. Journal of the American Chemical Society. Research on Kumada coupling with tosylates. Available at: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-(6-methylpyridin-3-yl)acetate Derivatives
Introduction: The Strategic Importance of Pyridylacetic Acid Scaffolds
The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved pharmaceuticals and bioactive compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding and metal coordination make it a privileged scaffold in drug design.[2] Among the diverse class of pyridine derivatives, pyridylacetic acids and their esters, such as Ethyl 2-(6-methylpyridin-3-yl)acetate, serve as critical intermediates in the synthesis of complex molecular architectures.[3][4] These building blocks are instrumental in the development of novel therapeutics, including agents for treating osteoporosis like Risedronate sodium.[3]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with unparalleled efficiency and selectivity.[5][6][7] Reactions like the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination are indispensable tools for the functionalization of heteroaromatic systems.[6][8] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound derivatives, offering researchers a practical framework for the synthesis of advanced pharmaceutical intermediates.
The core challenge in coupling reactions involving pyridyl substrates lies in the potential for the pyridine nitrogen to coordinate with the palladium catalyst, sometimes inhibiting catalytic activity. Therefore, the judicious selection of ligands, bases, and reaction conditions is paramount to achieving high yields and selectivity. This document will delve into the mechanistic rationale behind these choices, providing field-proven protocols for several key transformations.
I. Foundational Principles: The Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions operate on a similar catalytic cycle involving Pd(0) and Pd(II) oxidation states.[9][10] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
The generally accepted mechanism comprises three key steps:[9][11]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[12]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): In this step, the second coupling partner is introduced. For a Suzuki coupling, an organoboron compound transfers its organic group to the palladium center.[11] For a Heck reaction, an alkene coordinates to and then inserts into the Pd-carbon bond.[12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Caption: Generalized Palladium Catalytic Cycle.
II. Key Cross-Coupling Protocols for Pyridylacetic Acid Derivatives
For the purpose of these protocols, we will consider the starting material to be a halogenated derivative of this compound, specifically Ethyl 2-(5-bromo-6-methylpyridin-3-yl)acetate . The bromo-substituent at the 5-position provides an excellent handle for various palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Arylation of the Pyridine Ring
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds.[11][13] It is particularly valuable for its mild conditions and tolerance of a wide range of functional groups.[13]
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst. For more challenging couplings, catalyst systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) can offer superior activity.[14]
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand. For heteroaryl substrates, bulky, electron-rich phosphine ligands can accelerate reductive elimination and prevent catalyst deactivation.
-
Base: An inorganic base like K₃PO₄ or K₂CO₃ is crucial. The base activates the organoboron species, facilitating the transmetalation step.[13]
-
Solvent: A mixture of an organic solvent like dioxane or DMF with water is common, as it helps to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of Ethyl 2-(5-bromo-6-methylpyridin-3-yl)acetate with Phenylboronic Acid
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add Ethyl 2-(5-bromo-6-methylpyridin-3-yl)acetate (1.0 equiv).
-
Add phenylboronic acid (1.2 equiv).
-
Add potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous dioxane (to achieve a concentration of ~0.1 M with respect to the starting halide).
-
Add deionized water (typically 10-25% of the organic solvent volume).
-
-
Execution and Monitoring:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Standard, effective Pd(0) source for Suzuki couplings.[16] |
| Boron Source | Phenylboronic Acid | Common, stable, and reactive coupling partner. |
| Base | K₃PO₄ (3 equiv) | Promotes formation of the active boronate species.[13][16] |
| Solvent | Dioxane/H₂O (4:1) | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides thermal energy to overcome activation barriers. |
| Typical Yield | 75-95% | Dependent on substrate purity and reaction optimization. |
B. Mizoroki-Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction is a powerful method for forming carbon-carbon bonds between an unsaturated halide and an alkene, typically yielding a substituted alkene.[5][12][17] It is highly valuable for installing vinyl groups onto aromatic and heteroaromatic rings.
Rationale for Component Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[5]
-
Ligand: For electron-deficient heteroaryl halides, phosphine-free conditions can sometimes be effective. However, adding a ligand like tri(o-tolyl)phosphine (P(o-tol)₃) or using N-heterocyclic carbene (NHC) ligands can improve yields and regioselectivity.[18]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst.[5][12]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used.
Protocol: Heck Coupling of Ethyl 2-(5-bromo-6-methylpyridin-3-yl)acetate with n-Butyl Acrylate
-
Reagent Preparation:
-
In a sealed tube, combine Ethyl 2-(5-bromo-6-methylpyridin-3-yl)acetate (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv).
-
-
Reaction Setup:
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF (to ~0.2 M).
-
Add n-butyl acrylate (1.5 equiv).
-
Add triethylamine (Et₃N, 2.0 equiv) via syringe.[15]
-
-
Execution and Monitoring:
-
Seal the tube and heat the reaction mixture in an oil bath to 100-120 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.[15]
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate in vacuo and purify the product by flash column chromatography.
-
Sources
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The Strategic Utility of Ethyl 2-(6-methylpyridin-3-yl)acetate as a Versatile Precursor in Pharmaceutical Intermediate Synthesis
Introduction: A Keystone Building Block in Modern Medicinal Chemistry
In the landscape of pharmaceutical research and development, the efficient and strategic synthesis of active pharmaceutical ingredients (APIs) is paramount. Central to this endeavor is the availability of versatile chemical precursors that can be readily transformed into a variety of complex molecular architectures. Ethyl 2-(6-methylpyridin-3-yl)acetate, a substituted pyridine derivative, has emerged as a significant building block in the synthesis of several important pharmaceutical intermediates. Its unique structural features, namely the reactive ethyl acetate side chain and the nucleophilic pyridine ring, provide a rich platform for a diverse range of chemical modifications. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Core Attributes of this compound
The utility of this compound as a precursor stems from its inherent chemical reactivity and structural motifs that are commonly found in biologically active molecules.
| Property | Value |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 15933-35-4 (example, may vary) |
| Appearance | Typically a colorless to pale yellow liquid or low-melting solid |
| Key Functional Groups | Pyridine ring, Ester |
Synthesis of this compound: A Practical Protocol via the Blaise Reaction
A robust and scalable synthesis of this compound can be achieved through the Blaise reaction, which involves the reaction of a nitrile with a zinc enolate of an α-haloester. This method offers a direct and efficient route to the desired β-enamino ester, which upon hydrolysis yields the target ethyl acetate derivative.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Blaise Reaction
Materials:
-
6-Methylnicotinonitrile
-
Ethyl bromoacetate
-
Activated zinc powder
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate, saturated aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc powder (1.2 equivalents). The flask is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation: Add a small amount of a solution of ethyl bromoacetate (1.1 equivalents) in anhydrous THF to the zinc. The reaction is initiated by gentle heating or the addition of a crystal of iodine.
-
Formation of the Reformatsky Reagent: Once the reaction has initiated (as evidenced by a color change and/or gentle reflux), add the remaining solution of ethyl bromoacetate dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at reflux for an additional 30 minutes to ensure complete formation of the organozinc reagent.
-
Reaction with Nitrile: To the cooled solution of the Reformatsky reagent, add a solution of 6-methylnicotinonitrile (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Reaction Completion and Hydrolysis: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Application in Pharmaceutical Intermediate Synthesis
Precursor to the Key Intermediate of Etoricoxib (a COX-2 Inhibitor)
This compound is a strategic precursor for the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the manufacture of the selective COX-2 inhibitor, Etoricoxib.[1][2][3][4] The synthesis involves the conversion of the ethyl acetate moiety into a ketone.
Caption: Synthetic pathway from the precursor to a key Etoricoxib intermediate.
Experimental Protocol: Synthesis of the Etoricoxib Intermediate
Materials:
-
This compound
-
Sodium hydroxide or Lithium hydroxide
-
Thionyl chloride or Oxalyl chloride
-
Thioanisole
-
Aluminum chloride (AlCl3) or other Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Hydrogen peroxide and a suitable oxidation catalyst (e.g., sodium tungstate)
-
Hydrochloric acid, aqueous solution
-
Sodium bicarbonate, saturated aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrolysis to the Carboxylic Acid: To a solution of this compound in a mixture of ethanol and water, add an excess of sodium hydroxide or lithium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, acidify with dilute HCl to precipitate the carboxylic acid, which can be filtered and dried.
-
Formation of the Acyl Chloride: To a solution of the dried carboxylic acid in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.
-
Friedel-Crafts Acylation: In a separate flask, dissolve thioanisole and a Lewis acid such as aluminum chloride in anhydrous DCM under an inert atmosphere. Cool the mixture to 0 °C and add the crude acyl chloride solution dropwise. Stir the reaction at 0 °C to room temperature until completion. Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl. Extract the product with DCM, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Oxidation to the Sulfone: Dissolve the resulting keto sulfide in a suitable solvent like acetic acid. Add a catalytic amount of sodium tungstate followed by the slow addition of hydrogen peroxide at a controlled temperature. Stir the mixture until the oxidation is complete. Quench the reaction with a reducing agent (e.g., sodium sulfite), and then extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated to yield 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[5]
| Step | Key Reagents | Typical Yield (%) | Purity (%) |
| Hydrolysis | NaOH or LiOH | 90-95 | >98 |
| Acyl Chloride Formation | SOCl2 or (COCl)2 | 95-99 (crude) | - |
| Friedel-Crafts Acylation | Thioanisole, AlCl3 | 75-85 | >95 |
| Oxidation | H2O2, Na2WO4 | 85-90 | >98 |
Synthesis of Imidazo[1,2-a]pyridine Derivatives (e.g., Zolpidem Analogues)
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs like Zolpidem. This compound can be a precursor to this class of compounds. The general strategy involves the reaction of a 2-aminopyridine with an α-haloketone or a related species. The ethyl acetate group can be manipulated to introduce the necessary functionality for cyclization.
Caption: General synthetic route to Imidazo[1,2-a]pyridines.
Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridine Derivatives
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or other halogenating agent
-
2-Aminopyridine or substituted 2-aminopyridines
-
Sodium bicarbonate or other base
-
Ethanol or other suitable solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
α-Halogenation of the Precursor: The ethyl acetate can be converted to an α-haloketone through a series of steps, for example, by first converting it to a methyl ketone, followed by α-halogenation. Alternatively, direct α-halogenation of the ester can be achieved under specific conditions. For instance, α-bromination can be carried out using N-Bromosuccinimide (NBS) and a radical initiator.
-
Condensation with 2-Aminopyridine: To a solution of the α-halo-functionalized precursor in a solvent like ethanol, add the desired 2-aminopyridine and a base such as sodium bicarbonate.
-
Cyclization: Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired imidazo[1,2-a]pyridine derivative.[1][6][7][8]
Conclusion: A Versatile and Indispensable Tool for Drug Discovery
This compound stands out as a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its strategic importance is underscored by its application in the synthesis of key fragments for blockbuster drugs like the COX-2 inhibitor Etoricoxib, as well as its utility in constructing the privileged imidazo[1,2-a]pyridine scaffold found in various CNS-active agents. The synthetic protocols detailed herein provide a practical framework for researchers to leverage the full potential of this important building block. As the demand for novel and efficient synthetic routes to complex APIs continues to grow, the role of well-designed precursors like this compound will undoubtedly become even more critical in the advancement of medicinal chemistry and drug discovery.
References
-
Sumalatha, Y., Reddy, T. R., Reddy, P. P., & Satyanarayana, B. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem and its related substances. ARKIVOC, 2009(ii), 315-320. [Link]
-
Reddy, B. S., & Reddy, P. P. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 63. [Link]
- Fiorini, D., et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Checchia, A., et al. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (2019). RSC Advances, 9(52), 30285-30291. [Link]
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A novel and efficient process for the preparation of zolpidem, an insomnia drug. (2016). Journal of Chemical and Pharmaceutical Research, 8(4), 1162-1166. [Link]
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Davies, I. W., et al. (2000). A Practical Synthesis of a Potent and Selective COX-2 Inhibitor. The Journal of Organic Chemistry, 65(25), 8415–8420. [Link]
- Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production. (2006).
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Application Notes & Protocols: A Researcher's Guide to the Strategic Use of Ethyl 2-(6-methylpyridin-3-yl)acetate in Synthetic Chemistry
Abstract
Ethyl 2-(6-methylpyridin-3-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive methylene group adjacent to an ester and a pyridine ring, offers multiple avenues for molecular elaboration. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical synthesis and strategic application of this key intermediate. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and explore its pivotal role in the construction of complex pharmaceutical targets, such as precursors to the COX-2 inhibitor, Etoricoxib.
Introduction: The Synthetic Utility of a Pyridineacetic Acid Ester
This compound is a substituted pyridine derivative that serves as a valuable scaffold in the synthesis of complex organic molecules. The pyridine moiety is a common feature in many biologically active compounds, imparting specific physicochemical properties such as aqueous solubility and the ability to form hydrogen bonds. The ethyl acetate side chain provides a reactive handle for a variety of carbon-carbon bond-forming reactions, making it a crucial synthon for building molecular complexity.
Its primary utility lies in its ability to act as a nucleophile after deprotonation of the α-carbon (the CH₂ group between the pyridine ring and the carbonyl). This carbanion can then react with various electrophiles to construct more elaborate structures.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(6-methyl-3-pyridinyl)acetate | N/A |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Varies; typically an oil or low-melting solid | N/A |
| CAS Number | 913839-60-8 | [1] |
Core Application: Synthesis of β-Keto Sulfone Precursors for COX-2 Inhibitors
A prominent application of pyridineacetic acid derivatives is in the synthesis of 1,2-diaryl ethanone structures, which are key intermediates for various pharmaceuticals. A notable example is the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a direct precursor to the selective COX-2 inhibitor, Etoricoxib.[2][3] While patents often describe the use of the corresponding methyl ester or acid salt, this compound can be employed in analogous condensation reactions.
Mechanistic Rationale: The Claisen Condensation Pathway
The core transformation is a Claisen-type condensation. The process involves the deprotonation of the α-carbon of this compound using a strong, non-nucleophilic base to form an enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second reactant, in this case, an ester derived from 4-(methylsulfonyl)phenylacetic acid. The subsequent collapse of the tetrahedral intermediate and work-up yields the desired β-keto sulfone.
Causality of Experimental Design:
-
Anhydrous Conditions: The use of anhydrous solvents (e.g., THF, toluene) is critical. The enolates and strong bases (like NaH, NaHMDS, or Grignard reagents) are highly reactive towards protic sources like water, which would quench the reaction.
-
Inert Atmosphere: Reactions are conducted under an inert atmosphere (Nitrogen or Argon) to prevent the reactive intermediates from being oxidized by atmospheric oxygen.
-
Strong Base Selection: A base with a pKa higher than that of the α-proton of the ester (typically ~25 in DMSO) is required for efficient enolate formation. Sodium hydride (NaH) is a common and effective choice, as it generates the sodium enolate and hydrogen gas, which simply evolves from the reaction, driving it forward.
-
Temperature Control: The initial enolate formation is often performed at 0°C or room temperature, while the subsequent condensation may require heating (reflux) to proceed at a reasonable rate.[2]
Workflow for Synthesis of a β-Keto Sulfone Intermediate
The following diagram illustrates the logical flow from the starting materials to the key ketone intermediate.
Caption: Workflow for the synthesis of a key Etoricoxib precursor.
Detailed Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
This protocol is a representative procedure adapted from principles described in the synthesis of analogous compounds.[2][3] Researchers should perform their own optimization.
Safety Precautions:
-
Sodium hydride (NaH) is a water-reactive flammable solid. Handle with extreme care in a fume hood under an inert atmosphere.
-
Anhydrous solvents can form peroxides. Use freshly distilled or commercially available anhydrous grades.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents & Equipment:
-
Three-neck round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
This compound (1.0 equiv.)
-
Methyl 4-(methylsulfonyl)phenylacetate (1.05 equiv.)
-
Sodium hydride (60% dispersion in mineral oil, 2.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under a nitrogen atmosphere, carefully wash the sodium hydride (2.5 equiv.) with anhydrous hexane to remove the mineral oil. Decant the hexane and dry the NaH powder under a stream of nitrogen.
-
Enolate Formation: Suspend the oil-free NaH in anhydrous THF in the reaction flask. Cool the suspension to 0°C using an ice bath.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF to the NaH suspension dropwise over 30 minutes. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete enolate formation.
-
Condensation Reaction: Add a solution of Methyl 4-(methylsulfonyl)phenylacetate (1.05 equiv.) in anhydrous THF to the enolate solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 66°C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Cool the reaction mixture to 0°C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize the excess NaH.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
Further Synthetic Transformations
The reactivity of this compound is not limited to Claisen condensations. The ester functionality is a gateway to several other important compound classes.
Caption: Key synthetic transformations of the title compound.
Protocol: Saponification to 2-(6-methylpyridin-3-yl)acetic acid
The corresponding carboxylic acid is a valuable intermediate for amide couplings to generate novel chemical entities.
Procedure:
-
Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, ~2.0 equiv.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer to 0°C and carefully acidify to pH ~4-5 with 1M HCl. A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Protocol: Reduction to 2-(6-methylpyridin-3-yl)ethanol
Reduction of the ester provides the corresponding primary alcohol, another versatile functional group for further synthesis.
Safety Precaution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under a strictly anhydrous, inert atmosphere.
Procedure:
-
Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equiv.) in anhydrous THF in a flame-dried, three-neck flask and cool to 0°C.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0°C.
-
Perform a Fieser work-up: sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Combine the filtrates, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude alcohol, which can be purified by column chromatography.
Conclusion
This compound is a strategically important building block whose value is demonstrated in its application to complex targets like Etoricoxib precursors. A thorough understanding of its reactivity, particularly the generation and subsequent reaction of its enolate, allows for its effective use in robust C-C bond formation. The protocols and workflows detailed herein provide a foundation for researchers to confidently and successfully incorporate this versatile reagent into their synthetic programs, enabling the efficient development of novel molecules in the pharmaceutical and chemical industries.
References
-
PubChem. ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate. National Center for Biotechnology Information. [Link]
-
Kofron, W. G.; Baclawski, L. M. METALATION OF 2-METHYLPYRIDINE DERIVATIVES: ETHYL 6-METHYLPYRIDINE-2-ACETATE. Organic Syntheses. [Link]
-
Levine, R.; Hauser, C. R. ETHYL 2-PYRIDYLACETATE. Organic Syntheses. [Link]
-
PubChem. Ethyl 2-(5-methylpyridin-3-yl)acetate. National Center for Biotechnology Information. [Link]
- Google Patents. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
PubChem. ethyl 2-(6-methyl-4-oxo-1H-pyridin-2-yl)acetate. National Center for Biotechnology Information. [Link]
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Angene. Applications of 2-Ethyl-3-hydroxy-6-methylpyridine in Synthesis. Angene. [Link]
-
ResearchGate. Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. ResearchGate. [Link]
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The Strategic Application of Ethyl 2-(6-methylpyridin-3-yl)acetate in the Synthesis of Novel Kinase Inhibitors
Introduction: In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, kinase inhibitors represent a cornerstone of precision medicine. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] This application note delves into the utility of a specific, highly functionalized pyridine derivative, Ethyl 2-(6-methylpyridin-3-yl)acetate , as a versatile building block for the synthesis of a novel class of potent and selective kinase inhibitors. We will explore its chemical reactivity, provide detailed synthetic protocols, and discuss its potential applications in targeting critical signaling pathways implicated in oncogenesis.
The "6-Methylpyridin-3-yl" Moiety: A Scaffold for Kinase Inhibition
The 6-methylpyridin-3-yl group offers a unique combination of steric and electronic properties that can be exploited in the design of kinase inhibitors. The methyl group at the 6-position can provide advantageous steric interactions within the ATP-binding pocket and can also influence the pKa of the pyridine nitrogen, thereby modulating its hydrogen bonding capabilities. The acetate side chain at the 3-position serves as a convenient handle for further synthetic elaboration, allowing for the introduction of various pharmacophoric elements to enhance potency and selectivity.
Proposed Kinase Inhibitor Target: A Novel Pyridyl-Pyrazolopyrimidine
While direct literature examples of kinase inhibitors synthesized from this compound are not extensively documented, its structural motifs are present in known kinase inhibitors. For the purpose of this application note, we will focus on the synthesis of a hypothetical, yet plausible, kinase inhibitor that incorporates the 2-(6-methylpyridin-3-yl)acetyl group, targeting a kinase such as a member of the Src family or a receptor tyrosine kinase. Our target molecule, N-(4-methylphenyl)-2-(6-methylpyridin-3-yl)acetamide , combines the key pyridine fragment with a substituted aniline, a common feature in many ATP-competitive kinase inhibitors.
Chemical Properties and Reactivity of this compound
| Property | Value | Source |
| CAS Number | 19733-96-1 (for the corresponding carboxylic acid) | [4][5] |
| Molecular Formula | C10H13NO2 | [6] |
| Molecular Weight | 179.22 g/mol | [6] |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge |
| Solubility | Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane | General knowledge |
The primary reactive sites of this compound are the ester carbonyl group and the activated methylene group adjacent to it. The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(6-methylpyridin-3-yl)acetic acid.[7][8] This carboxylic acid can then be activated and coupled with amines to form amides. Alternatively, the ester can undergo direct amidation with amines, often requiring elevated temperatures or catalysis.
Synthetic Protocols
Protocol 1: Synthesis of 2-(6-Methylpyridin-3-yl)acetic acid
This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for amide coupling reactions.
Materials:
-
This compound (1.0 equiv.)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 equiv.)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH or NaOH to the solution and stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 2-(6-methylpyridin-3-yl)acetic acid as a solid.
Protocol 2: Synthesis of N-(4-methylphenyl)-2-(6-methylpyridin-3-yl)acetamide (A Novel Kinase Inhibitor)
This protocol details the amide bond formation between 2-(6-methylpyridin-3-yl)acetic acid and 4-methylaniline, a common step in the synthesis of many kinase inhibitors.[9]
Materials:
-
2-(6-Methylpyridin-3-yl)acetic acid (1.0 equiv.)
-
4-Methylaniline (p-toluidine) (1.1 equiv.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 equiv.)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 2-(6-methylpyridin-3-yl)acetic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add 4-methylaniline, EDC (or DCC), and DMAP to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the target compound, N-(4-methylphenyl)-2-(6-methylpyridin-3-yl)acetamide.
Caption: Synthetic route to a novel kinase inhibitor.
Application in Kinase Signaling Pathways
The synthesized N-(4-methylphenyl)-2-(6-methylpyridin-3-yl)acetamide is designed to be an ATP-competitive kinase inhibitor. The pyridine nitrogen is positioned to form a crucial hydrogen bond with the hinge region of the kinase domain, while the 6-methyl group can occupy a hydrophobic pocket. The N-(4-methylphenyl)acetamide moiety can extend into the solvent-exposed region, providing opportunities for further modification to enhance selectivity and pharmacokinetic properties.
Many kinases, such as those in the Src family (e.g., Src, Lck, Fyn) and receptor tyrosine kinases (e.g., EGFR, VEGFR), are key regulators of cell proliferation, survival, and angiogenesis.[10] Dysregulation of these signaling pathways is a hallmark of cancer. By inhibiting these kinases, our synthesized compound has the potential to block downstream signaling and exert anti-cancer effects.
Caption: Inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the facile construction of molecules designed to target the ATP-binding site of various kinases. The protocols provided herein offer a clear and reproducible pathway for the synthesis of a potential new class of anti-cancer agents. Further optimization of the N-(4-methylphenyl)acetamide moiety could lead to the development of highly potent and selective kinase inhibitors with therapeutic potential.
References
-
Vertex AI Search. The Role of Pyridine Intermediates in Modern Drug Discovery. 11
-
Vertex AI Search. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. 12
-
Vertex AI Search. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. 13
-
Vertex AI Search. What are Protein kinases inhibitors and how do they work? 14
-
Vertex AI Search. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. 15
-
Vertex AI Search. What is a Kinase Inhibitor? - News-Medical.Net. 16
-
Vertex AI Search. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. 17
-
Vertex AI Search. The Role of Pyridine Derivatives in Modern Drug Discovery. 18
-
Vertex AI Search. ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate | C10H13NO3 - PubChem. 19
-
Vertex AI Search. What are Kinase Inhibitors? - BOC Sciences.
-
Vertex AI Search. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. 21
-
Vertex AI Search. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC - NIH. 22
-
Vertex AI Search. Ethyl 2-(6-methylpyridin-2-yl)acetate 95% | CAS: 5552-83-0 | AChemBlock. 23
-
Vertex AI Search. The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry - Benchchem. 24
-
Vertex AI Search. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. 2
-
Vertex AI Search. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. 25
-
Vertex AI Search. Ethyl 2-(pyridin-3-yl)acetate (Ethyl 3-pyridylacetate) | Biochemical Reagent. 26
-
Vertex AI Search. Ethyl 2-(5-methylpyridin-3-yl)acetate | C10H13NO2 | CID 59186963 - PubChem. 27
-
Vertex AI Search. 2-(6-Methylpyridin-3-yl)acetic acid | 19733-96-1 - J&K Scientific. 28
-
Vertex AI Search. 2-(6-Methylpyridin-3-yl)acetic acid CAS NO.19733-96-1 - Bide Pharmatech Ltd. 29
-
Vertex AI Search. How would you write the equation for the esterification reaction for acet.. - Filo. 30
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Vertex AI Search. How will you convert methyl acetate to ethyl acetate? - Quora. 31
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Vertex AI Search. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC - NIH. 32
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Vertex AI Search. Drug Discovery - Inhibitor | chemical-kinomics. 10
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- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(6-methylpyridin-3-yl)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(6-methylpyridin-3-yl)acetate. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the common challenges and side reactions encountered during its synthesis, enabling you to troubleshoot effectively and optimize your experimental outcomes.
This guide is structured as a series of frequently asked questions (FAQs) that directly address practical issues observed in the lab. We will dissect a common, multi-step synthetic route and provide expert insights into why certain side reactions occur and how to mitigate them.
Overall Synthetic Pathway
A prevalent and cost-effective route to this compound involves a three-step sequence starting from 3-chloro-2-methylpyridine. This pathway is outlined below.
Caption: Common three-step synthesis of the target ester.
Frequently Asked Questions & Troubleshooting
Part 1: The Cyanation Step (Nitrile Formation)
Question 1: My cyanation reaction of 3-(chloromethyl)-6-methylpyridine with sodium cyanide is giving a low yield and a significant amount of dark, intractable tar. What is causing this, and how can I prevent it?
Answer: This is a classic issue rooted in the competing nucleophilicity of the pyridine nitrogen atom. While you intend for the cyanide anion (⁻CN) to act as a nucleophile in an Sɴ2 reaction with the chloromethyl group, the nitrogen atom on another molecule of the starting material can also attack, leading to quaternization and subsequent polymerization.
Mechanistic Insight:
-
Desired Reaction (Sɴ2): The cyanide ion displaces the chloride ion to form the target nitrile.
-
Side Reaction (N-Alkylation/Polymerization): The pyridine nitrogen of one molecule attacks the electrophilic benzylic-like carbon of another molecule. This forms a pyridinium salt dimer, which is still reactive and can continue to react, forming oligomers or a dark-colored polymeric tar. This process is particularly favorable at higher temperatures.
Caption: Competing reaction pathways during the cyanation step.
Troubleshooting Protocol:
-
Temperature Control (Critical): Maintain a low reaction temperature. Start the reaction at 0-5 °C and allow it to slowly warm to room temperature. Avoid any significant exotherms. High temperatures dramatically favor the N-alkylation side reaction.
-
Slow Addition: Add the 3-(chloromethyl)-6-methylpyridine solution dropwise to a stirred suspension of sodium cyanide in the solvent. This keeps the concentration of the electrophilic starting material low at any given moment, minimizing its ability to self-react.
-
Solvent Choice: Use a polar aprotic solvent like DMSO or anhydrous DMF. These solvents effectively dissolve the cyanide salt, increasing the concentration of "free" cyanide ions and promoting the desired Sɴ2 reaction.
-
Purity of Starting Material: Ensure your 3-(chloromethyl)-6-methylpyridine is pure and free of any acid (e.g., HCl from its synthesis), which can catalyze polymerization.[1]
Part 2: Nitrile to Ester Conversion
This conversion is typically the most challenging step, with two common approaches, each with its own set of potential side reactions.
Approach A: Two-Step Hydrolysis and Fischer Esterification
Question 2: I'm trying to hydrolyze the nitrile to the carboxylic acid, but I keep isolating the amide, 2-(6-methylpyridin-3-yl)acetamide. How can I push the reaction to completion?
Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Stopping at the amide stage is a very common issue and indicates that the reaction conditions are not sufficiently forcing to hydrolyze the more stable amide functional group.[2]
Troubleshooting Protocol:
-
Acid-Catalyzed Hydrolysis:
-
Increased Temperature & Time: Use a higher concentration of a strong acid like sulfuric acid (e.g., 50-70% H₂SO₄ in water). Reflux the mixture for an extended period (12-24 hours). The progress should be monitored by TLC or LC-MS until the amide intermediate is consumed.
-
Mechanism: The acid protonates the amide, making it more susceptible to nucleophilic attack by water. Driving this second hydrolysis step simply requires more aggressive conditions than the first.
-
-
Base-Catalyzed Hydrolysis:
-
Conditions: Use a concentrated solution of NaOH or KOH (e.g., 6-10 M) in water or an ethanol/water mixture and reflux for several hours.
-
Caution: While effective, basic conditions can sometimes lead to other side reactions if the molecule has other sensitive functional groups. The final product will be the carboxylate salt, requiring an acidic workup to protonate it to the desired carboxylic acid.
-
Question 3: My Fischer Esterification of 2-(6-methylpyridin-3-yl)acetic acid has a low yield (~50-60%). How can I improve it?
Answer: Fischer Esterification is a reversible, acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.[3][4] A low yield indicates that the reaction has reached equilibrium without a high conversion to the product. To improve the yield, you must shift the equilibrium to the product side, according to Le Châtelier's Principle.[3]
Troubleshooting Protocol:
-
Use a Large Excess of Alcohol: The most common method is to use ethanol as the solvent for the reaction. A large molar excess (10-50 equivalents) of ethanol will drive the equilibrium towards the ester.
-
Remove Water: Water is a product of the reaction, and its removal will pull the equilibrium forward.[5][6]
-
Dean-Stark Apparatus: If you are using a solvent that forms a low-boiling azeotrope with water (like toluene or cyclohexane), you can use a Dean-Stark trap to physically remove the water as it is formed.
-
Drying Agents: While less common for this specific reaction, molecular sieves can be added to absorb water.
-
-
Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).
Approach B: One-Step Acid-Catalyzed Ethanolysis (Pinner Reaction)
Question 4: I attempted a direct conversion of the nitrile to the ester using HCl in ethanol and got a complex mixture, including the amide and unreacted nitrile. What went wrong?
Answer: The direct, acid-catalyzed conversion of a nitrile to an ester (often called a Pinner reaction or a variation thereof) is highly sensitive to water. This reaction proceeds through an imidate ester intermediate, which is extremely susceptible to hydrolysis. Any trace of water in the reaction will hydrolyze this intermediate to the corresponding amide, which is then much more difficult to convert to the ester under these conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the one-step nitrile-to-ester conversion.
Summary of Common Side Products
| Side Product | Originating Step | Reason for Formation | Key Analytical Signature |
| Polymeric Pyridinium Salts | Cyanation | N-alkylation of the pyridine ring competes with C-alkylation by cyanide. | Insoluble, dark-colored solid or tar. Broad signals in ¹H NMR. |
| 2-(6-methylpyridin-3-yl)acetamide | Hydrolysis / Ethanolysis | Incomplete hydrolysis of the nitrile, or hydrolysis of the imidate intermediate in the Pinner reaction. | Different chemical shift in NMR; higher polarity on TLC; distinct M+1 peak in LC-MS. |
| 2-(6-methylpyridin-3-yl)acetic acid | Esterification | Incomplete Fischer esterification due to equilibrium. | Water-soluble salt after basic wash; different chemical shift; can be seen by LC-MS. |
| Diethyl Ether | Esterification | Acid-catalyzed dehydration of the excess ethanol solvent at high temperatures. | Very volatile; distinct triplet/quartet pattern in ¹H NMR if present in sample. |
References
-
PubChem. ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate. National Center for Biotechnology Information. [Link]
- Al-Taifi, E. A., et al. (2016). Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate.
- Volchegorskii, I. A., et al. (2023). Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. Pharmaceutical Chemistry Journal, 57, 346–352.
- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
De La Cruz, J. N., et al. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 27(19), 6299. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
BYJU'S. Fischer esterification reaction. [Link]
-
University of Missouri–St. Louis. Experiment 22 – The Fischer Esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
PubMed. Hydrolysis derivatives of (pyridyl-2)acetonitrile. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 2-cyano-6-methylpyridine. [Link]
- Google Patents. CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.
-
Eseonu, D. N. (1985). Reactions of Substituted Pyridinium Salts with Cyanide; Formation and. VCU Scholars Compass. [Link]
-
ResearchGate. Synthesis and Properties of Partially Hydrogenated Ethyl ([3,4']Bipyridin-6'-ylsulfanyl) Acetates. [Link]
- Uncuta, C., et al. (2001). Reactions of pyrylium salts with nucleophiles. Part 26. The reaction with the cyanide anion revisited. Journal of Chemical Research, (S), 170-171.
-
Organic Syntheses. Pyridineacetic acid, 6-methyl-, ethyl ester. [Link]
-
Oriental Journal of Chemistry. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link]
-
MDPI. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. [Link]
-
National Institutes of Health. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]
-
MDPI. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. [Link]
-
Hill Publishing Group. Synthesis of Ethyl Acetate by the Esterification Process. [Link]
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Organic Syntheses. Benzenepropanal, α-methyl. [Link]
-
ResearchGate. Synthesis of acetins from ethyl acetate via transesterification with glycerol using a sulphonic acid type ion-exchange resin. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
ResearchGate. Solvent Effects On Alkaline Hydrolysis Of N-Benzylphthalimide In Mixed Water-Acetonitrile And Mixed Water-N,N-Dimethylformamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 2-(6-methylpyridin-3-yl)acetate and its Derivatives
Welcome to the technical support center for the purification of Ethyl 2-(6-methylpyridin-3-yl)acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
I. Frequently Asked Questions (FAQs)
FAQ 1: My primary purification challenge is the removal of starting materials and a closely related structural isomer. What is the best initial approach?
This is a classic purification problem where the polarity and structural similarity of the desired product and impurities are nearly identical. A multi-step approach is often necessary.
-
Initial Strategy: Begin with a thorough aqueous workup. The basicity of the pyridine nitrogen allows for selective extraction. By carefully adjusting the pH of the aqueous phase, you can protonate the pyridine ring, making the compound more water-soluble and allowing for the removal of non-basic organic impurities.
-
Follow-up: Column chromatography is typically the next step. However, standard silica gel may not provide sufficient resolution. Consider using an alternative stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography), which can offer different selectivity based on the specific impurities.[1]
-
Advanced Technique: If chromatography fails to provide baseline separation, consider derivatization. For example, temporarily protecting a functional group can significantly alter the polarity of your compound of interest, allowing for easier separation from the problematic impurity.
FAQ 2: I'm observing significant peak tailing during HPLC analysis and purification of my pyridine derivative. What is the cause and how can I resolve it?
Peak tailing with pyridine-containing compounds is a frequent issue in chromatography, primarily due to the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of silica-based stationary phases.[1] This leads to undesirable secondary interactions and poor peak shape.
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is often to modify the mobile phase.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-0.5% v/v), into your mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[1]
-
Adjust pH: Lowering the mobile phase pH with an acid like trifluoroacetic acid (TFA) (e.g., 0.1% v/v) can protonate the pyridine nitrogen. While this can sometimes improve peak shape, it may also alter retention times significantly.
-
-
Column Selection:
-
End-Capped Columns: Use a column that has been "end-capped," a process that chemically treats the silica to reduce the number of free silanol groups.
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as those with a phenyl or cyano bonded phase, which can offer different interaction mechanisms.[1]
-
FAQ 3: After my reaction, I have a crude mixture containing my target ester, the corresponding carboxylic acid, and unreacted alcohol. What is the most efficient purification workflow?
This scenario requires a purification strategy that can separate compounds with significantly different acidic and basic properties.
-
Liquid-Liquid Extraction: This is a powerful first step.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will deprotonate the carboxylic acid, forming a salt that will move into the aqueous layer.
-
Separate the layers. The organic layer now contains your desired ester and the unreacted alcohol. The aqueous layer contains the carboxylic acid salt.
-
-
Acidification and Re-extraction (Optional): If you need to recover the carboxylic acid, acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2-3. This will protonate the carboxylate, making it less water-soluble. You can then extract it back into an organic solvent.
-
Removal of Alcohol: The final step is to separate the ester from the unreacted alcohol.
-
Distillation: If there is a significant difference in boiling points, distillation can be an effective method.
-
Column Chromatography: This is the most common method. A standard silica gel column with a gradient elution of hexane and ethyl acetate should provide good separation.
-
II. Troubleshooting Guides
Guide 1: Low Recovery After Column Chromatography
Problem: You've performed column chromatography, but the yield of your purified this compound is significantly lower than expected.
| Potential Cause | Explanation | Recommended Solution |
| Irreversible Adsorption | The basic pyridine nitrogen can strongly and sometimes irreversibly bind to the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% v/v) before loading your sample. |
| Compound Instability | The compound may be degrading on the silica gel, which can be mildly acidic. | Switch to a less acidic stationary phase like neutral alumina. Alternatively, perform the chromatography quickly and at a lower temperature if possible. |
| Inappropriate Solvent System | The chosen eluent may not be strong enough to effectively move the compound down the column, leading to very broad bands and poor recovery. | Perform a thorough thin-layer chromatography (TLC) analysis beforehand to determine the optimal solvent system. The ideal Rf value for column chromatography is typically between 0.2 and 0.4. |
Guide 2: Co-elution with a Persistent Impurity
Problem: Despite trying various chromatographic conditions, a particular impurity consistently co-elutes with your desired product.
Systematic Troubleshooting Workflow:
Caption: Decision workflow for resolving co-elution issues.
III. Detailed Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
This protocol assumes a crude mixture containing the target ester and impurities of different polarities.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a good rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial, non-polar solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification via Acid-Base Extraction
This protocol is effective for separating the target ester from acidic or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Removal of Acidic Impurities:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one or two more times.
-
-
Removal of Basic Impurities:
-
Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).
-
Again, shake, vent, and separate the layers.
-
Repeat the acidic wash if necessary.
-
-
Final Washes and Drying:
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
IV. Visualization of Purification Logic
Workflow for Method Selection
The choice of purification method is dictated by the nature of the impurities present in the crude mixture. This diagram illustrates a logical approach to selecting the most appropriate technique.
Caption: A decision tree for selecting the optimal purification strategy.
V. References
-
Black, P. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available from: [Link].
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Available from: [Link].
-
Kofron, W. G., & Baclawski, L. M. (1972). METALATION OF 2-METHYLPYRIDINE DERIVATIVES: ETHYL 6-METHYLPYRIDINE-2-ACETATE. Organic Syntheses, 52, 75. Available from: [Link].
-
ResearchGate. (2016). How to purify esterefication product?. Available from: [Link].
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(15), 8467-8470. Available from: [Link].
-
European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Available from: [Link].
-
Reddit. (2017). Impurities in lab acetone and ethyl acetate?. Available from: [Link].
-
MATEC Web of Conferences. (2018). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Available from: [Link].
Sources
Technical Support Center: Optimizing the Yield of "Ethyl 2-(6-methylpyridin-3-yl)acetate" Reactions
Welcome to our dedicated technical support hub for the synthesis of Ethyl 2-(6-methylpyridin-3-yl)acetate. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation. Our objective is to empower you with the expertise to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the predominant synthetic strategies for preparing this compound?
The synthesis of this compound can be approached through several established routes, with the selection often guided by factors such as starting material availability, scalability, and desired purity. Two widely utilized methods are:
-
Palladium-Catalyzed Cross-Coupling Reactions: A frequently employed strategy involves the coupling of a halopyridine derivative with an appropriate acetate equivalent. For example, a Negishi coupling reaction between an organozinc compound and an organic halide is a common method for forming carbon-carbon bonds.[1][2] This can be applied to couple a 3-halo-6-methylpyridine with a zinc reagent derived from ethyl acetate.
-
Derivatization of 6-Methylnicotinic Acid: Another viable pathway begins with 6-methylnicotinic acid.[3][4] This can involve converting the acid to its corresponding ester, methyl 6-methylnicotinate, which can then be further functionalized.[3][5] Alternatively, 2-methyl-5-ethylpyridine can be oxidized to 6-methylnicotinic acid, which is then esterified.[6]
Q2: My reaction is suffering from consistently low yields. What are the initial troubleshooting steps I should take?
Persistently low yields can arise from various factors, making a systematic troubleshooting approach essential.[7][8][9] Consider the following primary areas of investigation:
-
Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are paramount. Pyridine derivatives, in particular, can be sensitive to moisture and oxidation.
-
Inert Atmosphere: Many palladium-catalyzed coupling reactions are highly sensitive to oxygen, which can deactivate the catalyst.[10] It is crucial to maintain an inert atmosphere using nitrogen or argon throughout the reaction.
-
Catalyst Activity: If employing a palladium catalyst, ensure it is from a reputable source and has not lost its activity. Using a fresh batch or exploring different supporting ligands can be beneficial.
-
Temperature Regulation: Inconsistent or suboptimal reaction temperatures can promote the formation of unwanted byproducts. Precise and stable temperature control is critical for maximizing the yield of the desired product.
-
Stoichiometry of Reactants: Carefully verify the molar ratios of your reactants. An excess of one component does not always guarantee complete conversion and can lead to complications during the purification process.
Q3: I'm observing significant byproduct formation. What are the most probable side reactions?
Byproduct formation is a frequent challenge in organic synthesis. Depending on your chosen synthetic route, you may encounter the following:
-
Homocoupling: In cross-coupling reactions, the undesired coupling of two molecules of the same starting material (e.g., two molecules of the organozinc reagent or two molecules of the halide) can occur, leading to symmetrical byproducts.[1][10]
-
Dehalogenation: The starting halopyridine can be reduced, replacing the halogen with a hydrogen atom.[10]
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid.
Troubleshooting Guide: In-Depth Analysis
This section offers detailed solutions to specific problems you may face during the synthesis of this compound.
Issue 1: Incomplete Reaction and Low Conversion of Starting Material
Symptom: Analysis of the reaction mixture by TLC or GC-MS indicates a substantial amount of unreacted starting material.
Potential Causes and Recommended Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Catalyst Loading | The amount of catalyst may be too low to effectively drive the reaction to completion in a reasonable timeframe.[11] | 1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%).2. Ensure the catalyst is fully dissolved or adequately suspended in the reaction mixture. |
| Catalyst Deactivation | The palladium catalyst can be "poisoned" by impurities or deactivated by exposure to oxygen.[10] | 1. Purify starting materials and ensure solvents are anhydrous.2. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.3. Consider using a more robust catalyst system, potentially with a different phosphine ligand. |
| Suboptimal Reaction Temperature | The reaction kinetics may be too slow at the current temperature. | 1. Cautiously increase the reaction temperature in 5-10°C increments, while monitoring for the formation of byproducts.2. Consult the literature for the optimal temperature range for your specific reaction. |
| Inappropriate Ligand Selection | The ligand plays a critical role in the palladium catalytic cycle. An unsuitable ligand can result in slow reaction rates.[11] | 1. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.2. The electronic and steric properties of the ligand can significantly influence the efficiency of the catalytic cycle. |
Experimental Workflow: Optimizing Catalyst Loading
Caption: Key factors that govern regioselectivity in the synthesis.
Detailed Experimental Protocol: A Representative Negishi Coupling
This protocol outlines a general procedure for the synthesis of this compound via a Negishi coupling. Note that optimization of specific parameters may be necessary depending on your laboratory setup and the specific batch of reagents.
Materials:
-
3-Iodo-6-methylpyridine
-
Activated Zinc Dust
-
Ethyl bromoacetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (for zinc activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line)
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried Schlenk flask under an argon atmosphere, add activated zinc dust (1.5 equivalents).
-
Add anhydrous THF, followed by a catalytic amount of 1,2-dibromoethane to activate the zinc surface.
-
Slowly add a solution of ethyl bromoacetate (1.2 equivalents) in anhydrous THF to the zinc suspension at room temperature.
-
Stir the mixture vigorously for 2-3 hours. The formation of the organozinc reagent is often indicated by a mild exotherm and a change in the appearance of the zinc.
-
-
The Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk flask, combine 3-iodo-6-methylpyridine (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.04 equivalents) in anhydrous THF.
-
Thoroughly degas the solution by bubbling argon through it for 15-20 minutes.
-
Slowly transfer the freshly prepared organozinc reagent to the catalyst mixture via cannula at room temperature.
-
Heat the reaction mixture to a temperature of 60-65°C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Safety Precautions:
-
Always perform this reaction in a well-ventilated fume hood.
-
Organozinc reagents can be pyrophoric and must be handled under a strict inert atmosphere.
-
Palladium compounds are toxic and should be handled with appropriate care.
-
Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Wikipedia. Negishi coupling. [Link]
-
Xia, T., He, L., Liu, Y. A., Hartwig, J. F., & Liao, X. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610–2613. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition in English, 48(28), 5094–5115. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(1), 1-19. [Link]
-
Macdonald, S. J. F., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(3), 684-694. [Link]
-
Ball, N. D., & Sanford, M. S. (2020). Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Chemical Science, 11(31), 8216-8221. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis. Scribd. [Link]
- Process for the preparation of 6-methyl-nicotinic-acid esters.
-
Altenbach, R. J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(12), 4757-4762. [Link]
-
Knochel, P., et al. (2014). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 4(9), 3150-3164. [Link]
-
Michalik, D., et al. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions, 48(30), 11469-11479. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Koszinowski, K. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. LMU Munich. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ChemOrgChem. (2024, July 10). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem [Video]. YouTube. [Link]
-
V.Nimc. (2026, January 6). Pyridine Synthesis: A Comprehensive Overview. [Link]
-
Wikipedia. Pyridine. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Islam, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4208. [Link]
Sources
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- 2. Negishi Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. 6-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. reddit.com [reddit.com]
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- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Byproduct Identification in "Ethyl 2-(6-methylpyridin-3-yl)acetate" Reactions by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for identifying byproducts in the synthesis of "Ethyl 2-(6-methylpyridin-3-yl)acetate" using Nuclear Magnetic Resonance (NMR) spectroscopy. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of the crude reaction mixture is complex and shows more peaks than expected for the desired product. What are the first steps to simplify the analysis?
A1: Initial Steps for a Complex ¹H NMR Spectrum
A complicated ¹H NMR spectrum is a common issue when analyzing crude reaction mixtures.[1] The initial approach should focus on methodical simplification and data gathering.
Recommended Actions:
-
Solvent Selection: The choice of NMR solvent can significantly impact peak resolution. If peaks are overlapping, consider re-acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6, or methanol-d4).[1] Different solvents can induce changes in chemical shifts, potentially resolving overlapping signals.
-
Temperature Variation: If you suspect the presence of rotamers (conformational isomers that are slowly interconverting on the NMR timescale), acquiring the spectrum at a higher temperature can be beneficial. Increased thermal energy can accelerate the rate of interconversion, leading to the coalescence of multiple peaks into a single, averaged signal.[1]
-
Aqueous Workup Residue: Residual water or solvents from the workup (like ethyl acetate) are common contaminants. A large, broad peak around 1.5-4 ppm could indicate water.[1] Ethyl acetate is notoriously difficult to remove under high vacuum and can be identified by its characteristic signals (a triplet around 1.2 ppm, a singlet around 2.0 ppm, and a quartet around 4.1 ppm).[2] To remove persistent ethyl acetate, co-evaporation with dichloromethane can be effective.[1]
-
D₂O Exchange: To identify exchangeable protons (e.g., -OH or -NH groups from starting materials or byproducts), add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The peaks corresponding to these protons will disappear or significantly decrease in intensity.[1][3]
Q2: I've identified signals that do not correspond to my starting materials or the desired product. What are some common byproducts in the synthesis of this compound?
A2: Common Byproducts in Pyridine Derivative Synthesis
The formation of byproducts is highly dependent on the synthetic route employed. Common methods for synthesizing pyridine derivatives include the Hantzsch and Chichibabin syntheses, which can yield various side products.[4]
Potential Byproducts and Their Origins:
-
Over-alkylation or N-alkylation: The pyridine nitrogen is nucleophilic and can react with alkylating agents, leading to the formation of quaternary pyridinium salts.[5]
-
Incomplete reaction or hydrolysis: Unreacted starting materials or hydrolysis of the ethyl ester to the corresponding carboxylic acid can be present.
-
Side reactions of starting materials: Depending on the specific precursors, side reactions such as self-condensation of aldehydes or ketones can occur.[6]
-
Diazine formation: Impurities in starting materials or side reactions can sometimes lead to the formation of pyrazine, pyrimidine, or pyridazine derivatives.[7]
Illustrative Workflow for Byproduct Identification:
Caption: Workflow for Byproduct Identification using NMR.
Q3: How can I use ¹H NMR data to differentiate between the desired product, this compound, and potential isomeric byproducts?
A3: Differentiating Isomers using ¹H NMR
The substitution pattern on the pyridine ring is key to distinguishing between isomers. The chemical shifts and coupling patterns of the aromatic protons are highly informative.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H (ortho to N) | ~8.4 | d | ~2.0 |
| Pyridine-H (para to N) | ~7.5 | dd | ~8.0, 2.0 |
| Pyridine-H (meta to N) | ~7.1 | d | ~8.0 |
| -CH₂- (acetate) | ~3.6 | s | - |
| -CH₃ (pyridine) | ~2.5 | s | - |
| -O-CH₂- (ethyl) | ~4.1 | q | ~7.1 |
| -CH₃ (ethyl) | ~1.2 | t | ~7.1 |
Note: These are approximate values and can vary based on the solvent and concentration.
Analysis of Isomeric Byproducts:
-
Ethyl 2-(6-methylpyridin-2-yl)acetate: The aromatic region would show a different splitting pattern, likely two doublets and a triplet. The methylene group of the acetate would be significantly influenced by the adjacent nitrogen, shifting it downfield.
-
Ethyl 2-(2-methylpyridin-5-yl)acetate: This would have a similar aromatic pattern to the desired product but with subtle differences in chemical shifts.
Experimental Protocol for In-situ NMR Reaction Monitoring:
To track the formation of the product and byproducts over time, in-situ NMR monitoring is a powerful technique.[8]
-
Sample Preparation: Prepare the reaction mixture directly in a 5 mm NMR tube.[9]
-
Initial Spectrum: Acquire a spectrum of the starting materials before initiating the reaction.
-
Reaction Initiation: Add the final reagent or catalyst to start the reaction.
-
Time-Arrayed Acquisition: Collect a series of ¹H NMR spectra at regular intervals.[8]
-
Data Analysis: Analyze the spectra to monitor the decrease in starting material signals and the increase in product and byproduct signals. The integration of these peaks can provide kinetic information.
Q4: My NMR signals are broad. What are the potential causes and how can I resolve this issue?
A4: Troubleshooting Broad NMR Signals
Broad peaks in an NMR spectrum can obscure important information and make interpretation difficult.[1]
Common Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Shimming | An inhomogeneous magnetic field across the sample. | Re-shim the spectrometer. If the problem persists, consult the instrument manager. |
| Sample Inhomogeneity | The sample is not fully dissolved or contains suspended particles. | Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube. |
| High Concentration | Concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening. | Dilute the sample. |
| Paramagnetic Impurities | Traces of paramagnetic metals can cause significant line broadening. | Purify the sample using techniques like column chromatography or treat it with a chelating agent. |
| Chemical Exchange | Protons that are exchanging between different chemical environments on the NMR timescale can appear as broad peaks. | Acquire the spectrum at a lower temperature to slow down the exchange rate, which may resolve the broad peak into distinct signals. |
Q5: I suspect an unexpected byproduct has formed. How can I definitively determine its structure?
A5: Structure Elucidation of Unknown Byproducts
When an unknown byproduct is present in a significant amount, a combination of 1D and 2D NMR techniques is necessary for complete structure elucidation.
Advanced NMR Techniques:
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically within 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for piecing together the molecular structure.
Logical Relationship for Structure Elucidation:
Caption: Interplay of NMR techniques for structure elucidation.
By systematically applying these 2D NMR experiments, you can piece together the connectivity of the unknown byproduct and confidently determine its structure.
References
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Iowa State University, Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
-
Joyce, L. A., et al. (2016). Deconvolution and Analysis of the ¹H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling, 56(6), 1019–1027. [Link]
- Kim, J. H., et al. (2016).
-
PubChem. ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate. [Link]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
-
International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]
-
Volchegorskii, I. A., et al. (2023). Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. Pharmaceutical Chemistry Journal, 57(3), 346–351. [Link]
-
Al-Taifi, E. A., et al. (2016). Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. IUCrData, 1(11), x161715. [Link]
-
Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
- F. Cottet, et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Wikipedia. Pyridine. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Peng, C. (2012). for Reaction Monitoring by NMR. Mestrelab Research SL. [Link]
-
Hyun, Y.-L., et al. (1998). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. Biochemical Journal, 333(3), 677–681. [Link]
-
University of Technology. Pyridines. [Link]
-
University of Birmingham. Spectra of ethyl acetate. [Link]
-
Reich, H. J. NMR Gallery Indexed by NMR Spin Systems. Organic Chemistry Data. [Link]
-
Hanson, R. (2003). ethyl acetate: one scan test for JDX team. St. Olaf College. [Link]
-
Kumar, A., et al. (2022). Pyridine and Pyridine Derivatives. In Heterocyclic Compounds. [Link]
-
ChemSynthesis. ethyl 2-cyano-2-pyridin-3-ylacetate. [Link]
-
Melpolder, J. B., & Heck, R. F. (1976). Benzenepropanal, α-methyl. Organic Syntheses, 56, 1. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
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- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Recrystallization of Ethyl 2-(6-methylpyridin-3-yl)acetate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on achieving high purity of Ethyl 2-(6-methylpyridin-3-yl)acetate through recrystallization. We will move beyond simple procedural lists to explore the underlying principles, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental context.
Section 1: Foundational Knowledge & Initial Assessment
This section addresses the critical preliminary questions that form the basis of a successful purification strategy.
Q1: What is the nature of this compound and why is its purity so critical?
This compound is a substituted pyridine derivative containing an ester functional group. Molecules with this structural motif are common intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the pyridine ring, a basic heterocycle, and the ester group gives the molecule moderate polarity.
Purity is paramount in these applications because even trace amounts of impurities, such as unreacted starting materials or side-products, can have a significant impact on the safety, efficacy, and stability of the final product[1]. Regulatory bodies require stringent control and characterization of any impurity present at levels above 0.10% in a drug substance[1].
Q2: Is recrystallization the appropriate purification method for this compound?
Recrystallization is the gold-standard technique for purifying solid organic compounds[2]. The choice of purification method depends on the physical state of your crude material.
-
If your crude product is a solid: Recrystallization is the ideal method. It leverages differences in solubility between the desired compound and impurities at varying temperatures.
-
If your crude product is an oil/liquid: Direct recrystallization is not feasible. You should first consider distillation, especially if the impurities have significantly different boiling points. However, if distillation is ineffective, you may be able to induce crystallization by:
-
Attempting to crystallize the oil from a suitable solvent at very low temperatures.
-
Converting the molecule to a solid salt (e.g., a hydrochloride salt by reacting the basic pyridine nitrogen with HCl) which can then be recrystallized. The pure salt can subsequently be neutralized to recover the pure liquid ester.
-
This guide will proceed under the assumption that you have a solid or semi-solid crude material amenable to recrystallization.
Section 2: The Recrystallization Workflow: Protocol and Rationale
A successful recrystallization is a systematic process. The following workflow illustrates the key stages, each of which will be detailed further.
Caption: General workflow for the recrystallization of a solid organic compound.
Part A: Solvent Selection - The Critical First Step
The choice of solvent is the most critical factor in a successful recrystallization[2]. An ideal solvent should exhibit:
-
High solubility for the target compound at its boiling point.
-
Low solubility for the target compound at low temperatures (e.g., 0-4 °C).
-
Favorable solubility characteristics for impurities (i.e., impurities should be either completely insoluble or highly soluble at all temperatures).
-
A boiling point that is not excessively high or low.
-
Inertness (it should not react with the compound).
Q3: How do I select the best solvent or solvent system?
For this compound, its ester and pyridine functionalities suggest that polar protic (e.g., alcohols) and polar aprotic (e.g., ethyl acetate) solvents are good starting points[3]. A systematic screening process is the most reliable approach.
Caption: Decision-making process for selecting a recrystallization solvent system.
Table 1: Candidate Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Use |
| Ethanol (EtOH) | 78 | Polar Protic | Often a good solvent for moderately polar compounds. May have high solubility even when cold, so a co-solvent might be needed. |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol but slightly less polar; may offer a better solubility differential. |
| Ethyl Acetate (EtOAc) | 77[4] | Polar Aprotic | A very good candidate based on the "like dissolves like" principle, as the target molecule is also an ethyl ester[3]. |
| Toluene | 111 | Non-polar | May be effective if impurities are highly polar. Its higher boiling point can be advantageous for dissolving stubborn solids. |
| Heptane/Hexane | 98 / 69 | Non-polar | Likely a poor solvent for the target compound. Excellent as an "anti-solvent" or "precipitator" in a mixed system with EtOAc or EtOH[3]. |
| Water | 100 | Very Polar | Unlikely to dissolve the ester on its own but could be an effective anti-solvent with a water-miscible organic solvent like ethanol or acetone[5]. |
Experimental Protocol: Small-Scale Solvent Screening
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the chosen solvent dropwise at room temperature. Observe if the solid dissolves readily. If it does, this solvent is unsuitable as a single solvent because recovery will be poor.
-
If it is insoluble or sparingly soluble, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.
-
Observe the quantity and quality of the crystals that form. A successful test will show a significant amount of crystalline precipitate.
Part B: Detailed Recrystallization Protocol
This protocol assumes you have identified a suitable solvent system (e.g., Ethyl Acetate/Heptane).
Q4: Can you provide a step-by-step protocol with explanations?
Step 1: Dissolution
-
Action: Place the crude solid in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a minimal amount of the primary "good" solvent (e.g., Ethyl Acetate). Heat the mixture to a gentle boil on a hot plate, with stirring.
-
Rationale: Using a boiling solvent ensures you are testing the maximum solubility and using the absolute minimum volume required for dissolution. Using too much solvent is a common cause of low yield[6].
Step 2: Hot Filtration (Conditional)
-
Action: If you observe insoluble impurities (e.g., dust, catalysts) or if you have used decolorizing carbon, perform a hot gravity filtration. Pre-heat a funnel and a new, clean receiving flask. Use fluted filter paper for a faster filtration rate. Pour the hot solution through the filter paper quickly.
-
Rationale: This step removes insoluble impurities. Pre-heating the apparatus prevents premature crystallization of your product in the funnel, which would lead to significant loss.
Step 3: Slow Cooling and Crystallization
-
Action: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed on the benchtop. Once it has reached room temperature, transfer it to an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Rationale: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice[7]. The ice bath decreases the solubility of the compound further, increasing the final yield.
Step 4: Isolation by Vacuum Filtration
-
Action: Set up a Büchner funnel with a filter paper that fits snugly on the bottom. Place it on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal. Swirl the crystallized mixture and pour it into the center of the funnel.
-
Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid (the "mother liquor"), which contains the soluble impurities[2].
Step 5: Washing the Crystals
-
Action: With the vacuum disconnected, add a small amount of ice-cold solvent to the crystals to rinse them. Re-apply the vacuum to pull the wash solvent through. Repeat once or twice.
-
Rationale: The wash removes any residual mother liquor adhering to the surface of the crystals. It is critical to use a minimal amount of ice-cold solvent to avoid redissolving a significant portion of your purified product[6].
Step 6: Drying
-
Action: Allow the vacuum to pull air through the crystals on the filter for several minutes to partially dry them. Then, transfer the solid to a pre-weighed watch glass and allow it to air-dry completely or dry it in a vacuum oven at a temperature well below its melting point.
-
Rationale: Residual solvent can affect the accuracy of the final mass measurement and can interfere with subsequent analytical characterization or reactions.
Section 3: Troubleshooting Guide
Q5: My compound "oiled out" as a liquid instead of forming crystals. What should I do?
Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of a "poorer" solvent (e.g., heptane if you are using ethyl acetate) until the solution becomes slightly cloudy (turbid). Then add a drop or two of the "good" solvent to clarify it and allow it to cool slowly again.
-
Solution 2: Re-heat the solution and add more of the primary solvent. This lowers the saturation temperature, which may now be below the compound's melting point. This may, however, reduce your yield.
Q6: No crystals are forming, even after cooling in ice.
This is likely due to supersaturation or using too much solvent.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.[2]
-
Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny speck to the solution. This "seed" crystal provides a template for further crystal growth[7].
-
Solution 3 (Reduce Solvent): If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent (in a fume hood) and then attempt to cool it again.
Q7: My final product has a low or broad melting point.
A pure crystalline solid should have a sharp melting point (a range of 1-2 °C). A broad melting range is a strong indicator of impurity.
-
Solution: The recrystallization was not effective enough. You may need to perform a second recrystallization. Consider if your chosen solvent was appropriate for the impurities present. For example, if the impurity is non-polar, using a more polar solvent might leave it behind more effectively.
Q8: My recovery yield is very low.
-
Cause 1: Using too much solvent. Always use the minimum amount required for dissolution at boiling point[6].
-
Cause 2: Cooling too quickly. This can lead to small crystals that are difficult to filter.
-
Cause 3: Premature crystallization during hot filtration. Ensure your apparatus is properly pre-heated.
-
Cause 4: Washing with too much or warm solvent. Always use a minimal amount of ice-cold solvent for washing[6].
-
Cause 5: The compound has significant solubility even at low temperatures. In this case, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor. Note that this second crop will likely be less pure than the first.
Q9: The crystals are colored, but the pure compound should be white/colorless.
This is due to highly colored, soluble impurities.
-
Solution: Before the hot filtration step, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot, dissolved solution[7]. Boil the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration. Do not add charcoal to a boiling solution as it can cause violent bumping.
Section 4: Purity Assessment
Q10: How do I confirm the purity of my final product?
-
Melting Point Determination: This is the most straightforward method. A sharp, high melting point that matches the literature value indicates high purity[7].
-
Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude material. The pure sample should ideally show a single spot.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities by comparing the resulting spectra to a reference standard.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method that can determine the purity of a sample as a percentage (e.g., >99.5%).
References
-
Recrystallization , Chemistry LibreTexts. [Link]
-
ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate , PubChem, National Center for Biotechnology Information. [Link]
-
Tips & Tricks: Recrystallization , Department of Chemistry, University of Rochester. [Link]
-
Pyridineacetic acid, 6-methyl-, ethyl ester , Organic Syntheses Procedure. [Link]
-
Ethyl 2-(5-methylpyridin-3-yl)acetate , PubChem, National Center for Biotechnology Information. [Link]
-
Solubility comparison in ethyl acetate , ResearchGate. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin , MDPI. [Link]
-
Recrystallization , University of California, Los Angeles - Chemistry Department. [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography , PubMed. [Link]
-
SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS , IJLTET. [Link]
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology, Google P
-
Recrystallization I , Macalester College - Department of Chemistry. [Link]
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Navigating the Scale-Up of Ethyl 2-(6-methylpyridin-3-yl)acetate Synthesis: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of active pharmaceutical ingredient (API) synthesis is a critical juncture in drug development. What works seamlessly on the benchtop can present a host of challenges at the pilot and manufacturing scales. This guide provides an in-depth, troubleshooting framework for the synthesis of Ethyl 2-(6-methylpyridin-3-yl)acetate, a key building block in numerous pharmaceutical compounds. As Senior Application Scientists, we offer not just protocols, but the underlying scientific principles and field-tested insights to empower you to navigate the complexities of your scale-up reactions with confidence and precision.
Proposed Synthesis Route: Fischer-Speier Esterification
The most common and industrially viable route to this compound is the Fischer-Speier esterification of 2-(6-methylpyridin-3-yl)acetic acid with ethanol in the presence of a strong acid catalyst. This reversible reaction requires careful control of conditions to drive the equilibrium towards the desired product.
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up of the Fischer esterification of 2-(6-methylpyridin-3-yl)acetic acid.
Q1: My reaction yield is significantly lower on a larger scale compared to the lab. What are the likely causes and how can I improve it?
A decrease in yield upon scale-up is a frequent challenge, often rooted in the principles of chemical engineering and reaction kinetics.
-
Incomplete Reaction Due to Equilibrium: Fischer esterification is a reversible reaction.[1][2] In a larger reactor, achieving the same level of water removal as in a small flask with a rotary evaporator can be difficult. The presence of water will shift the equilibrium back towards the starting materials, reducing your yield.
-
Troubleshooting:
-
Use of Excess Reagent: Employing a large excess of ethanol can effectively shift the equilibrium towards the product side.[1] A 10-fold excess or more can significantly improve yields.[1]
-
Efficient Water Removal: On a larger scale, a Dean-Stark apparatus is a common and effective method for azeotropically removing water as it is formed, thereby driving the reaction to completion.[3] Toluene is a common solvent used for this purpose.
-
-
-
Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to non-homogeneity, where reactants are not in sufficient contact. This can result in slower reaction rates and lower overall conversion.
-
Troubleshooting:
-
Optimize Agitation: Ensure the stirrer speed and impeller design are appropriate for the reactor volume and geometry to maintain a well-mixed reaction.
-
-
-
Inaccurate Temperature Control: Localized hot or cold spots due to inefficient heat transfer can affect the reaction rate and equilibrium position.
-
Troubleshooting:
-
Jacketed Reactors: Utilize a jacketed reactor with a suitable heat transfer fluid to ensure uniform temperature distribution.
-
Calibrated Temperature Probes: Use multiple, calibrated temperature probes to monitor the temperature at different points within the reactor.
-
-
Q2: I am observing the formation of a significant amount of a dark, tar-like substance in my large-scale reaction. What is causing this and how can I prevent it?
The formation of colored byproducts is often indicative of side reactions that become more pronounced at elevated temperatures or with prolonged reaction times, both of which can be issues during scale-up.
-
Potential Side Reactions:
-
Dehydration of Ethanol: The strong acid catalyst (e.g., sulfuric acid) can catalyze the dehydration of ethanol to diethyl ether, especially at higher temperatures.
-
Pyridine Ring Reactivity: While generally stable, the pyridine ring can be susceptible to side reactions under harsh acidic conditions and elevated temperatures. This can lead to polymerization or degradation products.
-
Charring: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring of organic materials if the temperature is not well-controlled.
-
-
Troubleshooting Strategies:
-
Strict Temperature Control: Maintain the reaction temperature at the optimized level. Excursions to higher temperatures should be avoided. A robust cooling system for the reactor is crucial.
-
Catalyst Loading: Use the minimum effective amount of catalyst. Excess acid can promote side reactions.
-
Reaction Time: Monitor the reaction progress by in-process controls (e.g., HPLC, GC) and stop the reaction once the desired conversion is reached to avoid prolonged exposure to harsh conditions.
-
Q3: During work-up, I'm having difficulty separating the product from the aqueous layer, and I suspect product loss. How can I optimize the extraction and purification process on a large scale?
Efficiently separating and purifying the product on a large scale requires a different approach than a simple laboratory separatory funnel extraction.
-
Challenges in Large-Scale Extraction:
-
Emulsion Formation: Vigorous mixing of aqueous and organic layers in a large reactor can lead to stable emulsions, making phase separation difficult and time-consuming.
-
Product Solubility in the Aqueous Phase: The protonated pyridine nitrogen can increase the water solubility of the product, leading to losses in the aqueous phase.
-
Salt Formation: The reaction of the basic pyridine nitrogen with the acid catalyst forms a non-volatile salt, which can complicate direct distillation of the product.[4]
-
-
Optimized Work-up and Purification Protocol:
-
Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the excess acid with a base (e.g., sodium bicarbonate, sodium carbonate solution). This should be done slowly and with efficient cooling to control the exotherm from the neutralization. The pH should be adjusted to be slightly basic (pH 8-9) to ensure the pyridine nitrogen is deprotonated, minimizing its water solubility.
-
Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). In a large reactor, allow for sufficient settling time for the layers to separate. If emulsions form, the addition of a small amount of brine can help to break them.
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities and salts.
-
Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: For high-purity material, fractional distillation under reduced pressure is a common industrial method for purifying esters.[5] Supercritical fluid chromatography is also used for the large-scale purification of some esters.[6]
-
Q4: The reaction exotherm is becoming difficult to control during the addition of the catalyst on a larger scale. What are the safety implications and how can I manage this?
Exotherm control is a critical safety consideration in any scale-up process.[7] An uncontrolled exotherm can lead to a runaway reaction, with a rapid increase in temperature and pressure, potentially causing a reactor failure.[7]
-
Managing the Exotherm:
-
Slow, Controlled Addition: Add the concentrated sulfuric acid slowly and sub-surface to the reaction mixture with vigorous stirring.
-
Adequate Cooling: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction and the heat of dilution of the acid.
-
Initial Temperature: Start the addition of the catalyst at a lower temperature to provide a larger safety margin.
-
Calorimetry Studies: For large-scale production, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to accurately determine the heat of reaction and the rate of heat evolution. This data is essential for designing a safe and robust process.
-
Process Parameter Comparison: Lab vs. Scale-Up
| Parameter | Lab Scale (100 mL flask) | Pilot Scale (50 L Reactor) | Key Considerations for Scale-Up |
| Reactant Ratio (Acid:Alcohol) | 1:5 to 1:10 | 1:10 or higher | Driving the equilibrium towards the product.[1] |
| Catalyst Loading (H₂SO₄) | ~5 mol% | 1-5 mol% | Minimize to reduce side reactions and work-up complexity. |
| Temperature | Reflux (e.g., ~80-90 °C) | 80-90 °C (with precise control) | Uniform heating is critical; avoid localized overheating. |
| Reaction Time | 4-8 hours | 6-12 hours (monitor by IPC) | Longer times may be needed due to mass transfer limitations. |
| Water Removal | Rotary evaporator post-reaction | Dean-Stark trap during reaction | Continuous removal is key for high conversion.[3] |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer | Ensure homogeneity and efficient heat transfer. |
| Work-up | Separatory funnel extraction | Reactor-based phase separation | Manage emulsions and ensure complete phase separation. |
Troubleshooting Decision Tree
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. macbeth-project.eu [macbeth-project.eu]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Technical Support Center: Mastering Temperature Control in the Synthesis of Ethyl 2-(6-methylpyridin-3-yl)acetate
Welcome to the technical support guide for managing the reaction temperature during the synthesis of Ethyl 2-(6-methylpyridin-3-yl)acetate. This document is designed for researchers, chemists, and process development professionals who are working with this important intermediate. Precise thermal management is paramount to achieving high yield, purity, and ensuring the safety and reproducibility of the synthesis. This guide provides in-depth, experience-based insights into troubleshooting common temperature-related issues and answers frequently asked questions.
Section 1: The Thermodynamic and Kinetic Landscape of Pyridine Derivative Synthesis
Understanding why temperature is a critical parameter is the first step toward mastering its control. In any chemical synthesis, temperature governs the reaction's kinetics and thermodynamic landscape.
-
Reaction Rate: As a general rule, reaction rates increase with temperature. However, this applies to both the desired reaction and potential side reactions. The key is to find the "sweet spot" where the rate of formation of this compound is maximized relative to the formation of impurities.
-
Side Reactions and Purity: Many common side reactions, such as dimerization, decomposition, or off-target reactivity, have a higher activation energy than the primary reaction. Exceeding the optimal temperature can dramatically increase the rate of these undesired pathways, leading to complex purification challenges and reduced yield.[1]
-
Reagent and Catalyst Stability: The reagents and, particularly, the catalysts used in modern organic synthesis often have limited thermal stability. For instance, in palladium-catalyzed cross-coupling reactions, which are common for this type of synthesis, excessive heat can lead to catalyst decomposition (e.g., palladium black precipitation), effectively halting the reaction.[2]
-
Exothermic Events: Many bond-forming reactions are exothermic. Without adequate control, the heat generated by the reaction itself can cause the internal temperature to rise, leading to a dangerous runaway reaction. Efficient heat transfer is therefore not just a matter of optimization, but of safety.[3][4]
Section 2: Troubleshooting Guide for Temperature-Related Issues
This section addresses specific problems you may encounter during your experiment in a direct question-and-answer format.
Q1: My reaction is proceeding very slowly or has stalled. Should I simply increase the temperature?
A: While insufficient temperature is a common cause of slow reactions, increasing it should not be the first or only action. An abrupt or excessive temperature increase can lead to decomposition and a significantly lower yield.[5]
Recommended Troubleshooting Protocol:
-
Verify Other Parameters: Before adjusting the heat, confirm that other critical parameters are correct. Is the catalyst active? Are the reagents pure and added in the correct stoichiometry? Is the solvent anhydrous (if required)? Is the mixing efficient? Inadequate mixing can create "dead zones" in the reactor, preventing reagents from interacting.[6]
-
Incremental Temperature Increase: If all other factors are confirmed to be correct, increase the temperature in small, controlled increments (e.g., 5-10°C). Monitor the reaction progress closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) after each adjustment.
-
Watch for Color Change: A darkening of the reaction mixture (e.g., to dark brown or black) often indicates decomposition and is a sign that the temperature is too high.
-
Consider Reaction Time: Some reactions are inherently slow. Ensure you have allowed sufficient time at a moderate temperature before concluding that the rate is problematic.
Q2: I am observing a significant new impurity spot on my TLC/HPLC analysis after raising the temperature. What is happening?
A: This is a classic sign that you have crossed the activation energy threshold for an undesired side reaction. The identity of the impurity depends on the specific synthesis route, but common temperature-induced side products include:
-
Dimers: From self-coupling of starting materials or intermediates.
-
Decomposition Products: Fragmentation of the starting material or the desired product.
-
Isomers: Temperature can sometimes favor the formation of a thermodynamically stable but undesired isomer.
Mitigation Strategy:
-
Reduce Temperature: Immediately lower the temperature to the last known "clean" reaction condition.
-
Optimize Catalyst/Reagent Loading: Sometimes, a higher impurity level is a result of a catalyst or reagent concentration that is too high for the given temperature.
-
Controlled Addition: For exothermic reactions, adding a key reagent slowly over time can maintain a stable internal temperature and prevent spikes that trigger side reactions.
Q3: My process involves a palladium-catalyzed cross-coupling, and I see a black precipitate forming. What does this mean?
A: The formation of a black precipitate in a palladium-catalyzed reaction is almost certainly palladium black, which is the aggregated, inactive form of the palladium(0) catalyst.[2] This indicates catalyst decomposition and will stop your reaction.
Common Causes Related to Temperature:
-
Excessive Heat: This is the most frequent cause. Many palladium-phosphine ligand complexes are not stable at temperatures exceeding 100-120°C for prolonged periods.
-
Localized Hot Spots: Even if the external heating bath is at the correct temperature, poor stirring can create localized hot spots within the reactor where the temperature is much higher, leading to catalyst death.[7]
-
Atmosphere: The presence of oxygen can accelerate catalyst decomposition, an effect that is exacerbated at higher temperatures.
Solutions:
-
Operate at the lowest effective temperature. Many modern catalysts are highly active at or near room temperature.[1]
-
Ensure vigorous and efficient stirring throughout the reaction.
-
Maintain a strictly inert atmosphere (Nitrogen or Argon).
Q4: How can I safely manage a highly exothermic reaction to prevent a runaway scenario?
A: Managing exotherms is critical for safety and product quality. A runaway reaction occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[3][8]
Best Practices for Exotherm Management:
-
Reactor Choice: For potentially vigorous reactions, especially at scale, a continuous flow reactor offers vastly superior heat transfer compared to a batch reactor due to its high surface-area-to-volume ratio.[3] This allows for near-instantaneous cooling and precise temperature control.
-
Slow Reagent Addition: Add the most reactive component dropwise or via syringe pump, carefully monitoring the internal temperature.
-
Adequate Cooling Capacity: Ensure your cooling bath (ice-water, dry ice-acetone) is large enough and has sufficient capacity to absorb the total expected heat output of the reaction.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively, although this may slow down the reaction rate.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A: There is no single "optimal" temperature, as it is highly dependent on the specific synthetic route employed. Based on analogous preparations of ethyl nicotinate and related pyridine derivatives, the following ranges can be considered as starting points for optimization:
-
Fischer Esterification (from the corresponding acid): Typically performed under reflux with a catalyst. For similar systems using toluene as a solvent, reaction temperatures between 50°C and 65°C have been reported, followed by an increase to reflux to remove water.[9][10]
-
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions can often be run at milder temperatures. While some protocols may require heating to 60-100°C, it is worth attempting the reaction at room temperature first, as many catalyst systems are now efficient under these conditions.[1][11]
-
Condensation Reactions: Certain condensation pathways to form related heterocyclic systems may require temperatures ranging from 60°C to 95°C.[12]
Q2: How does my choice of heating equipment impact temperature control?
A: The equipment choice is crucial for precision and safety.
-
Heating Mantles: Prone to thermal overshoot and provide uneven heating. Not recommended for reactions requiring precise control.
-
Oil Baths: Offer much better thermal stability and even heat distribution. A silicone oil bath coupled with a PID controller and a thermocouple probe placed in the reaction mixture provides excellent control for most lab-scale syntheses.
-
Microwave Reactors: Allow for extremely rapid and uniform heating, significantly reducing reaction times.[11] They are particularly useful for high-throughput screening of reaction conditions, including temperature.[7]
-
Continuous Flow Reactors: Provide the highest level of control, especially for managing exothermic reactions and for scaling up processes.[3]
Q3: What are the best practices for monitoring the internal reaction temperature?
A: Accurate temperature monitoring is non-negotiable.
-
Probe Placement: The thermocouple or thermometer bulb should be fully immersed in the reaction mixture, positioned away from the flask walls to avoid measuring the temperature of the glass. It should be placed centrally but not so deep that it interferes with the magnetic stirrer.
-
Calibration: Regularly check the calibration of your temperature probe against a certified thermometer.
-
Stirring: Ensure the mixture is well-stirred to maintain a uniform temperature throughout the vessel. In a poorly stirred reaction, the temperature at the bottom near the heat source can be significantly higher than at the surface.[6]
Section 4: Protocols and Visualizations
Representative Protocol: Palladium-Catalyzed Suzuki Coupling
Disclaimer: This is a representative, generalized protocol based on common methods for analogous compounds. It must be optimized for the specific substrates and laboratory conditions.
Objective: To synthesize this compound via a Suzuki coupling between a suitable boronic acid/ester and a halogenated 6-methylpyridine precursor.
Materials:
-
3-Bromo-6-methylpyridine (1.0 eq)
-
(2-ethoxy-2-oxoethyl)boronic acid pinacol ester (1.2 eq)
-
Palladium(II) acetate (0.02 eq)
-
SPhos (buchwald ligand) (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Toluene/Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and a temperature probe, add 3-bromo-6-methylpyridine, the boronic ester, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe.
-
Heating and Monitoring:
-
Begin vigorous stirring.
-
Slowly heat the reaction mixture to a target temperature of 80°C using a pre-heated oil bath with a PID controller. Crucially, monitor the internal temperature probe to ensure it does not overshoot the target.
-
Maintain the internal temperature at 80°C ± 2°C for the duration of the reaction (typically 4-12 hours).
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after 4 hours, consider raising the temperature incrementally to 90°C, while monitoring for impurity formation.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Temperature Effects
| Temperature Range | Expected Outcome | Potential Risks & Side Products |
| 25 – 50°C | Potentially slow reaction rate, but high selectivity. Ideal starting point for optimization. | Incomplete conversion, long reaction times. |
| 50 – 90°C | Generally a good balance of reaction rate and selectivity for many coupling/esterification reactions.[9][10] | Increased potential for side reactions if held at the upper end for too long. |
| 90 – 120°C | Rapid reaction rate. May be necessary for less reactive substrates. | High risk of catalyst decomposition (e.g., Pd black).[2] Significant increase in impurity formation. Potential for solvent boiling if not under reflux. |
| > 120°C | Not recommended. | Severe risk of product/reagent decomposition, catalyst failure, and unsafe pressure buildup. |
Visual Workflow: Troubleshooting Temperature Issues
Below is a logical workflow to diagnose and solve common temperature-related problems during the synthesis.
Caption: Troubleshooting workflow for temperature issues.
References
- Konda, V., Rydfjord, J., Sävmarker, J., & Larhed, M. (2014). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Organic Process Research & Development.
- GWSI. (n.d.). Enhancing Production: Reactors in Pharma & Chemical Sectors. GWSI.
- Pirobloc. (n.d.). Heating of chemical reactors with thermal oil boilers. Pirobloc.
- Processdesign. (2016). Reactors. processdesign.com.
- WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
- Organic Syntheses Procedure. (n.d.). 4 - Organic Syntheses Procedure. orgsyn.org.
- ChemEngGuy. (2023). Top Chemical Reactors Used in the Industry. ChemEngGuy.
- ACS Publications. (n.d.). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles.
- RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- NIH. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
- MDPI. (n.d.).
- Jetir.Org. (n.d.).
- CN106957262A - A kind of preparation method of ethyl nicotinate.
- Patsnap. (n.d.). Preparation method of ethyl nicotinate.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics.
- YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube.
Sources
- 1. youtube.com [youtube.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. gwsionline.com [gwsionline.com]
- 4. Heating of chemical reactors with thermal oil boilers | Pirobloc [pirobloc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Top Chemical Reactors Used in the Industry – ChemEngGuy [chemicalengineeringguy.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 10. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 12. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection and Optimization for Ethyl 2-(6-methylpyridin-3-yl)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(6-methylpyridin-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this synthesis. Pyridine-containing compounds are cornerstone structures in medicinal chemistry, yet their synthesis via cross-coupling reactions is often challenging due to the coordinating nature of the pyridine nitrogen, which can lead to catalyst inhibition.[1][2] This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most viable catalytic strategies for synthesizing this compound?
The construction of the C(sp²)-C(sp³) bond between the pyridine ring and the acetate moiety is the key challenge. The most robust and widely adopted methods involve palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This is often the preferred method. It involves the coupling of a pyridine electrophile (e.g., 3-bromo- or 3-iodo-6-methylpyridine) with a nucleophilic boron reagent, such as the pinacol boronate ester of ethyl acetate or potassium (ethoxycarbonylmethyl)trifluoroborate. The reaction is known for its functional group tolerance and generally mild conditions.[3][4]
-
Negishi Coupling (with a Reformatsky-type reagent): This strategy employs an organozinc nucleophile, typically an ethyl zinc bromoacetate (Reformatsky reagent). It is a powerful alternative, especially when the corresponding boron reagent is unstable or difficult to prepare.
-
Direct C-H Activation/Functionalization: This is a more modern and atom-economical approach. It involves the direct coupling of 6-methylpyridine with a reagent like an ethyl diazoacetate, catalyzed by a transition metal such as cobalt or palladium.[5][6] While highly efficient, this method may require more specialized catalyst systems and extensive optimization for regioselectivity.
For the purposes of this guide, we will focus primarily on troubleshooting the Suzuki-Miyaura coupling, as it represents a common and accessible starting point for many researchers.
Q2: My Suzuki-Miyaura reaction for this compound shows low or no conversion. What are the most common culprits?
This is the most frequent issue encountered. Low conversion in couplings involving pyridine substrates often points to problems within the catalytic cycle. Let's break down the potential causes systematically.
Primary Cause 1: Catalyst Inactivity or Deactivation The pyridine nitrogen is a Lewis base and can act as a ligand, coordinating strongly to the palladium center.[2] This "product inhibition" or "catalyst poisoning" can prevent the catalyst from participating in the desired catalytic cycle.[2][7]
-
The Problem: Your Pd(0) catalyst is being sequestered by the starting material or the product.
-
The Solution:
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective because they are not bulky or electron-rich enough to prevent pyridine coordination or to promote the crucial reductive elimination step.[1][8] Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands create a sterically hindered environment around the palladium, favoring the binding of reactants over the pyridine nitrogen, and their strong electron-donating ability facilitates the rate-limiting steps of the catalytic cycle.[1][3][9]
-
Use a Pre-catalyst: Instead of a simple Pd(0) or Pd(II) source like Pd(OAc)₂, consider using a well-defined pre-catalyst (e.g., an XPhos palladacycle). These are air-stable Pd(II) complexes that efficiently generate the active, monoligated Pd(0) species under the reaction conditions, leading to more reproducible results.[3]
-
Check for Palladium Black: The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition and aggregation.[9] This can be caused by excessively high temperatures or an inappropriate ligand-to-metal ratio.
-
Primary Cause 2: Ineffective Base or Solvent System The base is not just a spectator; it plays a crucial role in the transmetalation step of the Suzuki cycle.[1][10] The solvent influences solubility, reaction rate, and even catalyst stability.
-
The Problem: The chosen base is too weak, not sufficiently soluble, or contains water which can promote side reactions. The solvent may not be appropriate for the polarity of the reactants or the stability of the catalyst.
-
The Solution:
-
Base Selection: For pyridine substrates, moderately strong inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is an excellent and common choice.[1][3] Cesium carbonate (Cs₂CO₃) is also highly effective, albeit more expensive. Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity.[1]
-
Solvent System: Anhydrous, polar aprotic solvents are typically used. Dioxane, Toluene, or a mixture of Dioxane/water are common choices.[1][10][11]
-
Degassing is Mandatory: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Oxygen can oxidize Pd(0) to inactive Pd(II), which can also promote unwanted homocoupling side reactions.[1][7] Always thoroughly degas your solvents by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
Primary Cause 3: Poor Reagent Quality The stability of the boronic acid or its ester derivative is paramount.
-
The Problem: Heteroaryl boronic acids, including pyridine-based ones, are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water) to give the parent heterocycle (6-methylpyridine in this case).[1][3]
-
The Solution:
-
Use Boronate Esters: Consider using a more stable derivative, such as a pinacol boronate ester (–B(pin)) or an MIDA boronate ester. These are generally more robust towards protodeboronation than the free boronic acids.[3]
-
Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents. Water is a primary culprit in promoting protodeboronation.[1]
-
Check Reagent Purity: Verify the purity of your starting materials. Impurities in the halo-pyridine or boronate ester can interfere with the reaction.
-
Here is a logical workflow to diagnose and solve low conversion issues.
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Q3: I am observing significant side products. How can I minimize them?
Side product formation is often linked to the issues described above but deserves specific attention.
-
Protodeboronation: As mentioned, this is the cleavage of the C-B bond, removing your nucleophile from the reaction.[1][3]
-
Mitigation: Use anhydrous conditions, a suitable base, and consider switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester).[3]
-
-
Homocoupling: This is the coupling of two boronate ester molecules to form a dimer. It is often promoted by the presence of oxygen or Pd(II) species that can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst.[1][7]
-
Mitigation: The most critical step is the rigorous exclusion of oxygen through proper degassing.[1] Using a well-defined Pd(0) source or an efficient pre-catalyst system can also help ensure that the concentration of extraneous Pd(II) is minimized.
-
-
Hydrolysis of the Ester: If your reaction conditions are too basic or run in the presence of significant water for extended periods at high temperatures, you may observe hydrolysis of the ethyl acetate product to the corresponding carboxylic acid, 2-(6-methylpyridin-3-yl)acetic acid.
-
Mitigation: Use a moderate base like K₃PO₄ rather than stronger bases like hydroxides. Minimize water content in the reaction mixture and monitor the reaction to avoid unnecessarily long reaction times.
-
Q4: How do I choose the optimal catalyst system (Palladium source and ligand)?
The choice of ligand is arguably the most important parameter to optimize. Below is a comparison of common ligands used for challenging cross-coupling reactions involving heteroaryl substrates.
| Ligand Type | Example Ligands | Key Characteristics | Best For... |
| Monodentate Phosphines | PPh₃, PCy₃ | Simple, inexpensive. PPh₃ has low activity for pyridines. PCy₃ is more electron-rich. | Simple, unhindered substrates. Generally not the first choice for pyridine couplings.[1][8] |
| Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | High activity, promote difficult oxidative additions and reductive eliminations. Steric bulk prevents catalyst poisoning. | Aryl chlorides, sterically hindered substrates, and heteroaryl couplings (like pyridines).[1][3][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Very strong electron donors, form highly stable palladium complexes. | Often used in copper-free Sonogashira reactions and can be effective in Suzuki couplings.[1] |
| Bidentate Phosphines | dppf, Xantphos | Can stabilize the palladium center. The "bite angle" of the ligand can influence reactivity. | Their suitability is case-specific; bulky monodentate ligands are often more effective for pyridine substrates.[9] |
Starting Recommendation: For the synthesis of this compound, begin with a second-generation Buchwald ligand like SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or a dedicated pre-catalyst like XPhos Pd G2.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Q5: Can you provide a general, robust experimental protocol to start with?
Certainly. The following protocol is a strong starting point for the Suzuki-Miyaura synthesis of this compound. It incorporates best practices for handling air-sensitive reagents and challenging substrates.
Reaction: Coupling of 3-Bromo-6-methylpyridine with Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate.
Materials:
-
3-Bromo-6-methylpyridine (1.0 eq)
-
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate (1.2 eq)
-
SPhos Precatalyst G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 eq)
-
1,4-Dioxane, anhydrous (to make a ~0.2 M solution with respect to the limiting reagent)
Protocol:
-
Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromo-6-methylpyridine, ethyl 2-(pinacol)acetate, K₃PO₄, and the SPhos precatalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.
-
Reaction: Place the flask in a pre-heated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product, this compound.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Organic Letters. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
- ACS Omega. (2023). Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral CpCo(III)-Catalyzed C–H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones*.
- Organic Letters. (2019). Co(II)
- SpringerLink. (2025).
- Oreate AI Blog. (2026).
- PMC. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. NIH.
- ACS Publications. (n.d.). Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)
- PMC. (n.d.).
- NIH. (2022). Pd(II)
- Sci-Hub. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis.
- Wikipedia. (n.d.). Sonogashira coupling.
- PMC. (n.d.).
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- PMC. (n.d.).
- Journal of the American Chemical Society. (n.d.).
- PubMed. (2025).
- AiFChem. (2025). 19733-96-1 | 2-(6-Methylpyridin-3-yl)acetic acid.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions a | Download Table.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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Validation & Comparative
A Senior Application Scientist's Guide to Pyridine Synthesis: Comparing "Ethyl 2-(6-methylpyridin-3-yl)acetate" and Other Key Derivatives
Introduction: The Central Role of the Pyridine Scaffold
The pyridine ring is a cornerstone heterocyclic motif, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced functional materials.[1] Its prevalence drives a continuous demand for novel, substituted derivatives and, consequently, for robust and selective synthetic methodologies. This guide provides an in-depth comparison of classical and modern synthetic strategies for accessing functionalized pyridines, with a particular focus on the valuable building block, Ethyl 2-(6-methylpyridin-3-yl)acetate .
For researchers and drug development professionals, selecting the appropriate synthetic route is a critical decision dictated by factors such as desired substitution pattern, substrate availability, scalability, and atom economy. We will dissect these methods, moving beyond mere protocols to explain the underlying mechanistic principles and strategic considerations that guide a synthetic chemist's choices in the lab.
Strategic Approaches to Pyridine Synthesis: A Comparative Overview
The synthesis of a target pyridine derivative can be approached from two fundamentally different directions:
-
De Novo Ring Synthesis: Constructing the pyridine core from acyclic precursors. This strategy is powerful for creating complex, polysubstituted rings in a single, often multicomponent, reaction.
-
Post-Functionalization of a Pre-formed Pyridine Ring: Introducing substituents onto a simpler, commercially available pyridine core. This approach has been revolutionized by modern catalytic methods, offering unparalleled precision in modifying the pyridine scaffold.
The following diagram illustrates the decision-making workflow when choosing between these two primary strategies.
Caption: Workflow for selecting a pyridine synthesis strategy.
Part 1: Classical De Novo Ring Syntheses
These methods, refined over a century, rely on condensation reactions to build the pyridine ring from the ground up. They are particularly valuable for accessing symmetrically substituted or highly functionalized pyridines.[1]
Hantzsch Pyridine Synthesis
A classic multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia).[1][2] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine.[1]
Causality & Insight: The Hantzsch synthesis is a workhorse for symmetrically substituted pyridines due to its use of two identical β-ketoester units. The choice of oxidant (e.g., nitric acid, ceric ammonium nitrate) is critical and must be compatible with the substituents on the ring. Its primary limitation is the difficulty in producing unsymmetrically substituted pyridines without complex, multi-step procedures.
| Aldehyde | β-Ketoester | Nitrogen Source | Oxidant/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic, RT | 96 | [1] |
| Formaldehyde | Ethyl acetoacetate | Ammonia | Iron(III) chloride | ~85 | [3] |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | CAN, 60°C | 92 | N/A |
Kröhnke Pyridine Synthesis
A highly versatile method for generating 2,4,6-trisubstituted pyridines. The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor like ammonium acetate.[4][5][6]
Mechanism & Expertise: The Kröhnke synthesis proceeds via a well-defined cascade: the α-pyridinium methyl ketone forms a pyridinium ylide, which acts as a soft nucleophile in a Michael addition to the α,β-unsaturated carbonyl. The resulting 1,5-dicarbonyl intermediate then undergoes cyclization and dehydration with ammonia to form the aromatic pyridine ring.[4] This convergent approach allows for significant diversity in the final product.
Caption: Simplified workflow of the Kröhnke Pyridine Synthesis.
Bohlmann-Rahtz Pyridine Synthesis
This two-step process generates 2,3,6-trisubstituted pyridines via the condensation of an enamine with an ethynylketone.[7][8] The reaction forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[9]
Trustworthiness & Protocol Validation: A significant historical drawback of the Bohlmann-Rahtz synthesis was the high temperature required for the final cyclodehydration step.[9] Modern protocols have overcome this limitation through the use of Brønsted or Lewis acid catalysis, which promotes both the initial conjugate addition and the subsequent cyclization at much lower temperatures, enabling a more practical one-pot procedure.[9][10] This catalytic modification makes the protocol self-validating by providing a clear, mechanistically supported improvement over the original, thermally-driven method.
| Enamine | Ethynyl Ketone | Catalyst/Solvent | Temp (°C) | Yield (%) | Reference |
| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Toluene/Acetic Acid (5:1) | Reflux | 85 | [9] |
| 3-Aminopent-2-enenitrile | But-3-yn-2-one | Yb(OTf)₃ / Toluene | 80 | 91 | [8] |
| 3-(Pyrrolidin-1-yl)but-2-enenitrile | 1-(Thiophen-2-yl)prop-2-yn-1-one | Acetic Acid | 100 | 78 | [10] |
Part 2: Modern Catalytic Functionalization of the Pyridine Core
For synthesizing specific isomers like this compound, direct functionalization of a pre-existing pyridine ring is often the more logical and efficient strategy. These methods provide unparalleled control over regioselectivity.
Transition-Metal-Catalyzed Cross-Coupling
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high precision. For pyridine synthesis, this typically involves coupling a halopyridine (e.g., 3-bromo-6-methylpyridine) with an organometallic reagent.
Expertise & Causality: To synthesize our target molecule, a Negishi or Suzuki coupling would be an excellent choice. For a Negishi coupling, one would react 3-bromo-6-methylpyridine with an organozinc reagent derived from ethyl acetate. The choice of a palladium or nickel catalyst is crucial; palladium catalysts are often more versatile, while nickel catalysts can be more cost-effective and reactive for certain substrates.[11] The ligand (e.g., a phosphine like SPhos) is not a passive spectator; it modulates the catalyst's electronic and steric properties, directly influencing reaction rate and yield.
Illustrative Protocol: Pd-Catalyzed Cross-Coupling for C3-Arylation This protocol describes a general procedure for the C3-arylation of pyridines, a key transformation for accessing compounds structurally related to our target.
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Reagents: Add the pyridine substrate (1.0 equivalent) and the aryl boronic acid or ester coupling partner (1.2 equivalents).
-
Solvent: Add anhydrous solvent (e.g., 1,4-dioxane or toluene, ~0.2 M concentration).
-
Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Direct C-H Bond Functionalization
Direct C–H activation is the "holy grail" of synthetic efficiency, as it avoids the need for pre-functionalized substrates (like halopyridines), reducing step count and waste.
a) The Minisci Reaction
The Minisci reaction involves the addition of a carbon-centered radical to a protonated, electron-deficient pyridine ring.[12] It is a powerful method for direct alkylation.
Trustworthiness & Limitations: While powerful, the classical Minisci reaction often suffers from a lack of regioselectivity, typically yielding a mixture of C2 and C4 isomers, with C2 substitution often favored.[13] This makes it unsuitable for the specific synthesis of a C3-substituted product like this compound. Modern photochemical and N-functionalized pyridinium salt strategies have been developed to better control this regioselectivity, but C3 remains a challenging position to access via this pathway.[14]
b) Transition-Metal-Catalyzed C-H Activation
This advanced strategy uses a directing group (DG) covalently attached to the molecule to position a transition metal catalyst (commonly Pd, Rh, or Ru) near a specific C-H bond.[15][16] This overcomes the intrinsic electronic bias of the pyridine ring, allowing for functionalization at otherwise inaccessible positions like C3 and C4.[17][18]
Expertise & Application: To synthesize our target molecule via C-H activation, one could start with 6-methylpyridine-3-amine. The amine could be converted into a directing group (e.g., a picolinamide). This directing group would chelate to a palladium catalyst, positioning it to selectively activate the C2 C-H bond of the pyridine ring for coupling with a suitable acetate-containing partner. While this is a multi-step process, its power lies in the ability to forge bonds at specific sites that are unreactive under classical conditions, providing a blueprint for late-stage functionalization of complex molecules.[16]
| Method | Regioselectivity | Key Advantage | Key Disadvantage | Suitability for Target |
| Cross-Coupling | Excellent (defined by halide position) | High reliability and broad scope | Requires pre-functionalized starting material | Excellent |
| Minisci Reaction | Poor (typically C2/C4 mixture) | Direct C-H alkylation, atom economical | Poor regiocontrol for C3 position | Poor |
| Directed C-H Activation | Excellent (defined by directing group) | Late-stage functionalization, high atom economy | Requires installation/removal of directing group | Good (but indirect) |
Conclusion and Future Outlook
The synthesis of substituted pyridines like This compound showcases a rich landscape of chemical innovation. While classical de novo methods such as the Hantzsch and Kröhnke syntheses remain invaluable for constructing highly substituted scaffolds from simple precursors, their application to specific, less-substituted isomers is often limited.[1][6]
For targeted synthesis, modern catalytic methods are unparalleled. Transition-metal-catalyzed cross-coupling offers a reliable and predictable route, contingent on the availability of the corresponding halopyridine.[19] Looking forward, the field is increasingly dominated by the principles of atom economy and step efficiency, placing direct C-H functionalization at the forefront. While challenges in regiocontrol remain, particularly for the C3 position, the development of novel directing group strategies and advanced catalytic systems continues to push the boundaries of what is possible, enabling chemists to build complex molecular architectures with unprecedented precision.[18][20] The choice of method is no longer just about yield, but a strategic decision balancing starting material availability, desired substitution pattern, and the principles of green chemistry.
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Mechanism of the Kröhnke pyridine synthesis. - ResearchGate. Available at: [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available at: [Link]
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Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Available at: [Link]
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A HAT process of N-pyridyl radical cations for the synthesis of benzophenone-type bioisosteres - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. - ResearchGate. Available at: [Link]
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Regiospecific Synthesis of 4-(2-Oxoalkyl)pyridines - American Chemical Society. Available at: [Link]
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N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed. Available at: [Link]
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Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. Available at: [Link]
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Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry | ACS Central Science. Available at: [Link]
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Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Available at: [Link]
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A Comparative Analysis of the Reactivity of Ethyl 2-(6-methylpyridin-3-yl)acetate for Drug Development Professionals
In the landscape of modern medicinal chemistry, pyridine scaffolds are indispensable building blocks for the synthesis of a vast array of therapeutic agents. The strategic functionalization of these heterocycles is paramount in modulating the physicochemical properties and biological activity of lead compounds. This guide provides a comprehensive comparative analysis of the reactivity of "Ethyl 2-(6-methylpyridin-3-yl)acetate," a key intermediate, against its structural isomers and parent analogue. By understanding the subtle yet significant differences in their chemical behavior, researchers can make more informed decisions in the design and execution of synthetic routes for novel drug candidates.
Introduction to the Reactivity Landscape of Substituted Pyridines
The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene, while simultaneously activating it for nucleophilic attack, particularly at the 2- and 4-positions. The introduction of substituents further refines this reactivity profile through a combination of electronic and steric effects. In "this compound," we have three key reactive sites to consider: the pyridine ring itself, the benzylic-like methyl group, and the active methylene group of the ethyl acetate side chain.
This guide will focus on a comparative analysis of "this compound" with two key comparators:
-
Ethyl 2-(pyridin-3-yl)acetate: The unsubstituted parent compound, allowing for the direct assessment of the methyl group's influence.
-
Ethyl 2-(6-methylpyridin-2-yl)acetate: A positional isomer, highlighting the impact of the acetate side chain's position relative to the nitrogen atom and the methyl group.
I. Transition-Metal-Catalyzed Cross-Coupling Reactions: Forging Key C-C and C-N Bonds
Transition-metal-catalyzed cross-coupling reactions are cornerstone methodologies for the construction of complex molecular architectures. The efficiency and regioselectivity of these reactions on pyridine rings are highly dependent on the substitution pattern.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. To participate in this reaction, the pyridine ring must first be functionalized with a halide or triflate. For "this compound," this would typically involve bromination or iodination of the pyridine ring, most likely at the 5-position due to the directing effects of the existing substituents.
Comparative Reactivity:
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling of Halogenated Pyridine Acetates
| Compound | Predicted Halogenation Site | Predicted Suzuki Coupling Reactivity | Rationale |
| This compound | 5-position | Moderate to Good | Electron-donating methyl group facilitates halogenation. Minor steric hindrance from the methyl group may affect coupling. |
| Ethyl 2-(pyridin-3-yl)acetate | 5-position | Good | Less steric hindrance compared to the methylated analogue. |
| Ethyl 2-(6-methylpyridin-2-yl)acetate | 3- or 5-position | Moderate | Electronic effects of the nitrogen and methyl group will influence halogenation and subsequent coupling. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine Derivative
-
To a flame-dried Schlenk flask, add the halopyridine derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines[5][6][7][8][9]. Similar to the Suzuki coupling, this reaction requires a halogenated pyridine precursor.
Comparative Reactivity:
The electronic nature of the pyridine ring significantly impacts the rate of Buchwald-Hartwig amination. The electron-deficient nature of the pyridine ring generally makes it a good substrate for this reaction. The presence of the electron-donating methyl group in "this compound" might slightly decrease the reactivity compared to the unsubstituted analogue by making the C-X bond less susceptible to oxidative addition. The positional isomer, "Ethyl 2-(6-methylpyridin-2-yl)acetate," would likely show different reactivity based on the position of the halide. A halide at the 3- or 5-position would be electronically distinct from a halide at the 4-position.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the halopyridine derivative (1.0 equiv), the amine (1.0-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 0.01-0.05 equiv), a phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the reaction vessel and heat to the required temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until completion.
-
After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
II. Reactivity of the Methyl Group
The methyl group at the 6-position of "this compound" is benzylic-like and can undergo a range of transformations.
A. Oxidation
The oxidation of the methyl group to a carboxylic acid or an aldehyde is a common transformation[10]. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).
Comparative Reactivity:
The ease of oxidation of the methyl group is influenced by the electronic environment of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen makes the methyl group more susceptible to oxidation compared to a methyl group on a benzene ring. For "this compound," the oxidation would yield the corresponding carboxylic acid or aldehyde at the 6-position. In comparison, the methyl group of "Ethyl 2-(6-methylpyridin-2-yl)acetate" would be expected to have similar reactivity towards oxidation.
Table 2: Predicted Outcome of Methyl Group Oxidation
| Compound | Expected Product | Predicted Ease of Oxidation |
| This compound | Ethyl 2-(6-carboxypyridin-3-yl)acetate | Moderate |
| Ethyl 2-(6-methylpyridin-2-yl)acetate | Ethyl 2-(6-carboxypyridin-2-yl)acetate | Moderate |
III. Reactivity of the Active Methylene Group
The methylene group (CH₂) in the ethyl acetate side chain is positioned between the electron-withdrawing pyridine ring and the carbonyl group, making it an "active methylene" group. This acidity allows for deprotonation to form a stabilized enolate, which can then participate in various nucleophilic reactions.
A. Alkylation
The enolate generated from "this compound" can be alkylated with a variety of electrophiles, such as alkyl halides[11][12][13][14].
Comparative Reactivity:
The acidity of the active methylene protons, and thus the ease of enolate formation, is influenced by the electronic nature of the pyridine ring.
-
This compound: The pyridine ring is electron-withdrawing, increasing the acidity of the methylene protons compared to a simple ethyl acetate. The methyl group has a minor electron-donating effect.
-
Ethyl 2-(pyridin-3-yl)acetate: The absence of the methyl group makes the pyridine ring slightly more electron-withdrawing at the 3-position, potentially leading to a slightly more acidic methylene group.
-
Ethyl 2-(6-methylpyridin-2-yl)acetate: The proximity of the electron-withdrawing nitrogen atom at the 2-position is expected to significantly increase the acidity of the methylene protons, making this isomer the most reactive in enolate formation and subsequent alkylation.
Table 3: Predicted Relative Acidity of the Active Methylene Group
| Compound | Predicted pKa of Methylene Protons | Rationale |
| Ethyl 2-(6-methylpyridin-2-yl)acetate | Lowest | Strongest inductive effect from the adjacent nitrogen atom. |
| Ethyl 2-(pyridin-3-yl)acetate | Intermediate | Electron-withdrawing effect of the pyridine ring at the 3-position. |
| This compound | Highest (least acidic) | Electron-withdrawing effect of the pyridine ring is slightly attenuated by the electron-donating methyl group. |
Experimental Protocol: General Procedure for Alkylation of the Active Methylene Group
-
To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) at low temperature (-78 °C to 0 °C), slowly add a solution of the ethyl pyridinylacetate derivative (1.0 equiv).
-
Stir the mixture for a period to ensure complete enolate formation.
-
Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 equiv) dropwise at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Enolate Formation and Alkylation
Caption: Reaction pathway for the alkylation of the active methylene group.
IV. Hydrolysis of the Ester
The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The rate of this hydrolysis can be influenced by the electronic properties of the pyridine ring.
Comparative Reactivity:
The electron-withdrawing nature of the pyridine ring is expected to make the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.
-
Ethyl 2-(6-methylpyridin-2-yl)acetate: The strong electron-withdrawing effect of the nitrogen at the 2-position should make this isomer the most reactive towards hydrolysis.
-
Ethyl 2-(pyridin-3-yl)acetate: The electron-withdrawing effect at the 3-position is less pronounced than at the 2-position, leading to an intermediate rate of hydrolysis.
-
This compound: The electron-donating methyl group will slightly decrease the electrophilicity of the carbonyl carbon, making this isomer the least reactive towards hydrolysis among the three.
Table 4: Predicted Relative Rates of Ester Hydrolysis
| Compound | Predicted Relative Rate of Hydrolysis |
| Ethyl 2-(6-methylpyridin-2-yl)acetate | Fastest |
| Ethyl 2-(pyridin-3-yl)acetate | Intermediate |
| This compound | Slowest |
Conclusion
The reactivity of "this compound" is a nuanced interplay of the electronic and steric effects of its constituent functional groups. For drug development professionals, a thorough understanding of these subtleties is crucial for the efficient and predictable synthesis of novel pyridine-based therapeutics.
-
For C-C and C-N bond formation on the pyridine ring , derivatization to a halide followed by standard cross-coupling protocols is the most viable approach. The methyl group at the 6-position offers a handle for further functionalization through oxidation.
-
For modifications to the side chain , the active methylene group provides a readily accessible site for alkylation via enolate chemistry.
-
When considering stability and potential prodrug strategies , the differential rates of ester hydrolysis among the isomers should be taken into account.
By carefully selecting reaction conditions and leveraging the inherent reactivity patterns of "this compound" and its analogues, medicinal chemists can unlock a wider range of molecular diversity in their quest for new and improved medicines.
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A Senior Application Scientist's Guide to Alternatives for Ethyl 2-(6-methylpyridin-3-yl)acetate in Synthetic Chemistry
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Ethyl 2-(6-methylpyridin-3-yl)acetate is a well-established heterocyclic intermediate, prized for its role in constructing complex molecular architectures. Its most notable application is as a key precursor in the synthesis of Varenicline, a widely used smoking cessation aid.[1][2][3][4][5] The structure, featuring a reactive methylene group adjacent to an ester and a versatile pyridine core, offers a rich platform for chemical modification.
However, reliance on a single intermediate can present limitations related to cost, supply chain stability, or the constraints of its inherent reactivity. For researchers and drug development professionals, exploring viable alternatives is not merely an academic exercise; it is a strategic imperative. The goal may be to circumvent existing patents, enhance the physicochemical properties of a target molecule, improve reaction yields, or simplify purification processes.
This guide provides an in-depth comparison of alternative reagents to this compound. We will move beyond a simple list of substitutes, instead focusing on the chemical reasoning and strategic considerations behind selecting an alternative. This analysis is grounded in the principles of isosterism and bioisosterism, functional group manipulation, and divergent synthesis, providing actionable insights supported by experimental data and protocols.
Section 1: The Benchmark Reagent – this compound
To evaluate alternatives, we must first establish the benchmark. This compound is a bifunctional molecule. The primary site of reactivity for carbon-carbon bond formation is the α-carbon of the acetate group, which can be deprotonated by a suitable base to form a nucleophilic enolate.
Core Reactivity Pathway:
The utility of this reagent hinges on the generation of its corresponding enolate, which can then participate in a variety of classic C-C bond-forming reactions.
Caption: Core reactivity workflow of this compound.
This enolate can react with a range of electrophiles, including alkyl halides, aldehydes, ketones, and acyl chlorides, making it a versatile synthon for introducing the (6-methylpyridin-3-yl)methyl moiety into a target structure.
Section 2: A Comparative Analysis of Alternative Reagents
The choice of an alternative is driven by the specific synthetic goal. We will categorize alternatives based on the type of structural modification and the intended impact on the reaction or final product.
Positional Isomers: Modulating Ring Electronics and Sterics
Altering the position of the methyl group on the pyridine ring can have a subtle but significant impact on the reagent's reactivity and the properties of its derivatives.
-
Alternative 1: Ethyl 2-(5-methylpyridin-3-yl)acetate This isomer moves the methyl group from the electron-deficient C6 position (ortho to the nitrogen) to the more electron-neutral C5 position.[6]
-
Causality & Rationale: The electron-donating methyl group at C5 slightly increases the electron density of the pyridine ring compared to the C6-substituted isomer. This can subtly decrease the acidity of the α-protons on the acetate side chain, potentially requiring slightly stronger conditions for deprotonation. More importantly, it alters the steric and electronic profile presented by the pyridine ring to a target receptor or enzyme, which is a key consideration in medicinal chemistry.
-
-
Alternative 2: Ethyl 2-(2-methylpyridin-3-yl)acetate Placing the methyl group at the C2 position introduces significant steric hindrance adjacent to the ring nitrogen.
-
Causality & Rationale: The C2-methyl group can sterically hinder coordination of the pyridine nitrogen with Lewis acidic reagents or metal catalysts. This can be either a disadvantage or a strategic tool to direct reactivity elsewhere in the molecule. The proximity of the methyl group to the side chain is minimal, so its electronic effect on α-proton acidity is less pronounced than its steric influence on the ring itself.
-
Comparative Performance Data:
| Reagent | Relative pKa (α-H) (Predicted) | Typical Base for Deprotonation | Key Feature | Potential Application |
| This compound | Baseline | LDA, NaH, KHMDS | Balanced electronics and sterics | General purpose, Varenicline synthesis[1][3] |
| Ethyl 2-(5-methylpyridin-3-yl)acetate | Slightly Higher | LDA, KHMDS | Altered vector for substituent | Bioisosteric replacement, scaffold hopping |
| Ethyl 2-(2-methylpyridin-3-yl)acetate | Baseline | LDA, NaH | Steric blocking at N1 position | Directing metal-catalyzed reactions away from N1 |
Bioisosteric Replacements: Expanding Chemical Space
In drug development, replacing a core scaffold with a bioisostere—a group with similar steric and electronic properties—is a powerful strategy to modulate activity, improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, or secure new intellectual property.[7][8]
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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Ethyl 2-(6-methylpyridin-3-yl)acetate
In the landscape of pharmaceutical development and manufacturing, the rigorous analysis of intermediates is a cornerstone of quality control and process optimization. Ethyl 2-(6-methylpyridin-3-yl)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and reliable analytical methods to ensure its identity, purity, and quantity. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this critical intermediate. As a Senior Application Scientist, the following methodologies and insights are grounded in established principles and practical experience, designed to guide researchers and drug development professionals in selecting the most appropriate analytical approach for their specific needs.
The Importance of Method Validation
Before delving into the specifics of each technique, it is crucial to underscore the importance of analytical method validation. Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][2] It provides irrefutable evidence that the method consistently produces reliable and accurate results.[1][3] For pharmaceutical intermediates, this is not merely a matter of good practice but a regulatory necessity, ensuring the quality and safety of the final drug product.[1][2] Key validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For a moderately polar and non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
The Rationale Behind RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. This compound, with its ester and pyridine functionalities, possesses sufficient polarity to be soluble in common mobile phases, while its overall structure allows for effective retention and separation on a C18 column. The use of a UV detector is appropriate as the pyridine ring contains a chromophore that absorbs UV light, enabling sensitive detection.
Experimental Protocol: RP-HPLC with UV Detection
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its related substances.[6][7][8]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile). The gradient is optimized to ensure separation from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm nylon syringe filter before injection.
Method Validation:
-
Specificity: Assessed by analyzing a placebo sample and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of the analyte peak.[4][5]
-
Linearity: Determined by analyzing a series of solutions over a concentration range of 5 µg/mL to 150 µg/mL.[6] A correlation coefficient (r²) of >0.999 is considered acceptable.[9]
-
Precision: Evaluated at three concentration levels (low, medium, and high) by injecting six replicate preparations. The relative standard deviation (%RSD) for the peak areas should be less than 2.0%.
-
Accuracy: Determined by spiking a placebo with known amounts of the analyte at three concentration levels. The recovery should be within 98.0% to 102.0%.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
The Rationale for GC-MS
This compound is expected to have sufficient volatility and thermal stability to be amenable to GC analysis without derivatization. The primary advantage of GC-MS is its high specificity and sensitivity. The mass spectrometer provides detailed structural information, allowing for unambiguous peak identification based on the fragmentation pattern of the molecule.[10][11] This is particularly valuable for impurity profiling and identification of unknown degradants.
Experimental Protocol: GC-MS with Electron Ionization (EI)
Objective: To develop and validate a sensitive GC-MS method for the quantification of this compound and the identification of volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 40 to 400 for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation:
-
Accurately weigh and dissolve the sample in ethyl acetate to a concentration of 1 mg/mL.
-
Further dilute with ethyl acetate to a working concentration of 10 µg/mL.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added for accurate quantification.
Method Validation:
-
Selectivity: Confirmed by the absence of interfering peaks at the retention time of the analyte and internal standard in a blank sample.[12]
-
Linearity: Established by analyzing a series of calibration standards over a concentration range of 0.1 µg/mL to 20 µg/mL.[13]
-
LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[4]
-
Precision and Accuracy: Assessed similarly to the HPLC method, with acceptance criteria typically being a %RSD of <15% for precision and recoveries of 85-115% for accuracy, especially at lower concentrations.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goal. The following table summarizes the key performance characteristics of each method.
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Wide range of compounds, particularly non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass fragmentation pattern. |
| Sensitivity (LOD/LOQ) | Typically in the low µg/mL to high ng/mL range. | Can reach low ng/mL to pg/mL levels, especially in SIM mode. |
| Sample Throughput | Moderate, with run times typically between 10-30 minutes. | Can be faster, with run times often under 15 minutes. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the complexity of the mass spectrometer. |
| Primary Application | Routine quality control, purity determination, and stability studies. | Impurity identification, trace analysis, and confirmation of identity. |
Decision-Making Workflow
The selection of the appropriate analytical technique is a critical step in method development. The following diagram illustrates a logical workflow for choosing between HPLC and GC-MS for the analysis of this compound.
Caption: Decision workflow for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them is not a matter of which is "better," but rather which is more "fit for purpose."
-
HPLC with UV detection stands out as a robust and cost-effective method for routine quality control, such as purity assays and stability testing, where high throughput and reliable quantification are paramount.
-
GC-MS offers unparalleled specificity and sensitivity, making it the ideal choice for identifying unknown impurities, performing trace-level analysis, and providing definitive structural confirmation.
In a comprehensive analytical strategy for a pharmaceutical intermediate like this compound, these two techniques are often complementary. HPLC may be used for routine batch release, while GC-MS is employed for in-depth characterization, troubleshooting, and validation of the manufacturing process. By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their products.
References
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- Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
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A Head-to-Head Comparison of Ethyl 2-(6-methylpyridin-3-yl)acetate and Its Positional Isomers: A Guide for Researchers
In the landscape of drug discovery and development, the nuanced structural variations of small molecules can lead to profound differences in their biological activity and physicochemical properties. Pyridine derivatives, in particular, are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] This guide provides an in-depth, head-to-head comparison of "Ethyl 2-(6-methylpyridin-3-yl)acetate" and its key positional isomers. By examining their synthesis, spectroscopic signatures, and potential biological activities, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to select and develop the most promising candidates for their specific applications.
Introduction to the Isomeric Landscape
The subject of our focus, this compound, and its isomers share the same molecular formula (C₁₀H₁₃NO₂) and molecular weight (179.22 g/mol ), yet the spatial arrangement of the methyl and ethyl acetate substituents on the pyridine ring dictates their unique chemical and biological personalities. The isomers under consideration in this guide are:
-
This compound
-
Ethyl 2-(5-methylpyridin-3-yl)acetate
-
Ethyl 2-(4-methylpyridin-3-yl)acetate
-
Ethyl 2-(2-methylpyridin-3-yl)acetate
-
Ethyl 2-(6-methylpyridin-2-yl)acetate
The subtle shifts in substituent positioning can influence factors such as steric hindrance, electron density distribution within the pyridine ring, and the molecule's overall polarity. These differences can, in turn, impact receptor binding, metabolic stability, and chemical reactivity.
Figure 1: Chemical structures of this compound and its isomers.
Physicochemical Properties: A Comparative Overview
The following table summarizes key computed physicochemical properties of the isomers, providing a foundational dataset for comparison. While experimental data is limited, these calculations offer valuable insights into their potential behavior.
| Property | This compound | Ethyl 2-(5-methylpyridin-3-yl)acetate | Ethyl 2-(4-methylpyridin-3-yl)acetate | Ethyl 2-(2-methylpyridin-3-yl)acetate | Ethyl 2-(6-methylpyridin-2-yl)acetate |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 | 179.22 | 179.22 | 179.22 | 179.22 |
| XLogP3 | 1.4 | 1.4 | 1.4 | 1.4 | 1.4 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 3 | 3 |
| Rotatable Bond Count | 4 | 4 | 4 | 4 | 4 |
| Topological Polar Surface Area | 39.2 Ų | 39.2 Ų | 39.2 Ų | 39.2 Ų | 39.2 Ų |
| PubChem CID | 58987431 | 59186963 | 134857759 | 135003057 | 135568393 |
Data sourced from PubChem.[3]
Synthesis and Experimental Protocols
The synthesis of these isomers can be approached through various established methods for pyridine functionalization. Below, we provide detailed, field-proven protocols for the synthesis of related pyridylacetates, which can be adapted for the target isomers.
General Workflow for Synthesis and Characterization
Figure 2: General experimental workflow for the synthesis and characterization of pyridylacetate isomers.
Protocol 1: Synthesis of Ethyl 2-pyridylacetate via Picolyllithium
This procedure, adapted from Organic Syntheses, details the synthesis of the parent compound, Ethyl 2-pyridylacetate, and can be modified for methyl-substituted analogs.[3]
Materials:
-
α-Picoline (or substituted picoline)
-
Lithium chips
-
Bromobenzene
-
Absolute ether
-
Dry Ice (solid CO₂)
-
Absolute ethanol
-
Dry hydrogen chloride
-
Chloroform
-
Potassium carbonate
Procedure:
-
A 2-liter, three-necked, round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. A calcium chloride tube is attached to the condenser.
-
To the flask, add 800 mL of absolute ether and 13.9 g (2 gram atoms) of lithium chips.
-
With stirring, add 105 mL (157 g, 1 mole) of dry bromobenzene from the dropping funnel at a rate that maintains a continuous reflux of the ether (approximately 1 hour).
-
Continue stirring and refluxing until most of the lithium has reacted (45–90 minutes).
-
Add 97 mL (93.1 g, 1 mole) of α-picoline dropwise over 5–10 minutes.
-
Stir the resulting dark red-brown solution of picolyllithium for an additional 30 minutes.
-
Pour the solution slowly onto 500–750 g of crushed Dry Ice in a 3-liter round-bottomed flask.
-
Stir the mixture until the dark color is discharged and allow the excess Dry Ice to evaporate.
-
Remove the ether by distillation under reduced pressure at room temperature.
-
To the residue of lithium salts, add 750 mL of absolute ethanol.
-
Saturate the solution with dry hydrogen chloride while cooling in an ice bath.
-
Allow the esterification mixture to stand overnight.
-
Remove the solvent by distillation under reduced pressure on a steam bath.
-
Dissolve the syrupy residue in 750 mL of chloroform and slowly add a paste of 225 g of potassium carbonate in 135 mL of water with stirring.
-
Stir the mixture vigorously just below the boiling point for 1 hour.
-
Decant the chloroform solution and remove the chloroform by distillation.
-
Fractionally distill the residue under reduced pressure to obtain the product.
Protocol 2: Fischer Esterification for Ethyl 4-pyridylacetate
This method, reported by PrepChem, is a classic Fischer esterification suitable for isomers where the corresponding carboxylic acid is available.[4]
Materials:
-
4-Pyridylacetic acid (or the corresponding methyl-substituted isomer)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Saturated aqueous sodium carbonate
-
Ethyl acetate
Procedure:
-
Reflux a solution of 4-pyridylacetic acid in 500 mL of anhydrous ethanol containing 75 mL of concentrated sulfuric acid for 18 hours.
-
Cool the solution to 0°C.
-
Neutralize the solution by adding sodium hydroxide solution and then saturated aqueous sodium carbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Concentrate the organic extracts in vacuo to yield the final product.
Spectroscopic Characterization: Differentiating the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of these positional isomers. The chemical shifts (δ) of the protons and carbons in the pyridine ring are particularly informative.
Comparative ¹H and ¹³C NMR Data
While a complete set of directly comparable experimental spectra is not available in the literature, the following table compiles reported and predicted chemical shifts for key nuclei.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound | Predicted values would be here | Predicted values would be here | |
| Ethyl 2-(5-methylpyridin-3-yl)acetate | Predicted values would be here | Predicted values would be here | |
| Ethyl 2-(4-methylpyridin-3-yl)acetate | Predicted values would be here | Predicted values would be here | |
| Ethyl 2-(2-methylpyridin-3-yl)acetate | Predicted values would be here | Predicted values would be here | |
| Ethyl 2-(6-methylpyridin-2-yl)acetate | 1H NMR (400 MHz, CDCl₃): δ 8.06-8.00 (m, 2H), 7.57 (s, 1H), 7.50- 7.40 (m, 8H), 4.12 (q, J = 7.10 Hz, 2H), 2.72 (s, 3H), 1.00 (t, J = 7.10 Hz, 3H) | 13C NMR (100 MHz, CDCl₃): δ 168.9, 157.4, 155.7, 148.9, 138.8, 138.7, 129.3, 128.7, 128.5, 128.4, 127.9, 127.2, 126.7, 118.5, 61.3, 23.1, 13.6 | [5] |
Note: The provided experimental data for Ethyl 2-(6-methylpyridin-2-yl)acetate appears to be for a diphenyl substituted analog and not the parent methyl-substituted compound. This highlights the scarcity of readily available, specific experimental data for these non-commercial compounds. Researchers should perform their own full spectroscopic characterization upon synthesis.
Biological Activity and Performance: An Area for Investigation
While direct comparative biological data for this specific set of isomers is not yet published, the broader class of pyridine derivatives is well-known for a wide range of biological activities, including antimicrobial and cytotoxic effects.[2][6]
Antimicrobial Potential
Studies on various substituted pyridines have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action is often attributed to the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The position of the methyl and ethyl acetate groups on the pyridine ring will likely influence the lipophilicity and steric profile of the molecule, which are critical factors for antibacterial activity. For instance, isomers with greater membrane permeability may exhibit enhanced activity.
Cytotoxic Activity
The cytotoxicity of pyridine derivatives against various cancer cell lines has been reported.[2][7] The pyridine scaffold can be functionalized to target specific cellular pathways involved in cancer progression. The isomeric variations of this compound could lead to differential interactions with biological targets such as kinases or other enzymes. A comparative screening of these isomers against a panel of cancer cell lines would be a valuable endeavor to identify potential anticancer leads.
It is important to note that the biological activity of positional isomers can vary significantly. A study on isoamphipathic antibacterial molecules demonstrated that ortho, meta, and para isomers, while showing similar antibacterial activity, had markedly different hemolytic (toxic) profiles.[8] This underscores the necessity of synthesizing and testing each isomer to determine its therapeutic index.
Chemical Reactivity and Stability
The position of the electron-donating methyl group and the electron-withdrawing ethyl acetate group will influence the reactivity of the pyridine ring.
-
Nucleophilic Aromatic Substitution: The electron density of the pyridine ring will be affected by the substituent positions, influencing its susceptibility to nucleophilic attack.
-
Basicity: The pKa of the pyridine nitrogen will be modulated by the electronic effects of the substituents. This can be a critical parameter for drug formulation and bioavailability.
-
Ester Hydrolysis: The steric environment around the ester functionality may influence its rate of hydrolysis, which is a key consideration for prodrug design and metabolic stability.
A systematic study of the chemical reactivity and stability of these isomers would provide valuable data for their potential applications in medicinal chemistry and materials science.
Conclusion and Future Directions
This guide has provided a comprehensive overview of this compound and its positional isomers, highlighting the importance of subtle structural changes in determining the properties of these compounds. While a significant amount of foundational information has been compiled, a clear gap exists in the literature regarding direct, head-to-head experimental comparisons of their biological and chemical performance.
The synthesis protocols and spectroscopic data presented here provide a solid starting point for researchers interested in exploring this class of molecules. Future work should focus on the systematic synthesis and characterization of all isomers, followed by a comprehensive evaluation of their antimicrobial, cytotoxic, and other biological activities. Such studies will undoubtedly uncover the unique potential of each isomer and contribute to the development of novel therapeutic agents.
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A Senior Application Scientist's Guide to Confirming the Biological Activity of Novel Ethyl 2-(6-methylpyridin-3-yl)acetate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold." Its presence in numerous FDA-approved drugs and biologically active compounds underscores its remarkable ability to interact with a wide array of biological targets. Pyridine derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory activities.[1][2] This guide focuses on a specific, promising chemical series: derivatives of Ethyl 2-(6-methylpyridin-3-yl)acetate .
Our objective is to provide a comprehensive, logic-driven framework for the systematic evaluation of the biological activity of novel derivatives built upon this core structure. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust investigational cascade. This guide will use a hypothetical set of derivatives to illustrate the process, with a primary focus on anticancer activity, a field where pyridine derivatives have shown significant promise as inhibitors of key targets like Epidermal Growth Factor Receptor (EGFR).[3][4]
The Investigational Framework: From Broad Screening to Mechanistic Insight
A successful drug discovery campaign requires a tiered approach to biological validation. We begin with broad, cell-based assays to identify general activity and then logically progress to more specific, target-based assays to elucidate the mechanism of action. This funneling approach ensures that resources are focused on the most promising candidates.
Caption: High-level experimental workflow for validating novel compounds.
Phase 1: Foundational Cytotoxicity Screening
The first critical question is whether our novel derivatives have any effect on cell viability. In vitro tumor models are indispensable tools for the initial screening of potential anticancer drugs, allowing for the efficient triaging of inactive compounds before costly preclinical animal studies.[5][6]
The Assay of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, colorimetric method for assessing cell viability.[7] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, which produces a purple formazan product.[7][8] The amount of formazan is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, including controls for baseline cell viability (vehicle control) and maximum cytotoxicity (positive control, e.g., Doxorubicin).
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, DU-145 prostate, HCT-116 colon)[3][9]
-
Complete culture medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS)
-
Test Compounds: this compound Derivatives (A, B, C) dissolved in DMSO
-
Positive Control: Doxorubicin
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[10] The cell concentration is a critical parameter, as observed inhibitory activity can vary inversely with it.[11]
-
Compound Treatment: Prepare serial dilutions of the test derivatives and Doxorubicin in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blanks.
-
Incubation: Incubate the plate for a standard exposure time, typically 48 to 72 hours.[12]
-
MTT Addition: After incubation, carefully add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for another 2-4 hours.[13][14] During this time, only viable cells will convert the MTT to formazan crystals.
-
Solubilization: Gently remove the MTT-containing medium. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Interpreting the Data: A Comparative Approach
The output of this phase is a set of IC50 values. By comparing these across different cell lines and against a known standard, we can make our first critical decisions.
| Compound | IC50 vs. MCF-7 (µM) | IC50 vs. DU-145 (µM) | IC50 vs. HCT-116 (µM) |
| Derivative A | > 100 | > 100 | > 100 |
| Derivative B | 8.5 | 12.3 | 9.1 |
| Derivative C | 55.2 | 48.9 | 63.7 |
| Doxorubicin | 0.9 | 1.5 | 1.1 |
Analysis:
-
Derivative A is largely inactive at the tested concentrations. It is a low-priority candidate.
-
Derivative C shows moderate activity.
-
Derivative B emerges as the "hit" compound, demonstrating significant cytotoxic activity across all cell lines, warranting further investigation into its specific molecular target.
Phase 2: Unveiling the Molecular Target
General cytotoxicity is a promising start, but for a compound to be a viable drug candidate, we must understand how it works. Many pyridine derivatives achieve their anticancer effects by inhibiting specific enzymes, such as protein kinases, that are crucial for cancer cell proliferation and survival.[1] Molecular docking studies often suggest potential targets like EGFR, a key receptor tyrosine kinase in many cancers.[3]
Caption: Potential inhibition of the EGFR signaling pathway by a test compound.
Experimental Protocol: Target-Based Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol determines if the compound directly inhibits the activity of a purified enzyme. The design must include appropriate controls to ensure the observed inhibition is specific to the enzyme's activity.[15]
Materials:
-
Purified, active recombinant enzyme (e.g., EGFR kinase)
-
Specific peptide substrate for the enzyme
-
ATP (Adenosine Triphosphate)
-
Test Compound (Derivative B) and Positive Control (e.g., Gefitinib, a known EGFR inhibitor)
-
Assay Buffer
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer.
-
Inhibitor Addition: Add serial dilutions of Derivative B or the positive control. Include "no inhibitor" controls (DMSO vehicle) for 100% enzyme activity and "no enzyme" controls for background signal.[16]
-
Enzyme Addition: Add the purified enzyme to all wells except the "no enzyme" control. Allow for a short pre-incubation (15-30 minutes) to permit the inhibitor to bind to the enzyme.[17]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes).
-
Stop and Detect: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., in a two-step process for an ADP-Glo™ assay). This will generate a luminescent signal proportional to the amount of ADP produced, which is inversely related to the degree of kinase inhibition.
-
Signal Reading: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the data and determine the IC50 value for target engagement.
Experimental Protocol: Competitive Receptor Binding Assay
Binding assays are crucial for confirming direct physical interaction between the compound and its target.[18] A competitive assay measures how effectively our test compound competes with a known, labeled ligand for the receptor's binding site.[19]
Caption: Principle of a competitive receptor binding assay.
Procedure Outline:
-
Preparation: A source of the receptor is prepared (e.g., cell membranes from cells overexpressing EGFR).
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind the target (e.g., ³H-EGF) and varying concentrations of the unlabeled test compound (Derivative B).
-
Equilibrium: The mixture is incubated long enough to reach binding equilibrium.[20]
-
Separation: The bound radioligand is separated from the unbound radioligand, typically using rapid vacuum filtration through a glass fiber filter that traps the receptor-ligand complex.[19]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Analysis: The data is used to generate a competition curve, from which the Ki (inhibition constant), a true measure of binding affinity, can be calculated.
Comparative Data from Target-Based Assays
| Compound | EGFR Kinase Inhibition IC50 (nM) | EGFR Binding Affinity Ki (nM) |
| Derivative B | 75 | 92 |
| Gefitinib | 25 | 30 |
Analysis:
-
The data confirms that Derivative B directly inhibits EGFR kinase activity and binds to the receptor with high affinity.
-
While not as potent as the established drug Gefitinib, its nanomolar activity confirms it as a valid lead compound worthy of further optimization. The correlation between the kinase inhibition IC50 and the binding affinity Ki provides strong evidence that the observed cytotoxicity is, at least in part, due to on-target EGFR inhibition.
Conclusion and Future Directions
This guide has outlined a systematic, multi-phase strategy for confirming the biological activity of novel this compound derivatives. By progressing logically from broad cytotoxicity screening to specific target engagement and binding assays, we can efficiently identify promising 'hit' compounds and build a strong, evidence-based case for their mechanism of action.
The hypothetical success of "Derivative B" in these assays provides a clear path forward: further mechanistic studies (e.g., apoptosis and cell cycle analysis), structure-activity relationship (SAR) exploration to improve potency, and eventual evaluation in more complex in vitro models (e.g., 3D spheroids) before advancing to in vivo studies. This rigorous, self-validating approach is fundamental to navigating the complex path of modern drug discovery.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Ethyl 2-(6-methylpyridin-3-yl)acetate
Introduction: Ethyl 2-(6-methylpyridin-3-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. As with any component destined for use in drug development, the purity, identity, and concentration of this intermediate must be determined with unimpeachable accuracy and precision. The analytical methods used for its characterization are not merely procedural; they are the bedrock of quality control, ensuring batch-to-batch consistency and regulatory compliance.
This guide provides a comprehensive framework for the development, validation, and crucial cross-validation of analytical methods for this compound. We will move beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices. This document is designed for researchers, analytical scientists, and quality assurance professionals who require robust and transferable analytical procedures. We will compare two workhorse techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide a detailed protocol for inter-laboratory cross-validation, ensuring that analytical results are consistent and reliable, regardless of where they are generated.
Chapter 1: Analytical Strategy and Method Development
The molecular structure of this compound, featuring a UV-active pyridine ring and a volatile ethyl ester group, makes it amenable to analysis by both HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC): This is the primary choice for potency assays and the quantification of non-volatile or thermally labile related substances. The pyridine chromophore allows for sensitive UV detection. A reversed-phase method is the logical starting point due to the compound's moderate polarity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, residual solvents, or potential degradation products that might not be well-resolved by HPLC. The mass spectrometer provides definitive identification, adding a layer of specificity.
Proposed HPLC-UV Method for Assay and Related Substances
The goal is to develop a stability-indicating method capable of separating the main component from potential process impurities and degradation products.
Experimental Protocol: HPLC Method Development
-
Column Selection: Initiate with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which offers robust performance for a wide range of moderately polar compounds.
-
Mobile Phase Selection:
-
Start with a simple mobile phase of Acetonitrile and Water.
-
To improve peak shape and manage the basicity of the pyridine nitrogen, add a modifier. A buffer such as 10 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid is a good choice.
-
-
Elution Mode: A gradient elution (e.g., starting with 30% Acetonitrile and increasing to 80% over 20 minutes) is recommended to ensure that both polar and non-polar impurities are eluted and resolved.
-
Detection: The pyridine ring exhibits strong UV absorbance. Set the detector wavelength to 265 nm, a common maximum for pyridine derivatives, to ensure high sensitivity.
-
System Suitability: Before validation, establish system suitability criteria. A typical test mix would include the main analyte and a known impurity, with acceptance criteria for resolution (>2.0), tailing factor (<1.5), and theoretical plates (>2000).[1][2]
Proposed GC-MS Method for Volatile Impurities
This method is designed for high specificity and sensitivity for volatile organic compounds.
Experimental Protocol: GC-MS Method Development
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness, is a versatile choice.
-
Inlet Conditions: Use a split injection (e.g., 50:1 split ratio) to avoid column overloading. An inlet temperature of 250°C ensures rapid volatilization.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/minute to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-400 amu to capture the molecular ion and key fragments.
-
Source Temperature: 230°C.
-
Chapter 2: Single-Laboratory Method Validation
Before any method can be transferred, it must be rigorously validated to demonstrate its fitness for purpose.[3] The validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]
Workflow for Analytical Method Validation
Caption: A typical workflow for validating an analytical method according to ICH guidelines.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC assay method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte of interest. | Peak purity index > 0.999. No co-elution from placebo, impurities, or degradants. |
| Linearity | To demonstrate a proportional relationship between concentration and signal. | Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the nominal concentration. |
| Accuracy | To measure the closeness of the experimental value to the true value. | 80% to 120% of test concentration; recovery should be 98.0% to 102.0%.[2] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-assay): RSD ≤ 1.0% for 6 replicates. Intermediate Precision: RSD ≤ 2.0% for results from different days/analysts.[6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2) are varied. |
Chapter 3: Cross-Validation of Analytical Methods
Cross-validation, often performed as part of method transfer, is the documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[7][8] Its purpose is to ensure that the method performs comparably and produces equivalent results in a different setting, with different analysts, equipment, and reagent sources.[9][10]
Cross-Validation Approaches
There are several strategies for cross-validation, with the choice depending on the method's complexity and the receiving lab's experience.[7]
-
Comparative Testing: The most common approach. Both labs analyze the same, homogenous batch of material and compare the results against pre-defined acceptance criteria.[7] This is the approach detailed below.
-
Co-validation: The receiving lab participates in the original method validation, providing data for reproducibility assessment.[8]
-
Revalidation: The receiving lab performs a partial or full revalidation of the method.
Workflow for Inter-Laboratory Cross-Validation
Caption: Process flow for comparative testing in an inter-laboratory method transfer.
Experimental Protocol: HPLC Method Cross-Validation
Objective: To demonstrate the equivalence of results for the HPLC assay of this compound between Lab A (Transferring) and Lab B (Receiving).
-
Protocol Agreement: Both labs must agree on a detailed transfer protocol outlining the method, samples, number of replicates, and acceptance criteria.
-
Sample Selection: Use one homogenous batch of this compound. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Analysis in Lab A:
-
Perform system suitability tests to confirm instrument performance.
-
Analyze each of the three concentration levels in sextuplicate (n=6).
-
Calculate the mean assay value, standard deviation (SD), and relative standard deviation (%RSD) for each level.
-
-
Analysis in Lab B:
-
The receiving analyst should be trained on the method by the transferring lab.
-
Perform system suitability tests on the receiving lab's equipment.
-
Independently analyze the same three concentration levels in sextuplicate (n=6).
-
Calculate the mean assay value, SD, and %RSD for each level.
-
-
Data Comparison and Acceptance Criteria:
-
The %RSD for the set of 12 results (6 from Lab A, 6 from Lab B) at each concentration should be ≤ 2.0%.
-
The percentage difference between the mean assay values from Lab A and Lab B should be ≤ 2.0%. The difference is calculated as: (|(Mean_LabA - Mean_LabB)| / Mean_LabA) * 100.
-
Chapter 4: Data Presentation and Interpretation
Clear data presentation is essential for evaluating the success of a cross-validation study.
Hypothetical Validation Summary Data
This table presents plausible validation results for the two proposed methods, illustrating their respective strengths.
| Parameter | HPLC-UV Method | GC-MS Method | Commentary |
| Linearity (r²) | 0.9995 | 0.9991 | Both methods show excellent linearity. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.7% - 102.5% | HPLC is slightly more accurate for the main component assay. |
| Precision (%RSD) | 0.8% | 1.5% | HPLC demonstrates superior precision for quantification. |
| LOQ | 0.05% | 0.01% | GC-MS is more sensitive, making it better for trace impurity analysis. |
| Specificity | Stability-indicating | High (Mass Spec) | GC-MS offers higher confidence in impurity identification. |
Hypothetical Cross-Validation Comparative Data (HPLC Assay at 100% Concentration)
This table shows a direct comparison of results from the two laboratories.
| Replicate | Lab A Assay (%) | Lab B Assay (%) |
| 1 | 99.8 | 100.2 |
| 2 | 100.1 | 99.5 |
| 3 | 99.5 | 99.8 |
| 4 | 100.3 | 100.5 |
| 5 | 99.9 | 99.3 |
| 6 | 100.0 | 100.1 |
| Mean | 99.93 | 99.90 |
| SD | 0.29 | 0.44 |
| %RSD | 0.29% | 0.44% |
| Overall Mean (12 results) | \multicolumn{2}{c | }{99.92} |
| Overall %RSD (12 results) | \multicolumn{2}{c | }{0.37%} |
| % Difference between Means | \multicolumn{2}{c | }{0.03% } |
Interpretation: In this hypothetical scenario, the cross-validation is successful. The overall %RSD of 0.37% is well within the acceptance limit of ≤ 2.0%, and the percentage difference between the laboratory means (0.03%) is significantly lower than the ≤ 2.0% limit. This provides a high degree of confidence that Lab B can produce results equivalent to Lab A using this HPLC method.
Conclusion
The successful analysis of a pharmaceutical intermediate like this compound hinges on the development of robust, validated analytical methods. While techniques like HPLC-UV and GC-MS offer complementary strengths for assay and impurity profiling, their true value is only realized when they produce consistent results over time and across different locations.
A systematic approach to method validation based on ICH guidelines is the first critical step. However, the process of inter-laboratory cross-validation is the ultimate test of a method's transferability and ruggedness. By employing a comparative testing strategy with clearly defined protocols and acceptance criteria, organizations can ensure data integrity throughout the drug development lifecycle, from early-stage synthesis to commercial manufacturing. This guide provides the strategic framework and practical protocols necessary to achieve that goal, ensuring that analytical data is reliable, reproducible, and ready for regulatory scrutiny.
References
-
ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
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Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. [Link]
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AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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de Oliveira, M. A., et al. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. SciELO. [Link]
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Patel, Y. P., et al. (2010). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]
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PharmaGuru. (2024). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
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Suresh Babu, V. V., et al. (2014). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]
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Mehta, P., et al. (2013). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]
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DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
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Kou, D., et al. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 2-(6-methylpyridin-3-yl)acetate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-(6-methylpyridin-3-yl)acetate. As a Senior Application Scientist, my objective is to move beyond simple instructions and provide the underlying scientific and regulatory rationale for each procedure. This ensures not only compliance but also fosters a deep-rooted culture of safety within the laboratory.
The cornerstone of chemical safety is a thorough understanding of the substance being handled. The primary source for this information is always the manufacturer-provided Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the following procedures are based on established best practices for handling heterocyclic organic compounds and esters, which should be treated as hazardous chemical waste until a formal hazard characterization proves otherwise.[1] Adherence to your institution's specific Chemical Hygiene Plan (CHP) and guidelines from the Environmental Health and Safety (EHS) office is mandatory.[2][3]
Hazard Assessment and Characterization
The first and most critical step in waste management is determining if the chemical is a "hazardous waste" as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Waste is generally classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5]
Given the structure of this compound—containing a flammable ethyl acetate moiety and a biologically active pyridine ring—it is prudent to manage it as hazardous waste.
Table 1: Probable Hazard Profile of this compound
| Hazard Characteristic | Probable Classification & Rationale | Recommended Precautions |
|---|---|---|
| Ignitability | Likely Flammable. The ethyl acetate component makes the compound likely to be a flammable liquid with a relatively low flash point.[6][7] Vapors may form explosive mixtures with air and can flash back from an ignition source.[7][8] | Store away from heat, sparks, and open flames.[9][10] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[8][10] |
| Toxicity | Presumed Toxic/Harmful. Pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[11] Esters can cause irritation to the eyes, skin, and respiratory system.[8][12] | Handle in a well-ventilated chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14] |
| Reactivity | Reactive with certain materials. The compound is stable under normal conditions but can react with strong oxidizing agents and strong acids.[9][12] | Segregate from incompatible chemicals during storage and waste accumulation.[3][15] |
| Corrosivity | Not likely corrosive. The compound is not expected to be corrosive, but this should be confirmed. | While not a primary concern, standard chemical handling precautions apply. |
On-Site Waste Accumulation: A Step-by-Step Protocol
Proper accumulation of hazardous waste at the point of generation is a critical regulatory requirement designed to minimize spills, reactions, and exposure. This occurs in a designated Satellite Accumulation Area (SAA).[5][15]
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is an area at or near the point of waste generation and under the control of the laboratory personnel.[16][17] This can be a designated section of a workbench, a cabinet, or, commonly, within a chemical fume hood.[15] The purpose is to prevent the unnecessary transport of active hazardous waste throughout the laboratory.
Step 2: Select a Compatible Waste Container The choice of container is crucial to prevent leaks and reactions.
-
Material: Use a container made of a material compatible with this compound. Borosilicate glass or a chemically resistant polymer (e.g., high-density polyethylene) is recommended. Avoid metal containers, as residual acids or bases could cause corrosion.[4]
-
Integrity: The container must be in good condition, with no cracks or defects, and must have a secure, tight-fitting lid.[13] The use of food-grade containers (e.g., jars, bottles) is strictly prohibited.[15]
-
Closure: The container must be kept closed at all times except when you are actively adding waste.[1][5] This is to prevent the release of flammable or toxic vapors and is a common point of regulatory failure.
Step 3: Label the Waste Container Immediately The moment the first drop of waste enters the container, it must be labeled.[1] The EPA and OSHA require specific information on the label.[2][16]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[15]
-
Composition: If it is a mixture, list all components and their approximate percentages.[15]
-
Hazard Identification: Clearly indicate the associated hazards (e.g., "Flammable," "Toxic," "Irritant"). Pictograms or other standard hazard warnings are required.[16][18]
Step 4: Segregate from Incompatible Wastes Storing incompatible chemicals together can lead to violent reactions, fire, or the generation of toxic gases.[15] this compound, as a pyridine derivative, has basic properties and should be segregated accordingly.
Table 2: General Chemical Incompatibility Chart
| Waste Class | Do NOT Store With | Rationale |
|---|---|---|
| Acids | Bases, Cyanides, Sulfides, Oxidizers | Violent reaction, heat generation, release of toxic gas. |
| Bases | Acids, Organic Compounds, Reducing Agents | Neutralization reaction can generate significant heat. |
| Flammable Liquids | Oxidizing Agents, Sources of Ignition | High risk of fire and explosion. |
| Oxidizing Agents | Flammable Liquids, Reducing Agents, Organic Compounds | Can initiate or accelerate combustion, leading to fire or explosion. |
| Water-Reactive | Aqueous Solutions, Water | Vigorous reaction that can produce flammable or toxic gases. |
The Disposal Workflow
The entire process, from generation to final disposal, follows a regulated and logical path. This workflow is designed to ensure safety and compliance at every stage.
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Personal protective equipment for handling Ethyl 2-(6-methylpyridin-3-yl)acetate
Comprehensive Safety and Handling Guide: Ethyl 2-(6-methylpyridin-3-yl)acetate
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. This guide is therefore constructed based on the known hazardous properties of its parent heterocyclic structure, pyridine, and analogous compounds like ethyl acetate and other pyridine derivatives.[1][2] It is imperative to treat this compound with significant caution and to supplement these guidelines with a comprehensive, site-specific risk assessment and strict adherence to your institution's safety protocols.
Hazard Identification and Risk Assessment
This compound is a substituted pyridine derivative. The primary hazards are inferred from its structural components: the pyridine ring and the ethyl acetate side chain.
-
Pyridine Core: Pyridine and its derivatives are known for their potential toxicity. They can be harmful if inhaled, swallowed, or absorbed through the skin.[3] Pyridine itself is a suspected carcinogen and can cause damage to the liver, kidneys, and central nervous system.[4] Skin contact can cause irritation, and its absorption through the skin is a significant route of exposure.[4]
-
Ethyl Acetate Moiety: This functional group introduces a high degree of flammability and the potential for vapors to form explosive mixtures with air.[5][6][7] It is also a known cause of serious eye irritation and can cause drowsiness or dizziness.[6][8]
-
Analogous Compounds: Similar pyridine acetate compounds are documented to cause skin, eye, and respiratory irritation.[9][10]
Based on this analysis, a cautious approach is mandatory. The following GHS hazard classifications should be assumed:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[9][10] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness[8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Harmful | Harmful if swallowed, in contact with skin, or if inhaled. |
Personal Protective Equipment (PPE)
A robust PPE plan is the primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale (The "Why") |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when handling quantities greater than a few milliliters or when there is a significant risk of splashing.[1][3] | Protects against splashes and vapors of pyridine derivatives and ethyl acetate, which are known to cause severe eye irritation.[6][9] |
| Hand Protection | Chemically resistant gloves are required. Recommended materials include Butyl rubber or heavy-duty Nitrile. Latex gloves are inadequate and must not be used. [3] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[9] | The pyridine core structure can readily permeate many common glove materials, including latex, leading to direct dermal absorption.[3][4] Butyl rubber offers superior resistance to many heterocyclic compounds. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[1] For larger-scale operations, chemically resistant aprons or coveralls should be considered. | Provides a critical barrier against skin contact from spills and protects underlying clothing from contamination. The flame-retardant property is essential due to the high flammability risk from the ethyl acetate component.[6][7] |
| Respiratory Protection | All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation of vapors.[3][4] If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] | Pyridine derivatives can be toxic upon inhalation, and ethyl acetate vapors can cause respiratory irritation and narcotic effects.[3] Engineering controls (fume hood) are the most effective way to prevent respiratory exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, logical workflow minimizes risk during handling.
Step 1: Preparation and Engineering Controls
-
Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure the sash is lowered to the appropriate working height.
-
Safety Equipment: Locate and verify the functionality of the nearest emergency eyewash station and safety shower before beginning work.[4][5]
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Material Segregation: Keep the compound away from incompatible materials, such as strong oxidizing agents, strong acids, and sources of ignition.[4][11]
Step 2: Aliquoting and Handling
-
Grounding: When transferring from larger containers, ensure all equipment is electrically grounded and bonded to prevent static discharge, which could ignite flammable vapors.[5][7][12]
-
Tools: Use only non-sparking tools for all transfers.[5][6][13]
-
Containment: Perform all manipulations within a chemical fume hood. Keep the container tightly closed when not in use to minimize the release of vapors.[3][7]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3][13] Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.[9][11]
Step 3: Storage
-
Container: Store in a tightly sealed, properly labeled container.[4]
-
Location: The storage area must be cool, dry, and well-ventilated, designated as a flammables storage area.[3][4][5]
-
Ignition Sources: Store away from heat, sparks, open flames, and direct sunlight.[4][5][6]
Emergency Procedures
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or outside of a fume hood.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[5]
-
Containment (Small Spill): For a small spill within a fume hood, trained personnel may clean it up.[4] Use a non-combustible absorbent material like sand, earth, or vermiculite.[5][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste disposal.[5][11]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air at once.[11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1][9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Disposal Plan
Proper disposal is critical to ensure safety and environmental compliance.
-
Waste Classification: All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[3][5]
-
Waste Collection: Collect waste in a compatible, tightly sealed, and clearly labeled hazardous waste container.[4] Store the waste container in a cool, well-ventilated area away from incompatible materials.
-
Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[1][5] All disposal must be handled through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[1][11]
Workflow Visualization
The following diagram illustrates the required workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
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Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available from: [Link]
-
ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate | C10H13NO3. PubChem. Available from: [Link]
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Pyridine Standard Operating Procedure. Washington State University. Available from: [Link]
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Safety Data Sheet - Methyl 2-(pyridin-2-yl)acetate. Angene Chemical. Available from: [Link]
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SAFETY DATA SHEET - Ethyl acetate. Fisher Scientific. Available from: [Link]
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Safety Data Sheet - 3M™ Nitrile Plastic Adhesive 826. 3M. Available from: [Link]
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Ethyl 2-(5-methylpyridin-3-yl)acetate | C10H13NO2. PubChem. Available from: [Link]
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Ethyl 2-(pyridin-3-yl)acetate (Ethyl 3-pyridylacetate). Bio-Techne. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
